Selenoneine
Description
Properties
Molecular Formula |
C9H14N3O2Se |
|---|---|
Molecular Weight |
275.20 g/mol |
InChI |
InChI=1S/C9H14N3O2Se/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H-,10,11,13,14)/t7-/m0/s1 |
InChI Key |
FONQTPPQNMLDTP-ZETCQYMHSA-N |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CN=C(N1)[Se])C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)[Se])C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Structure of Selenoneine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selenoneine is a naturally occurring organoselenium compound first identified as the predominant form of selenium in the blood of bluefin tuna. It is the selenium analog of ergothioneine, a well-known antioxidant, and exhibits superior radical scavenging capabilities. Structurally, this compound is characterized by a 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine framework. Its unique chemical properties, including the presence of a redox-active selenium atom, make it a compound of significant interest for its potential roles in mercury detoxification, cellular protection against oxidative stress, and as a novel therapeutic agent. This document provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-histidine, featuring a trimethylated alpha-amino group and a selenium atom incorporated into the imidazole (B134444) ring at the C2 position.[1] This structure is analogous to ergothioneine, with selenium substituting the sulfur atom.[2]
2.1 Tautomerism and Dimerization
The imidazole ring of this compound can exist in two tautomeric forms: a selenoxo (=Se) form and a selenol (-SeH) form, depending on the surrounding chemical environment.[3] The selenol form is susceptible to oxidation, readily forming a stable dimer linked by a diselenide (Se-Se) bond in the presence of air or other oxidizing agents.[3][4] Much of the initial structural characterization was performed on this more stable oxidized dimer.[5]
2.2 Chemical Identity
The fundamental chemical properties and identifiers for the monomeric form of this compound are summarized below. A unique CAS Registry Number has not been definitively assigned in the reviewed literature.
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-3-(2-selenyl-1H-imidazol-5-yl)-2-(trimethylammonio)propanoate | [4] |
| Synonyms | 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine, Selenoergothioneine | [1][6] |
| Molecular Formula | C₉H₁₄N₃O₂Se | [4][7] |
| Molar Mass | 275.201 g·mol⁻¹ | [4] |
| Monoisotopic Mass | 276.02512 g/mol | [7] |
| InChI | InChI=1S/C9H15N3O2Se/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1 | [4] |
| InChIKey | MTIQLELFQVCRSW-ZETCQYMHSA-N | [4] |
| Canonical SMILES | C--INVALID-LINK--(C)--INVALID-LINK--C(=O)[O-] | [4] |
Spectroscopic Characterization
The structure of this compound has been elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
3.1 Mass Spectrometry Data
Initial identification was performed on the oxidized dimer isolated from tuna blood. Reduction with agents like dithiothreitol (B142953) (DTT) yields the monomeric form.[5]
| Analysis Type | Ion/Fragment | m/z (Observed) | Molecular Formula (Predicted) | Source(s) |
| HR-ESI-MS | [Dimer+H]⁺ | 553.0562 | C₁₈H₂₉N₆O₄Se₂ | [5][8] |
| LC-ESI-MS | [Monomer+H]⁺ | 278 | C₉H₁₅N₃O₂Se | [5] |
| MS/MS Fragment | Trimethylammonioethyl-imidazole-selenolate | 233.0422 | C₈H₁₅N₃Se | [5] |
| MS/MS Fragment | Ethyl-imidazole-selenolate | 173.9692 | C₅H₆N₂Se | [5] |
| MS/MS Fragment | Trimethylamine | 59.0730 | C₃H₉N | [5] |
3.2 NMR Spectroscopy Data
¹H and ¹³C NMR spectra were recorded in deuterium (B1214612) oxide (D₂O). The chemical shifts confirm the presence of a disubstituted imidazole ring, a trimethylated amino group, and an alanine-like side chain.
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Source(s) |
| ¹H-NMR | 7.00 (s) | Imidazole C4'-H | [5] |
| 3.80 (dd) | α-H (C2) | [5] | |
| 3.16 (s) | N-(CH₃)₃ | [5] | |
| 3.08 (d) | β-CH₂ (C3) | [5] | |
| ¹³C-NMR | 170.1 | Carboxyl (C1) | [5] |
| 155.8 | Imidazole C5' | [5] | |
| 120.8 | Imidazole C2' | [5] | |
| 115.3 | Imidazole C4' | [5] | |
| 77.2 | α-Carbon (C2) | [5] | |
| 52.2 | N-CH₃ | [5] | |
| 23.5 | β-Carbon (C3) | [5] |
Experimental Protocols
4.1 Isolation of this compound from Natural Sources (Tuna Blood)
This protocol outlines the purification of the oxidized dimeric form of this compound.
-
Extraction : Homogenize tuna blood (100 g) in an appropriate solvent. The monomeric form is noted to be unstable during extraction.[5]
-
Solvent Treatment : Treat the extract with an acetonitrile/THF (1:1) mixture to promote tautomerization and the formation of the stable oxidized dimer.[5]
-
Reverse Phase Chromatography : Subject the extract to C-18 reverse phase High-Performance Liquid Chromatography (HPLC) for initial separation.[5]
-
Size Exclusion Chromatography : Further purify the selenium-containing fractions using gel filtration chromatography for final isolation.[5]
-
Reduction (Optional) : To obtain the monomer, the purified dimer can be reduced using 10 mM dithiothreitol (DTT) or glutathione (B108866) (GSH).[5]
4.2 Spectroscopic Analysis
-
NMR Spectroscopy : Spectra are typically recorded on a 500-MHz spectrometer using D₂O as the solvent.[5]
-
Mass Spectrometry : High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source to determine the exact mass and molecular formula.[5] Tandem MS (MS/MS) is used for structural fragmentation analysis.
Synthesis and Cellular Transport
5.1 Chemical Synthesis
A total synthesis of this compound has been developed, providing access to the compound for functional studies.[5][8] The multi-step process begins with a protected L-histidine derivative and proceeds through the formation of a 2-selenoimidazole intermediate, followed by methylation and deprotection steps.
5.2 Biosynthesis Pathway
In diverse microorganisms, this compound is synthesized via a dedicated three-gene cluster (sen).[9] This pathway is distinct from the machinery that produces ergothioneine.
-
SenC (Selenophosphate Synthetase) : Homologous to selD, this enzyme activates intracellular selenide (B1212193) to produce selenophosphate (SeP), the selenium donor.[2]
-
SenB (Se-glycosyltransferase) : This novel enzyme catalyzes the first C-Se bond formation, transferring a glycosyl group to SeP to create a selenosugar (e.g., SeGlcNAc).[1][10]
-
SenA (this compound Synthase) : This enzyme catalyzes the second C-Se bond formation, combining the selenosugar with hercynine (B1221785) (N-α-trimethyl histidine) to yield a precursor that ultimately forms this compound.[11][12]
5.3 Cellular Uptake
This compound is transported into vertebrate cells from the bloodstream via the Organic Cation/Carnitine Transporter 1 (OCTN1), also known as SLC22A4.[3][4] This is the same transporter responsible for the uptake of its sulfur analog, ergothioneine, highlighting a shared pathway for cellular accumulation of these important antioxidants.[13]
References
- 1. Structural Characterization and Ligand-Induced Conformational Changes of SenB, a Se-Glycosyltransferase Involved in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (2S)-3-(2-selenoxo-2,3-dihydro-1H-imidazol-4-yl)-2-(trimethylazaniumyl)propanoate | C9H14N3O2Se | CID 86289064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [PDF] Total synthesis and functional characterization of this compound. | Semantic Scholar [semanticscholar.org]
- 8. Total Synthesis and Functional Characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structures of SenB and SenA enzymes from Variovorax paradoxus provide insights into carbon–selenium bond formation in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Discovery and Isolation of Selenoneine from Tuna: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of selenoneine, a potent antioxidant found in high concentrations in tuna. It details the experimental protocols for its extraction and analysis, presents quantitative data on its distribution in various tissues, and explores its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this unique selenium-containing compound.
Introduction: The Emergence of a Novel Antioxidant
In 2010, a groundbreaking discovery identified a novel selenium-containing compound as the major form of organic selenium in the blood and tissues of tuna.[1][2][3] This compound, named This compound , is a selenium analog of ergothioneine (B1671048) and is chemically identified as 2-selenyl-Nα, Nα, Nα-trimethyl-L-histidine.[1][2][3] Possessing strong antioxidant capabilities, this compound has garnered significant interest for its potential roles in human health, including protection against oxidative stress-related diseases and detoxification of heavy metals like methylmercury (B97897).[1][2][4]
Physicochemical Properties
This compound is structurally similar to ergothioneine, with the key difference being the substitution of a selenium atom for the sulfur atom in the imidazole (B134444) ring.[1][5] The monomeric form of this compound is reported to be unstable under cold and room temperature conditions.[1][6] Extraction with acetonitrile/tetrahydrofuran can lead to tautomerization and the formation of an oxidized dimeric form.[1][6]
Quantitative Distribution of this compound in Tuna and Other Species
This compound is found in remarkably high concentrations in tuna, particularly in the blood and dark muscle.[5] Its distribution, however, is not limited to tuna, as it has been detected in various other marine organisms and even in some terrestrial animals, albeit at lower levels.[5] The following tables summarize the quantitative data on this compound concentrations in different tissues.
Table 1: this compound Concentration in Tissues of Tuna and Other Animals
| Species | Tissue | This compound Concentration (nmol Se/g) | Reference |
| Bluefin Tuna | Blood | 430-437 | [1] |
| Mackerel | Blood | 430-437 | [1] |
| Tuna | Red Muscle | 190 | [1] |
| Tuna | Spleen | >11.5 | [1] |
| Tuna | Hepatopancreas | >11.5 | [1] |
| Tuna | Heart | >11.5 | [1] |
| Tuna | White Muscle | >11.5 | [1] |
| Tilapia | Blood | Low levels | [1] |
| Porcine | Kidney | Low levels | [1] |
| Chicken | Heart, Gizzard, Liver | Low levels | [1] |
| Squid | Hepatopancreas | Low levels | [1] |
Table 2: this compound and Total Selenium Content in the Muscle of Various Fish Species
| Fish Species | This compound (nmol/g tissue) | Total Organic Selenium (%) | Reference |
| Swordfish | 2.8 | 9-42 | [7] |
| Bigeye Tuna | 1.3-2.6 | 9-42 | [7] |
| Pacific Bluefin Tuna | 1.3-2.6 | 9-42 | [7] |
| Albacore | 1.3-2.6 | 9-42 | [7] |
| Yellowfin Tuna | 1.3-2.6 | 9-42 | [7] |
| Alfonsino | 1.3-2.6 | 9-42 | [7] |
| Pacific Sardine | 0.1-1.4 | 3-34 | [7] |
| Greeneye | 0.1-1.4 | 3-34 | [7] |
| Skipjack | 0.1-1.4 | 3-34 | [7] |
| Pacific Mackerel | 0.1-1.4 | 3-34 | [7] |
| Horse Mackerel | 0.1-1.4 | 3-34 | [7] |
| Red Sea Bream | 0.1-1.4 | 3-34 | [7] |
| Japanese Barracuda | 0.1-1.4 | 3-34 | [7] |
| Japanese Conger | <0.05 | - | [7] |
| Japanese Anchovy | <0.05 | - | [7] |
| Chum Salmon | <0.05 | - | [7] |
| Pacific Saury | <0.05 | - | [7] |
| White Croaker | <0.05 | - | [7] |
| Marbled Sole | <0.05 | - | [7] |
Experimental Protocols: Isolation and Analysis
The isolation and quantification of this compound from biological matrices require specialized analytical techniques. The primary method employed is liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS) .
Extraction of this compound from Tuna Tissue
A common procedure for extracting this compound from tuna tissue involves the following steps:
-
Homogenization: A known weight of the tissue sample (e.g., 0.1 g) is homogenized in a suitable solvent, such as water or a buffer solution.[8]
-
Lipid Extraction (for oily samples): For samples with high lipid content, such as canned tuna, a lipid extraction step is necessary to remove interfering substances.[8][9] This is typically achieved by homogenizing the sample with a mixture of dichloromethane (B109758) and methanol.[8][9]
-
Centrifugation: The homogenate is centrifuged to separate the solid debris from the supernatant containing the water-soluble this compound.[8]
-
Collection and Drying: The aqueous supernatant is carefully collected. For enhanced concentration, the collected fractions can be vacuum-dried.[8]
-
Reconstitution: The dried extract is reconstituted in a mobile phase solution suitable for LC-ICP-MS analysis, such as 0.1 M ammonium (B1175870) formate (B1220265) containing 0.1% (w/v) IGEPAL CA-630.[8]
A recent study has also demonstrated the effective extraction of this compound using a solution of 50 mmol/L dithiothreitol (B142953) (DTT) with sonication and incubation.[10]
Analytical Determination by LC-ICP-MS
The quantification of this compound is performed using LC-ICP-MS, which combines the separation power of liquid chromatography with the high sensitivity and elemental specificity of inductively coupled plasma mass spectrometry.
-
Chromatographic Separation: A size-exclusion column, such as an Ultrahydrogel 120, is typically used to separate this compound from other selenium-containing compounds and matrix components.[8][11] The mobile phase is often an ammonium formate buffer.[8][11]
-
ICP-MS Detection: The eluent from the HPLC column is introduced into the ICP-MS system. The instrument is set to monitor the selenium isotope, typically 82Se, to specifically detect and quantify selenium-containing compounds as they elute from the column.[8][11]
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and detoxification properties being the most prominent.
Antioxidant Activity
This compound is a potent antioxidant, demonstrating strong radical-scavenging activity.[1][5] It is believed to play a crucial role in the cellular redox cycle.[1] One of its key functions is the protection of heme proteins, such as hemoglobin and myoglobin, from auto-oxidation.[1]
Methylmercury Detoxification
A significant area of research focuses on this compound's ability to counteract the toxicity of methylmercury (MeHg).[4][11] this compound has been shown to accelerate the excretion and demethylation of MeHg.[11] This process is mediated by the organic cation/carnitine transporter 1 (OCTN1).[11]
Cellular Transport via OCTN1
The organic cation/carnitine transporter 1 (OCTN1), also known as SLC22A4, is a specific transporter for this compound.[3][11] This transporter facilitates the uptake of this compound into cells, allowing it to exert its biological functions.[11] The affinity of OCTN1 for this compound is high, with Km values of 13.0 μM in HEK293 cells and 9.5 μM in zebrafish blood cells.[11][12]
Potential Anti-carcinogenic Effects
Preliminary studies suggest that dietary intake of this compound may have protective effects against certain types of cancer. A diet rich in this compound-containing tuna dark muscle extract has been shown to reduce colorectal tumor progression in a mouse model.[9][13] The proposed mechanism involves the suppression of splenic myeloid-derived suppressor cell (MDSC) accumulation, which promotes cancer progression by attenuating anti-tumor activity.[13]
Future Directions and Conclusion
The discovery of this compound has opened up new avenues of research into the roles of selenium in human health. Its high concentration in a common dietary source like tuna, coupled with its potent antioxidant and detoxification properties, makes it a compound of significant interest for nutritional science and drug development. Further research is warranted to fully elucidate its metabolic pathways, long-term effects of dietary intake, and its full therapeutic potential in preventing and treating human diseases. This guide provides a foundational understanding for professionals seeking to explore the promising world of this compound.
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nutritionsociety.org [nutritionsociety.org]
- 5. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. fra.repo.nii.ac.jp [fra.repo.nii.ac.jp]
- 9. fra.repo.nii.ac.jp [fra.repo.nii.ac.jp]
- 10. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fishing for protection: this compound-rich tuna extract may help lower colorectal cancer risk [nutraingredients.com]
Selenoneine: A Comprehensive Technical Guide to the Selenium Analog of Ergothioneine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of selenoneine, a naturally occurring selenium-containing analog of ergothioneine (B1671048). Discovered as the predominant form of organic selenium in tuna, this compound has garnered significant interest for its potent antioxidant properties and potential roles in human health and disease. This document details its chemical structure, biosynthesis, and biological functions, with a particular focus on its comparative antioxidant efficacy against ergothioneine. Furthermore, this guide outlines detailed experimental protocols for the isolation, characterization, and functional analysis of this compound, and presents key quantitative data in a structured format for ease of comparison. Finally, we visualize the known signaling pathways influenced by these compounds, providing a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
Selenium is an essential micronutrient crucial for human health, primarily through its incorporation into selenoproteins that play vital roles in redox regulation and antioxidant defense.[1] While several selenium compounds are known, the discovery of this compound (2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine) in the blood and tissues of tuna has unveiled a novel player in selenium biochemistry.[2] this compound is the selenium analog of ergothioneine, a well-characterized sulfur-containing antioxidant.[1] This structural similarity, with selenium replacing sulfur in the imidazole (B134444) ring, results in significantly enhanced antioxidant activity.[3] This guide aims to provide a comprehensive technical overview of this compound, offering a comparative analysis with ergothioneine to highlight its unique properties and potential as a therapeutic agent.
Chemical Structure and Properties
This compound is a derivative of the amino acid histidine, featuring a selenium atom at the 2-position of the imidazole ring and a trimethylated amine group.[2] Its structure is analogous to ergothioneine, with the only difference being the substitution of a sulfur atom with a selenium atom.[1] This substitution has profound effects on the molecule's redox properties, contributing to its superior antioxidant capacity.[4]
Key Structural Features:
-
Selenoketone/Selenol Tautomerism: Like ergothioneine's thione/thiol tautomerism, this compound exists in equilibrium between a selenoketone and a selenol form. The selenol form is the active antioxidant moiety.
-
Betaine (B1666868) Structure: The trimethylated nitrogen atom gives this compound a betaine structure, which contributes to its chemical stability and solubility.
Biosynthesis and Occurrence
This compound is not synthesized by animals and must be obtained from dietary sources.[5] Microorganisms, including certain bacteria and fungi, are the primary producers of this compound.[6] It is believed that the biosynthetic machinery for ergothioneine can utilize selenocysteine (B57510) in place of cysteine to produce this compound.[6] Another proposed pathway involves a dedicated three-gene cluster (senA, senB, senC) in some bacteria that synthesizes this compound from hercynine (B1221785) and a selenosugar.[6]
This compound is found in high concentrations in marine animals, particularly in the blood and red muscle of fish like tuna and mackerel.[7] Its presence in these animals is a result of bioaccumulation through the marine food chain.
Quantitative Data Presentation
Comparative Antioxidant Activity
The antioxidant capacity of this compound has been shown to be significantly greater than that of ergothioneine. This is quantified by the half-maximal inhibitory concentration (IC50) in radical scavenging assays, where a lower value indicates higher potency.
| Compound | DPPH Radical Scavenging (IC50) | Reference |
| This compound | 1.9 µM | [3] |
| Ergothioneine | 1700 µM | [3] |
| Trolox (Reference) | 880 µM | [3] |
Cellular Transport via OCTN1
Both this compound and ergothioneine are transported into mammalian cells by the organic cation/carnitine transporter 1 (OCTN1), also known as the ergothioneine transporter (ETT).[7][8] Kinetic studies have determined the Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity. A lower Km value indicates a higher affinity of the transporter for the substrate.
| Compound | Transporter | Cell Line | Km (µM) | Reference |
| This compound | OCTN1 | HEK293 | 13.0 | [9] |
| Ergothioneine | OCTN1 | HEK293 | 21 | [10] |
Signaling Pathways
Both ergothioneine and selenium compounds are known to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1][11] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or antioxidant compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. Given its potent antioxidant nature, it is highly probable that this compound activates the Nrf2 pathway in a similar, if not more potent, manner than ergothioneine.
Caption: The Keap1-Nrf2 signaling pathway.
Experimental Protocols
Isolation of this compound from Tuna Blood
This protocol is adapted from the method described by Yamashita and Yamashita (2010).[3]
Workflow Diagram:
Caption: Workflow for the isolation of this compound.
Methodology:
-
Homogenization: To 100 g of tuna blood, add 0.1 g of dithiothreitol (B142953) (DTT) and homogenize in 10 volumes of acetonitrile.[3]
-
Centrifugation: Centrifuge the homogenate at 6,000 x g for 10 minutes and collect the supernatant.[3]
-
Concentration and Partitioning: Concentrate the supernatant in vacuo. Partition the concentrated extract using an acetonitrile/tetrahydrofuran (1:1) mixture to obtain the acetonitrile-soluble fraction.[3]
-
Reverse Phase HPLC: Concentrate the acetonitrile fraction and dissolve the residue in cold distilled water. Apply the aqueous solution to a C18 reverse-phase HPLC column equilibrated with 0.1% acetic acid.[3]
-
Gel Filtration Chromatography: Collect the selenium-containing fraction from the C18 column and apply it to a gel filtration chromatography (GPC) column equilibrated with 0.1% acetic acid in 30% acetonitrile.[3]
-
Final Purification: Repeat the GPC step with an eluent of 0.1% acetic acid to obtain purified this compound.[3]
-
Analysis: Confirm the purity and identity of this compound using LC-ICP-MS and NMR spectroscopy.[3]
DPPH Radical Scavenging Assay
This protocol is a standard method for assessing the antioxidant activity of compounds.
Methodology:
-
Reagent Preparation: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound, ergothioneine, and a positive control (e.g., Trolox) in a suitable solvent (e.g., water or methanol).
-
Reaction Mixture: In a 96-well plate, add 20 µL of each sample or standard concentration to triplicate wells. Add 180 µL of the DPPH solution to each well. For the blank, use 20 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
OCTN1 Transporter Assay in HEK293 Cells
This protocol describes a method to determine the transport kinetics of this compound and ergothioneine in human embryonic kidney (HEK) 293 cells overexpressing the OCTN1 transporter.
Workflow Diagram:
Caption: Workflow for the OCTN1 transporter assay.
Methodology:
-
Cell Culture: Culture HEK293 cells stably transfected with the human OCTN1 gene (HEK293-OCTN1) and mock-transfected HEK293 cells (HEK293-mock) in appropriate culture medium. Seed the cells in 24-well plates and grow to confluence.
-
Uptake Assay:
-
Wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add transport buffer containing various concentrations of the substrate (this compound or ergothioneine) to the cells. If using unlabeled compounds, quantification will be performed by LC-MS/MS. If using radiolabeled compounds, a scintillation counter will be used.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold transport buffer.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantify the intracellular concentration of the substrate using an appropriate method (LC-MS/MS for unlabeled compounds or liquid scintillation counting for radiolabeled compounds).
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the uptake rate and normalize it to the protein concentration.
-
Subtract the uptake in mock-transfected cells from that in OCTN1-transfected cells to determine the specific uptake.
-
Plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Conclusion and Future Directions
This compound represents a fascinating and potent naturally occurring antioxidant with significant potential for applications in human health. Its superior radical scavenging activity compared to its sulfur analog, ergothioneine, underscores the importance of selenium in antioxidant defense mechanisms. The elucidation of its biosynthetic pathways and transport mechanisms provides a solid foundation for further research into its physiological roles.
Future research should focus on:
-
Clinical Studies: Investigating the therapeutic potential of this compound in diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
-
Bioavailability and Metabolism: Further characterizing the absorption, distribution, metabolism, and excretion of dietary this compound in humans.
-
Synergistic Effects: Exploring the potential synergistic antioxidant effects of this compound with other dietary antioxidants.
-
Large-Scale Production: Developing efficient and scalable methods for the biotechnological production of this compound to support further research and potential commercialization.
This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data and methodologies to aid researchers and professionals in advancing our understanding of this promising selenium compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DL-Selenomethionine Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the ergothioneine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the ergothioneine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selenium in the redox regulation of the Nrf2 and the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Selenoneine in Marine Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of selenoneine, a potent, naturally occurring selenium compound discovered in marine organisms. It details its primary sources, the analytical methodologies for its quantification, and its significant biological roles, including its powerful antioxidant properties and its function in mercury detoxification.
Introduction to this compound
This compound (2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine) is a selenium-containing analogue of ergothioneine, first identified as the major form of organic selenium in the blood and tissues of bluefin tuna.[1][2][3] Its unique selenoketone structure within an imidazole (B134444) ring confers strong antioxidant capabilities, significantly greater than its sulfur counterpart, ergothioneine.[1][2][4] this compound plays a crucial role in the redox cycle of animal cells, protecting vital molecules like hemoglobin and myoglobin (B1173299) from auto-oxidation.[1][3] Furthermore, it has demonstrated a significant capacity for detoxifying methylmercury (B97897) (MeHg), a prevalent marine contaminant.[5][6] This dual functionality makes this compound a compound of high interest for nutritional science, toxicology, and the development of novel therapeutic agents. This document consolidates current knowledge on its distribution in marine fauna, the experimental protocols for its analysis, and its biochemical pathways.
Quantitative Distribution of this compound in Marine Organisms
This compound is widely distributed across a variety of marine species, with particularly high concentrations found in predatory fish and marine mammals.[5][7] Its accumulation is observed in various tissues, most notably in blood, muscle (especially dark muscle), kidney, and spleen.[1][2] The data presented below, compiled from multiple studies, highlights the significant variability in this compound concentrations across different species and tissues.
Table 2.1: this compound Concentrations in Marine Fish
| Species | Scientific Name | Tissue/Organ | This compound Concentration | % of Total Organic Se | Reference(s) |
| Pacific Bluefin Tuna (Farmed) | Thunnus orientalis | Whole Blood | 430 ± 82 µmol Se/kg | - | [2] |
| Pacific Bluefin Tuna | Thunnus orientalis | Dark Muscle | 190 ± 8.0 µmol Se/kg (190 nmol Se/g) | - | [1][2] |
| Pacific Bluefin Tuna | Thunnus orientalis | Ordinary Muscle | 2.4 ± 0.3 µmol Se/kg (1.3–2.6 nmol/g) | 9–42% | [2][7] |
| Pacific Bluefin Tuna | Thunnus orientalis | Spleen | >11.5 nmol Se/g | - | [1] |
| Pacific Bluefin Tuna | Thunnus orientalis | Hepatopancreas | >11.5 nmol Se/g | - | [1] |
| Pacific Mackerel | Scomber japonicus | Whole Blood | 437 ± 159 µmol Se/kg | - | [2] |
| Pacific Mackerel | Scomber japonicus | Ordinary Muscle | 0.1–1.4 nmol/g | 3–34% | [7] |
| Swordfish | Xiphias gladius | Muscle | 2.8 nmol/g (0.14 ± 0.02 µg/g) | 9–42% | [7][8] |
| Bigeye Tuna | Thunnus obesus | Muscle | 1.3–2.6 nmol/g | 9–42% | [7] |
| Albacore | Thunnus alalunga | Muscle | 1.3–2.6 nmol/g | 9–42% | [7] |
| Yellowfin Tuna | Thunnus albacares | Muscle | 1.3–2.6 nmol/g (0.306 ± 0.006 µg/g) | 9–42% | [7][8] |
| Alfonsino | Beryx splendens | Muscle | 1.3–2.6 nmol/g | 9–42% | [7] |
| Skipjack Tuna | Katsuwonus pelamis | Muscle | 0.1–1.4 nmol/g | 3–34% | [7] |
| Pacific Sardine | Sardinops sagax | Muscle | 0.1–1.4 nmol/g | 3–34% | [7] |
| Tilapia | Oreochromis niloticus | Whole Blood | 0.9 ± 0.6 µmol Se/kg | - | [2] |
| Chum Salmon | Oncorhynchus keta | Ordinary Muscle | Not Detected (<0.05 nmol/g) | - | [7] |
| Canned Atlantic Bluefin Tuna | Thunnus thynnus | Meat (in oil) | 0.20 mg Se/kg | - | [9] |
Table 2.2: this compound Concentrations in Other Marine Animals
| Species | Scientific Name | Tissue/Organ | This compound Concentration | % of Total Se | Reference(s) |
| Beluga Whale | Delphinapterus leucas | Skin (Mattaaq) | 17.2 µg/g (avg); 1.8 µg Se/g (median) | 54% (median) | [10][11] |
| Giant Petrel | Macronectes sp. | Kidney | 329–1114 µmol Se/kg (dry weight) | - | [2][12] |
| Giant Petrel | Macronectes sp. | Brain | - | 78–88% | [2][12] |
| Walrus | Odobenus rosmarus | Muscle | - | up to 14% | [13] |
| Sea Turtles (Hawksbill, Green) | Eretmochelys imbricata, Chelonia mydas | Liver | Detected | - | [11][14] |
| Dolphins | - | Blood | >1 µg Se/g | - | [14] |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in complex biological matrices requires specialized analytical techniques. The methodologies generally involve an extraction step followed by chromatographic separation and element-specific detection.
Sample Preparation and Extraction
The primary goal of the extraction protocol is to efficiently isolate low-molecular-weight selenium compounds, like this compound, from the tissue matrix while minimizing degradation.
-
Homogenization: Solid samples (e.g., muscle, liver) are first homogenized, typically in a buffer solution.
-
Aqueous Extraction: A simple and effective method involves aqueous extraction using 100 mmol L⁻¹ ammonium (B1175870) acetate (B1210297) or ammonium formate. This has been shown to yield high extraction efficiency for both this compound and ergothioneine.[8]
-
Reductive Extraction: For samples where this compound may be bound via disulfide linkages or otherwise complexed, a reductive extraction is employed. A common protocol involves:
-
Sonication of the sample for 1 hour in a solution of 50 mmol/L dithiothreitol (B142953) (DTT).[15]
-
Incubation at 37°C for 24 hours to ensure the complete release of bound this compound.[15]
-
-
Water-Soluble Fractionation: For speciation analysis in seabird tissues, a water-soluble fraction is obtained by ultrasonication (e.g., 30 seconds at 100 W) in 100 mM ammonium acetate, followed by centrifugation.[16]
Speciation Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for selenium speciation analysis due to its high sensitivity and selectivity.
-
Primary Technique: HPLC-ICP-MS
-
Chromatography: Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is frequently used to separate compounds based on their molecular size.[1][14][15] This allows for the separation of low-molecular-weight this compound from high-molecular-weight selenoproteins.
-
Mobile Phase: A typical mobile phase for SEC is 0.1 mmol/L ammonium acetate.[15]
-
Detection: The ICP-MS detector is set to monitor the selenium isotope ⁸²Se, providing element-specific quantification with very low detection limits.[1][14]
-
-
Confirmatory and Alternative Techniques
-
HPLC-ESI-MS/MS: High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is used for structural confirmation and for the simultaneous quantification of this compound and its sulfur analogue, ergothioneine.[8]
-
HPLC-UV-TT-HG-AFS: This method involves coupling HPLC with ultraviolet radiation, thermal treatment, hydride generation, and atomic fluorescence spectrometry. It offers a cost-effective alternative for routine analysis of this compound and other organic selenium species.[11]
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from marine biological samples.
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nutritionsociety.org [nutritionsociety.org]
- 6. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Presence of this compound, Ergothioneine, and Selenium-Containing Biomolecules in Fish and Fish-Derived Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fra.repo.nii.ac.jp [fra.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. web.arcticnet.ulaval.ca [web.arcticnet.ulaval.ca]
- 14. Identification and Determination of this compound, 2-Selenyl-Nα, Nα, Nα-Trimethyl-l-Histidine, as the Major Organic Selenium in Blood Cells in a Fish-Eating Population on Remote Japanese Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of Selenoneine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selenoneine, the selenium analog of ergothioneine (B1671048), is a potent antioxidant with significant potential in therapeutic and biotechnological applications. Unlike the previously held belief of its non-specific formation through the ergothioneine pathway, recent discoveries have unveiled a dedicated and widespread biosynthetic pathway for this compound in diverse microorganisms. This guide provides a comprehensive technical overview of this novel pathway, detailing the genetic basis, enzymatic machinery, and key intermediates. It consolidates quantitative data from foundational studies and outlines the experimental protocols necessary for its investigation, offering a critical resource for researchers aiming to harness this microbial capability for drug development and other applications.
The Dedicated this compound Biosynthetic Pathway
The biosynthesis of this compound in microorganisms is primarily governed by a dedicated three-gene cluster, designated as the sen cluster.[1][2][3][4] This cluster encodes for three essential enzymes that orchestrate the specific incorporation of selenium into the final molecule.[1][2][3][4] The key components of this pathway are:
-
senC : Encodes SenC , a selenophosphate synthetase that catalyzes the initial activation of selenium.
-
senB : Encodes SenB , a novel selenosugar synthase that forms the first carbon-selenium bond.
-
senA : Encodes SenA , a this compound synthase responsible for the final assembly of the this compound precursor.
This dedicated pathway is distinct from the biosynthesis of ergothioneine and allows for the specific production of this compound.[5]
Enzymatic Cascade
The synthesis of this compound proceeds through a three-step enzymatic cascade:
-
Selenophosphate Formation (catalyzed by SenC): The pathway is initiated by SenC, which utilizes intracellular selenide (B1212193) (HSe⁻) and ATP to produce selenophosphate (SePO₃³⁻).[6][7] This high-energy selenium donor is a critical intermediate for selenium incorporation into various biomolecules.
-
Selenosugar Synthesis (catalyzed by SenB): SenB, a Se-glycosyltransferase, then catalyzes the formation of a carbon-selenium bond by reacting selenophosphate with a UDP-sugar, typically UDP-N-acetylglucosamine (UDP-GlcNAc), to form a selenosugar, SeGlcNAc.[6][8][9] This reaction represents a novel enzymatic step in selenium metabolism.[3] SenB displays a degree of promiscuity, being able to utilize other UDP-sugars as well.[9][10]
-
This compound Precursor Synthesis (catalyzed by SenA): The final enzyme in the pathway, SenA, is a this compound synthase.[3][8] It facilitates the reaction between the selenosugar (e.g., SeGlcNAc) and N-α-trimethyl histidine (hercynine) to form hercyncyl-SeGlcNAc selenoxide, a precursor to this compound.[3][5][11] This precursor can then spontaneously convert to this compound.[3][11]
Quantitative Data
Table 1: Substrate Specificity of SenB from Variovorax paradoxus
| UDP-Sugar Substrate | Binding Affinity (Kd) | Relative Catalytic Activity of SenB Mutants |
| UDP-GlcNAc | High (preferred substrate)[7][8] | N/A |
| UDP-GalNAc | Lower than UDP-GlcNAc | N/A |
| UDP-Glc | Lower than UDP-GlcNAc | Mutants show varied activity[10] |
Data compiled from studies on SenB, which indicate a preference for UDP-GlcNAc, although other UDP-sugars can be utilized.[7][10]
Experimental Protocols
Heterologous Expression and Purification of Sen Enzymes
A common method for studying the Sen enzymes involves their heterologous expression in a host organism like Escherichia coli.
-
Gene Synthesis and Cloning: The senA, senB, and senC genes from a source organism (e.g., Variovorax paradoxus[8][12]) are synthesized and cloned into an expression vector, such as pET-28a(+), often with an affinity tag (e.g., His-tag) for purification.[12]
-
Protein Expression: The resulting plasmids are transformed into an expression strain of E. coli (e.g., BL21(DE3)).[8] Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.
-
Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication. The cell lysate is then clarified by centrifugation.
-
Affinity Chromatography: The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. After washing to remove non-specifically bound proteins, the target enzyme is eluted using a buffer containing a high concentration of imidazole.[8]
-
Size-Exclusion Chromatography: For further purification and to ensure the correct folding of the enzyme, the eluted fractions are subjected to size-exclusion chromatography.[8]
In Vitro Enzyme Assays
-
SenB Assay: The activity of SenB can be monitored by incubating the purified enzyme with its substrates, selenophosphate and a UDP-sugar. The formation of the selenosugar product can be detected and quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] A derivatization step using a fluorescent tag can aid in detection.[10]
-
SenA Assay: The function of SenA is assayed by providing the purified enzyme with its substrates: the selenosugar product from the SenB reaction and N-α-trimethyl histidine (hercynine). The production of the this compound precursor and ultimately this compound is monitored by HPLC-MS.[3][11]
Whole-Cell Biotransformation
-
Co-expression Systems: To achieve whole-cell biosynthesis of this compound, different expression systems can be employed, such as co-transforming E. coli with plasmids carrying the sen genes.[12] This can include fusion expression systems or dual-plasmid systems.[12]
-
Cultivation and Induction: The engineered microbial cells are cultured in a suitable medium supplemented with a selenium source (e.g., sodium selenite). Gene expression is induced at an appropriate cell density.
-
Extraction and Analysis: After a period of incubation, the cells are harvested, and the intracellular metabolites are extracted. The production of this compound in the cell extracts is then quantified using HPLC-MS.[4]
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Biosynthesis of selenium-containing small molecules in diverse microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
- 6. Structural Characterization and Ligand-Induced Conformational Changes of SenB, a Se-Glycosyltransferase Involved in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structures of SenB and SenA enzymes from Variovorax paradoxus provide insights into carbon–selenium bond formation in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate binding and catalytic mechanism of the Se-glycosyltransferase SenB in the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Semirational Design of SenC to Enhance Organic Selenium Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Selenoneine in Selenium Redox Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium, an essential trace element, exerts its biological functions primarily through its incorporation into a class of proteins known as selenoproteins, which play critical roles in redox homeostasis, antioxidant defense, and thyroid hormone metabolism. While inorganic and simple organic forms of selenium like selenite, selenate, and selenomethionine (B1662878) have been extensively studied, the discovery of selenoneine has opened a new frontier in our understanding of selenium's metabolic landscape. This compound, the selenium analogue of ergothioneine (B1671048), is a unique selenium-containing imidazole (B134444) compound first identified in the blood and tissues of bluefin tuna.[1] Its potent antioxidant properties and distinct metabolic fate suggest a significant role in cellular redox regulation and detoxification processes, setting it apart from other known seleno-compounds.[2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its role in selenium redox metabolism, its quantitative distribution, detailed experimental protocols for its study, and its interaction with key cellular signaling pathways.
Data Presentation: Quantitative Insights into this compound
The following tables summarize the available quantitative data on this compound, providing a comparative perspective on its distribution and antioxidant potential.
Table 1: Concentration of this compound in Various Biological Samples
| Biological Sample | Species | Tissue/Fraction | Concentration | Reference(s) |
| Blood | Human (Fish-eating population) | Red Blood Cells | 0.212 ± 0.356 µg Se/g | [4] |
| Blood | Human (Inuit population) | Red Blood Cells | Median: 413 µg Se/L | [5] |
| Blood | Bluefin Tuna (Thunnus orientalis) | - | 430 ± 82 µmol Se/kg | [6] |
| Blood | Pacific Mackerel (Scomber japonicus) | - | 437 ± 159 µmol Se/kg | [6] |
| Muscle | Bluefin Tuna (Thunnus orientalis) | Dark Muscle | 190 ± 8.0 µmol Se/kg | [6] |
| Muscle | Swordfish (Xiphias gladius) | - | 2.8 nmol/g | [6] |
| Muscle | Various Fish Species | - | 0.1 - 2.6 nmol/g | [6] |
| Liver | Chicken (Gallus gallus domesticus) | - | 0.3 ± 0.1 µmol Se/kg | [6] |
| Kidney | Pig (Sus scrofa domesticus) | - | 0.36 ± 0.1 µmol Se/kg | [6] |
| Mushroom | Boletus edulis | - | >80% of total Se (up to 1 mg Se/kg wet weight) | [6] |
Table 2: Antioxidant Activity of this compound and Other Seleno-compounds
| Compound | Assay | Result | Reference(s) |
| This compound | DPPH Radical Scavenging | Stronger than ergothioneine | [7][8] |
| This compound | Hydroxyl Radical (•OH) Scavenging | Direct scavenging activity | [2] |
| Selenomethionine | DPPH Radical Scavenging | Highest reducing power among tested seleno-compounds | [1] |
| Methylselenocysteine | DPPH Radical Scavenging | Highest ability to scavenge DPPH radicals among tested seleno-compounds | [1] |
| Selenite | DPPH Radical Scavenging | Lowest antioxidant properties among tested seleno-compounds | [1] |
Note: Specific reaction rate constants and the standard redox potential for this compound are not yet well-documented in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Protocol 1: Extraction of this compound from Fish Muscle
This protocol is adapted from methodologies described for the extraction of water-soluble selenium species from biological tissues.[9][10]
Materials:
-
Fish muscle tissue
-
Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 7.4)
-
Ultrasonicator
-
Centrifuge (capable of 10,000 x g)
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 0.1 g of fresh or frozen fish muscle tissue.
-
Homogenize the tissue in 3 mL of 100 mM ammonium acetate buffer (pH 7.4).
-
Sonicate the homogenate for 30 seconds at 21% amplitude (e.g., 100 W).
-
Centrifuge the sonicated sample at 10,000 x g for 10 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant, which contains the water-soluble fraction including this compound.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The filtered extract is now ready for analysis by HPLC-ICP-MS.
Protocol 2: Quantification of this compound by HPLC-ICP-MS
This protocol outlines the typical parameters for the separation and detection of this compound using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[7][11][12]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
ICP-MS system equipped with a standard nebulizer and spray chamber.
Chromatographic Conditions:
-
Column: A size-exclusion column (e.g., Shodex GF-310, 4.5 mm × 150 mm) or a reversed-phase column (e.g., Agilent Zorbax SB-C18) can be used.
-
Mobile Phase: 100 mM ammonium acetate or ammonium formate (B1220265) buffer (pH ~7.4). For reversed-phase, a gradient with a small percentage of organic solvent like methanol (B129727) may be required.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
ICP-MS Parameters:
-
Monitored Isotope: ⁸²Se or ⁷⁸Se.
-
RF Power: ~1550 W.
-
Plasma Gas Flow: ~15 L/min.
-
Auxiliary Gas Flow: ~0.9 L/min.
-
Nebulizer Gas Flow: ~1.0 L/min.
-
Integration Time: ~0.1 - 0.3 s per point.
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Generate a calibration curve by plotting the peak area of the selenium signal against the concentration of the standards.
-
Determine the concentration of this compound in the extracted samples by interpolating their peak areas from the calibration curve.
Protocol 3: Chemical Synthesis of this compound (Conceptual Outline)
The total chemical synthesis of this compound is a multi-step process. The following provides a conceptual outline based on reported synthetic strategies.[6][13]
-
Protection of L-histidine methyl ester: The starting material, L-histidine methyl ester, is first protected, for instance, using a Boc group.
-
Introduction of the Seleno-group: The protected histidine derivative is then reacted with a selenium-donating reagent to introduce the selenium atom at the 2-position of the imidazole ring. This can involve the use of elemental selenium under basic conditions.
-
Methylation of the α-amino group: The α-amino group is trimethylated using a suitable methylating agent.
-
Deprotection and Purification: Finally, the protecting groups are removed, and the resulting this compound is purified, often using chromatographic techniques. The overall yield of chemical synthesis can be low.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.
Biosynthesis of this compound
The biosynthesis of this compound can occur through the modification of the ergothioneine biosynthesis pathway, where selenocysteine (B57510) is utilized instead of cysteine. A dedicated bacterial pathway has also been identified.
Caption: Biosynthesis pathways of this compound.
Experimental Workflow for this compound Analysis
This diagram outlines the typical steps involved in the analysis of this compound from biological samples.
Caption: Experimental workflow for this compound analysis.
Potential Role of this compound in Cellular Signaling
While direct evidence for this compound's role in specific signaling pathways is still emerging, its antioxidant properties suggest potential interactions with redox-sensitive pathways like Nrf2 and MAPK, similar to other selenium compounds.[4][5][7][14][15][16][17][18][19][20][21]
Caption: Potential influence of this compound on redox-sensitive signaling pathways.
Conclusion and Future Directions
This compound represents a fascinating and important molecule in the field of selenium biology and redox metabolism. Its high concentration in certain marine organisms and potent antioxidant activity underscore its potential significance for human health, particularly in populations with high fish consumption.[17][22] The distinct metabolic pathway of this compound, which does not appear to contribute directly to the synthesis of selenoproteins, suggests a unique biological role that warrants further investigation.[17]
Future research should focus on several key areas. Elucidating the precise reaction kinetics of this compound with various reactive oxygen and nitrogen species will provide a more quantitative understanding of its antioxidant capacity. Detailed studies are needed to unravel the specific molecular mechanisms by which this compound may influence cellular signaling pathways, such as Nrf2 and MAPK. Furthermore, the development of more efficient and scalable methods for the synthesis of this compound is crucial to facilitate its broader investigation and potential therapeutic applications. A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans is also essential for assessing its nutritional and pharmacological potential. As research in this area progresses, this compound may emerge as a key player in selenium's protective effects against oxidative stress-related diseases and a novel target for drug development.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Presence of this compound, Ergothioneine, and Selenium-Containing Biomolecules in Fish and Fish-Derived Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Selenium in the MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenomethionine and Allicin Synergistically Mitigate Intestinal Oxidative Injury by Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of selenium compounds by HPLC with ICP-MS or FAAS as selenium-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fra.repo.nii.ac.jp [fra.repo.nii.ac.jp]
- 14. Mercury and selenium levels in 19 species of saltwater fish from New Jersey as a function of species, size, and season - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ingeniatrics.com [ingeniatrics.com]
- 16. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Selenium in the redox regulation of the Nrf2 and the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nrf2 target genes are induced under marginal selenium-deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ERK activation induced by selenium treatment significantly downregulates beta/gamma-secretase activity and Tau phosphorylation in the transgenic rat overexpressing human selenoprotein M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of Selenium on Differentiation and Antioxidant Activity of Sclerotium of Penicillium thomii Q1 Strain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Properties of Selenoneine in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selenium is an essential micronutrient critical for human health, primarily functioning through its incorporation as selenocysteine (B57510) into the active site of various antioxidant enzymes, such as glutathione (B108866) peroxidases and thioredoxin reductases[1][2][3]. While the roles of these selenoproteins are well-documented, recent research has highlighted the significance of a unique, non-proteinogenic organoselenium compound: selenoneine .
First identified as the major form of organic selenium in the blood and tissues of bluefin tuna, this compound (2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine) is a selenium analog of the dietary antioxidant ergothioneine[1][4][5][6]. This discovery has opened new avenues in understanding selenium's biological functions beyond its role in selenoproteins. This compound exhibits exceptionally potent direct antioxidant activity, participates in cellular detoxification pathways, and protects vital biomolecules from oxidative damage[1][5][6]. Its high bioavailability from fish consumption suggests it may be a key contributor to the health benefits associated with seafood-rich diets[1][7].
This technical guide provides an in-depth overview of the core antioxidant properties of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing its mechanisms of action in biological systems.
Core Antioxidant Mechanisms of this compound
This compound exerts its protective effects through several distinct mechanisms, setting it apart from both its sulfur analog, ergothioneine (B1671048), and enzymatic antioxidants.
Direct Radical Scavenging
The primary antioxidant function of this compound is its ability to directly neutralize a wide range of reactive oxygen species (ROS)[1][8]. The selenoketone group within its imidazole (B134444) ring is highly reactive, allowing it to efficiently quench free radicals[9]. Studies have demonstrated that this compound is a more potent radical scavenger than ergothioneine and the water-soluble vitamin E analog, Trolox[4]. This direct scavenging activity is crucial for protecting DNA, lipids, and proteins from oxidative damage, which is implicated in carcinogenesis, aging, and chronic diseases[1][5]. When oxidized by compounds like hydrogen peroxide (H₂O₂), this compound is converted to this compound-seleninic acid, a reaction pathway distinct from the degradation of ergothioneine, which may contribute to its superior antioxidant capacity.
Protection of Heme Proteins
This compound has a unique affinity for heme proteins, such as hemoglobin and myoglobin[1][5][6]. It binds to the heme moiety, protecting the iron ion from auto-oxidation, a process that can generate superoxide (B77818) radicals, particularly under hypoxic conditions[1][5][6]. This function is especially critical in tissues with high oxygen flux and heme protein content, such as the red muscle of tuna, where this compound is found in high concentrations[1]. By stabilizing these essential proteins, this compound helps maintain oxygen transport and cellular respiration while minimizing a potential source of oxidative stress.
Interaction with Detoxification Pathways
Beyond direct antioxidant action, this compound is integral to cellular detoxification mechanisms, most notably against methylmercury (B97897) (MeHg) toxicity[10][11]. The organic cation/carnitine transporter 1 (OCTN1), which also transports ergothioneine, facilitates the cellular uptake of this compound[1][10]. Once inside the cell, this compound plays a role in the demethylation and subsequent excretion of MeHg[10][11]. This detoxification is mediated by a secretory lysosomal pathway regulated by the this compound-OCTN1 system[10][11]. This dual function as both an antioxidant and a detoxifying agent underscores its significant protective role, particularly in organisms exposed to environmental toxins.
Quantitative Data on Antioxidant Capacity
The antioxidant efficacy of this compound has been quantified in several studies, allowing for direct comparison with other well-known antioxidants. The data highlights its exceptional potency.
Table 1: Comparative Radical Scavenging Activity (DPPH Assay) This table summarizes the 50% radical scavenging concentration (RS₅₀) of this compound compared to ergothioneine and Trolox, as measured by the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. A lower RS₅₀ value indicates higher antioxidant activity.
| Compound | RS₅₀ (μM) | Source |
| This compound (reduced form) | 1.9 | [4] |
| Ergothioneine | 1700 | [4] |
| Trolox (Vitamin E analog) | 880 | [4] |
Table 2: this compound Concentrations in Biological Tissues This table provides examples of the high concentrations of this compound found in various biological samples, indicating its significant physiological presence.
| Sample | Concentration | Source |
| Tuna Red Muscle | 190 nmol Se/g | [1] |
| Tuna Blood | 430-437 nmol Se/g | [1] |
| Pig Kidney | 0.36 ± 0.1 µmol Se/kg | [7] |
| Seabird Kidneys (Giant Petrel) | 329–1114 μmol Se/kg (dry weight) | [7] |
Signaling Pathways and Logical Diagrams
Visualizing the molecular interactions and experimental processes involving this compound is crucial for understanding its function. The following diagrams were generated using Graphviz (DOT language) to illustrate key relationships.
Direct Antioxidant Action of this compound
This compound directly neutralizes harmful reactive oxygen species (ROS), converting them into stable, non-toxic molecules. This process involves the oxidation of this compound, which can then be potentially regenerated by cellular redox systems.
Cellular Uptake and Methylmercury Detoxification
This compound is actively transported into cells by the OCTN1 transporter. Inside the cell, it participates in a pathway that leads to the demethylation and excretion of toxic methylmercury (MeHg), reducing its cellular burden and toxicity.
Experimental Workflow for this compound Quantification
The standard method for identifying and quantifying this compound in biological samples involves tissue extraction followed by separation and highly sensitive detection using Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS).
Experimental Protocols
Accurate assessment of this compound's properties relies on specialized analytical and functional assays. The following sections detail the core methodologies cited in the literature.
Quantification of this compound by LC-ICP-MS
This method is the gold standard for selenium speciation analysis, offering high sensitivity and specificity for detecting different selenium compounds.
-
Objective: To separate and quantify this compound in biological extracts.
-
Sample Preparation:
-
Homogenize approximately 0.1 g of tissue (e.g., muscle, blood cells) in a suitable buffer, such as 100 mM ammonium (B1175870) acetate (B1210297) (pH 7.4)[12][13].
-
Perform extraction using methods like ultrasonication to lyse cells and solubilize low-molecular-weight compounds[12].
-
Centrifuge the homogenate at high speed (e.g., 14,100 x g) to pellet cellular debris[12].
-
Collect the supernatant (the water-soluble fraction) for analysis[12].
-
-
Chromatography (LC):
-
System: An Agilent 1100 liquid chromatograph or similar[12].
-
Column: A size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) column, such as an Ultrahydrogel 120, is typically used to separate compounds by size[1].
-
Mobile Phase: An isocratic flow of a buffer like 100 mmol/L ammonium formate (B1220265) is delivered at a constant flow rate (e.g., 1 mL/min)[1].
-
Elution: this compound, being a small molecule, typically elutes late in the run, after larger selenoproteins like GPx[1][4].
-
-
Detection (ICP-MS):
-
The eluent from the LC column is introduced directly into an ICP-MS instrument (e.g., PerkinElmer ELAN DRC II)[1][13].
-
The instrument is set to monitor the selenium isotope at mass-to-charge ratio 82 (⁸²Se)[1][4].
-
Quantification is achieved by comparing the peak area of the sample to a standard curve generated from purified this compound or other selenium standards[1][14]. The detection limit is typically in the low μg/g range[13].
-
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This common spectrophotometric assay measures the capacity of a compound to act as a free radical scavenger.
-
Objective: To determine the radical scavenging potency (RS₅₀) of this compound.
-
Principle: The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, it becomes colorless. The degree of discoloration is proportional to the amount of antioxidant activity.
-
Protocol Outline:
-
Prepare a stock solution of DPPH in a solvent like ethanol (B145695) or methanol.
-
Prepare serial dilutions of this compound, ergothioneine, and a positive control (e.g., Trolox) in the same solvent.
-
In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at ~517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration relative to a blank (DPPH solution without antioxidant).
-
Plot the percentage of inhibition against the concentration and determine the RS₅₀ (or IC₅₀) value, which is the concentration required to scavenge 50% of the DPPH radicals[4].
-
Cell-Based Assays for Oxidative Stress Protection
Cell culture models are used to evaluate the cytoprotective effects of this compound against induced oxidative stress.
-
Objective: To assess if this compound can protect cells from damage and promote growth under oxidative stress.
-
Cell Culture:
-
Culture a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), in an appropriate medium (e.g., MCDB131 with 10% calf serum)[1].
-
Treat cells with a physiologically relevant concentration of this compound (e.g., 50 μmol/L) or a vehicle control[1].
-
Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂)[15][16].
-
-
Endpoints for Assessment:
-
Cell Viability: Measure viability using assays like MTT or trypan blue exclusion to determine if this compound prevents cell death[17].
-
ROS Levels: Quantify intracellular ROS using fluorescent probes like DCFH-DA. A decrease in fluorescence in this compound-treated cells indicates antioxidant activity[18].
-
Biomarkers of Damage: Measure levels of lipid peroxidation (e.g., malondialdehyde) or DNA fragmentation to assess protection against molecular damage[15].
-
Cell Growth: Monitor cell proliferation over time. An increase in cell growth in the presence of this compound suggests a protective or growth-promoting effect[1].
-
Conclusion and Future Directions
This compound has emerged as a uniquely potent antioxidant and cytoprotective agent within the landscape of selenium biology. Its direct and powerful radical scavenging activity, which surpasses that of ergothioneine and Trolox, combined with its ability to protect heme proteins and detoxify heavy metals, establishes it as a molecule of significant interest for nutrition, toxicology, and drug development[1][4][5].
The methodologies outlined in this guide provide a framework for the continued investigation of this compound. Future research should focus on several key areas:
-
Biosynthesis and Metabolism: Elucidating the complete biosynthetic pathway of this compound in organisms and its metabolic fate in humans is crucial.
-
Clinical Relevance: Further epidemiological and clinical studies are needed to correlate dietary this compound intake with health outcomes, particularly concerning neurodegenerative diseases, cardiovascular health, and cancer prevention[1][4].
-
Synergistic Effects: Investigating the potential synergistic antioxidant effects of this compound with selenoproteins and other dietary antioxidants like vitamins C and E could reveal more complex protective networks[8][19].
A deeper understanding of this compound will undoubtedly advance our knowledge of selenium's role in maintaining redox homeostasis and preventing disease, potentially leading to novel therapeutic strategies and dietary recommendations.
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Protection against reactive oxygen species by selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
- 8. Ergothioneine vs Selenium: Top Antioxidant for Health? [ergoyoung.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel selenium-containing compound, mediates detoxification mechanisms against methylmercury accumulation and toxicity in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 13. Identification and Determination of this compound, 2-Selenyl-Nα, Nα, Nα-Trimethyl-l-Histidine, as the Major Organic Selenium in Blood Cells in a Fish-Eating Population on Remote Japanese Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selenium exerts protective effects against oxidative stress and cell damage in human thyrocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selenium supplementation protects against oxidative stress-induced cardiomyocyte cell cycle arrest through activation of PI3K/AKT - Metallomics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Dietary Intake of this compound Enhances Antioxidant Activity in the Muscles of the Amberjack Seriola dumerili Grown in Aquaculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selenium vitaminology: The connection between selenium, vitamin C, vitamin E, and ergothioneine - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Functions of Selenoneine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenoneine, a selenium-containing analogue of ergothioneine, has emerged as a molecule of significant interest in the fields of biochemistry, toxicology, and pharmacology.[1][2][3] Initially discovered in the blood and tissues of tuna, this unique organoselenium compound exhibits potent biological activities, primarily centered around its antioxidant and detoxification capabilities.[1][4] This in-depth technical guide provides a comprehensive overview of the preliminary studies on the biological functions of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of its mechanisms of action.
Core Biological Functions
Potent Antioxidant Activity
This compound demonstrates significant antioxidant capacity, playing a crucial role in cellular redox homeostasis.[1][2][5] Its proposed mechanisms of action include direct radical scavenging and the protection of essential macromolecules from oxidative damage.
Key Functions:
-
Radical Scavenging: this compound exhibits strong radical-scavenging activity, notably against hydroxyl radicals.[1][5]
-
Protection of Heme Proteins: It binds to heme proteins like hemoglobin and myoglobin, protecting them from auto-oxidation.[1][4] This function is particularly vital in organisms living in low-oxygen environments.[1]
-
Synergistic Action with Glutathione Peroxidase (GPx): this compound has been shown to boost the activity of GPx1, a key selenoenzyme in the cellular antioxidant defense system.[3]
Detoxification of Methylmercury (B97897) (MeHg)
A pivotal function of this compound is its ability to detoxify methylmercury, a potent neurotoxin that bioaccumulates in marine food webs.[6][7][8][9]
Mechanism of Detoxification:
-
Formation of a Mercury-Selenium Complex: this compound reacts with methylmercury to form a mercury tetraselenoate complex.[3]
-
Degradation to Tiemannite: This complex subsequently degrades to the less toxic and more stable mercury selenide, tiemannite.[3]
-
Accelerated Excretion and Demethylation: Studies in zebrafish embryos and human cells have demonstrated that this compound accelerates the excretion and demethylation of MeHg.[6][9] This process is mediated by the organic cation/carnitine transporter 1 (OCTN1).[6][9]
Quantitative Data
The following tables summarize key quantitative findings from various studies on this compound.
Table 1: this compound Concentration in Various Organisms
| Organism | Tissue | Concentration (µmol Se/kg) | Reference |
| Bluefin Tuna | Blood | 430 ± 82 | [2] |
| Pacific Mackerel | Blood | 437 ± 159 | [2] |
| Wild Bluefin Tuna | Blood | 83 ± 29 | [2] |
| Tilapia | Blood | 0.9 ± 0.6 | [2] |
| Bluefin Tuna | Dark Muscle | 190 ± 8.0 | [2] |
| Bluefin Tuna | Ordinary Muscle | 2.4 ± 0.3 | [2] |
| Chicken | Liver | 0.3 ± 0.1 | [2] |
| Pig | Kidney | 0.36 ± 0.1 | [2] |
| Giant Petrels | Kidney | 329–1114 (dry weight) | [2] |
Table 2: Kinetic Parameters of this compound Transport by OCTN1
| Cell Type | Km (µM) | Reference |
| OCTN1-overexpressing HEK293 cells | 13.0 | [10] |
| Zebrafish blood cells | 9.5 | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound.
Speciation Analysis of this compound by LC-ICP-MS
Objective: To identify and quantify this compound in biological samples.
Protocol:
-
Sample Preparation: Tissues are homogenized and extracted. For purification, the dimeric oxidized form of this compound can be purified from sources like bluefin tuna blood.[6]
-
Chromatographic Separation:
-
Column: Ultrahydrogel 120 column (7.8 × 250 mm).[6]
-
Mobile Phase: 100 mM ammonium (B1175870) formate (B1220265) buffer.[6]
-
Flow Rate: 1 mL/min.[1]
-
-
Detection:
-
Quantification: The concentration of this compound is determined by comparing the peak area to that of a known standard.
In Vivo Analysis of MeHg Detoxification in Zebrafish Embryos
Objective: To investigate the role of this compound and OCTN1 in methylmercury detoxification in a living organism.
Protocol:
-
Animal Model: Zebrafish (Danio rerio) embryos.
-
Experimental Groups:
-
Control group.
-
MeHg-cysteine (MeHgCys) exposure group.
-
MeHgCys and this compound co-exposure group.
-
OCTN1-deficient embryos (using antisense morpholino oligos) exposed to MeHgCys.[6]
-
-
Exposure: Embryos are exposed to the respective compounds in their culture medium.
-
Analysis:
-
Morphological Assessment: Observe for developmental abnormalities and apoptosis.[6]
-
Quantification of Mercury and Selenium: Measure the levels of total mercury and selenium in the embryos using appropriate analytical techniques (e.g., ICP-MS).[6]
-
Gene Expression Analysis: Analyze the expression of genes related to stress and detoxification pathways.
-
In Vitro this compound Uptake Assay in HEK293 Cells
Objective: To characterize the transport of this compound into mammalian cells.
Protocol:
-
Cell Line: Human Embryonic Kidney (HEK299) cells.
-
Transfection:
-
Transiently transfect one group of cells with a vector overexpressing the human OCTN1 transporter.
-
Transfect a control group with a mock vector.[6]
-
-
Uptake Assay:
-
Incubate the transfected cells with a known concentration of this compound for a specific time period (e.g., 30 minutes).[6]
-
-
Analysis:
-
Lyse the cells and measure the intracellular selenium concentration using LC-ICP-MS.
-
Determine the kinetic parameters (Km) of uptake by performing the assay with varying concentrations of this compound.[10]
-
Visualizations of Pathways and Workflows
Signaling and Detoxification Pathways
Caption: Overview of this compound's Antioxidant and Detoxification Pathways.
Experimental Workflow: MeHg Detoxification in Zebrafish
Caption: Workflow for Investigating this compound's Role in MeHg Detoxification in Zebrafish.
Logical Relationship: this compound Transport and Cellular Action
Caption: Cellular Uptake and Action of this compound via the OCTN1 Transporter.
Conclusion and Future Directions
Preliminary studies have firmly established this compound as a biologically significant molecule with potent antioxidant and detoxification properties. Its unique chemical structure and mechanisms of action differentiate it from other known selenium compounds. For researchers and professionals in drug development, this compound presents a promising lead for the development of novel therapeutic agents for conditions associated with oxidative stress and heavy metal toxicity.
Future research should focus on elucidating the complete biosynthetic pathway of this compound, further characterizing its metabolic fate in humans, and exploring its potential therapeutic applications in preclinical and clinical settings. A deeper understanding of its interaction with cellular signaling pathways will also be critical in harnessing its full pharmacological potential.
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nutritionsociety.org [nutritionsociety.org]
- 8. Recent evidence on this compound highlights the need to consider selenium speciation in research and dietary guidelines | Cambridge Core Blog [cambridge.org]
- 9. This compound, a novel selenium-containing compound, mediates detoxification mechanisms against methylmercury accumulation and toxicity in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Selenoneine Distribution in Animal Tissues and Organs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenoneine, a selenium-containing analogue of ergothioneine, is a potent antioxidant discovered relatively recently. Its distribution is particularly prominent in marine life, distinguishing it from other seleno-compounds. This technical guide provides a comprehensive overview of the distribution of this compound in various animal tissues and organs, details the experimental protocols for its quantification, and illustrates its known transport and metabolic pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, toxicology, and drug development, facilitating further investigation into the physiological roles and therapeutic potential of this unique selenium species.
Introduction
Selenium is an essential micronutrient vital for human and animal health, primarily functioning through its incorporation into selenoproteins.[1][2] The biological activity and toxicity of selenium are highly dependent on its chemical form. This compound, identified as 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine, is a major organic selenium compound found in the blood and tissues of certain marine animals, notably tuna.[1][3][4] It possesses strong antioxidant properties and has been implicated in the detoxification of heavy metals like methylmercury.[1][5][6][7] Understanding the tissue-specific distribution of this compound is crucial for elucidating its physiological functions and evaluating its potential as a therapeutic agent. This guide summarizes the current knowledge on this compound distribution, providing quantitative data, detailed experimental methodologies, and visual representations of its biological pathways.
Quantitative Distribution of this compound in Animal Tissues
This compound has been detected in a variety of animal tissues, with concentrations varying significantly across species and organs. Fish, particularly species like tuna and mackerel, exhibit the highest levels of this compound.[1][3] Its presence has also been confirmed in other marine animals, as well as in terrestrial animals and humans, likely derived from dietary sources.[8][9]
This compound in Fish Tissues
The highest concentrations of this compound are found in the blood and red muscle of specific fish species. The following table summarizes the quantitative data available in the literature.
| Species | Tissue | This compound Concentration (nmol/g) | Reference |
| Bluefin Tuna (Thunnus orientalis) | Blood | 430 - 437 | [1][3] |
| Bluefin Tuna (Thunnus orientalis) | Red Muscle | 190 | [1][3] |
| Bluefin Tuna (Thunnus orientalis) | Spleen | >11.5 | [1] |
| Bluefin Tuna (Thunnus orientalis) | Hepatopancreas | >11.5 | [1] |
| Bluefin Tuna (Thunnus orientalis) | Heart | >11.5 | [1] |
| Bluefin Tuna (Thunnus orientalis) | White Muscle | >11.5 | [1] |
| Pacific Mackerel (Scomber japonicus) | Blood | 430 - 437 | [1][3] |
| Tilapia (Oreochromis niloticus) | Blood | Low levels | [1] |
| Swordfish (Xiphias gladius) | Muscle | 2.8 | [10] |
| Bigeye Tuna (Thunnus obesus) | Muscle | 1.3 - 2.6 | [10] |
| Albacore (Thunnus alalunga) | Muscle | 1.3 - 2.6 | [10] |
| Yellowfin Tuna (Thunnus albacares) | Muscle | 1.3 - 2.6 | [10] |
| Alfonsino (Beryx splendens) | Muscle | 1.3 - 2.6 | [10] |
| Canned Atlantic Bluefin Tuna | Meat | 0.20 mg Se/kg | [11] |
This compound in Other Animal Tissues
This compound is also found in terrestrial animals, although at significantly lower concentrations compared to marine fish. Its presence is often attributed to the consumption of fishmeal in animal feed.
| Species | Tissue | This compound Concentration | Reference |
| Pig (Sus scrofa domesticus) | Kidney | Low levels | [1][3] |
| Pig (Sus scrofa domesticus) | Liver | Not detected | [1] |
| Chicken (Gallus gallus domesticus) | Heart | Low levels | [1] |
| Chicken (Gallus gallus domesticus) | Gizzard | Low levels | [1][2] |
| Chicken (Gallus gallus domesticus) | Liver | Low levels | [1][2] |
| Squid (Todarodes pacificus) | Hepatopancreas | Low levels | [1] |
| Seabirds (Giant Petrels) | Kidneys | 329–1114 μmol Se/kg (dry weight) | [8] |
| Seabirds (Giant Petrels) | Brain | 78-88% of total Se | [8] |
This compound in Human Tissues
The concentration of this compound in human tissues, particularly in red blood cells, is strongly correlated with dietary fish intake.
| Population | Tissue | This compound Concentration | Reference |
| Japanese Islanders | Erythrocytes | 6–2380 μg Se/L (mean: 212 μg Se/L) | [8] |
| Inuit (Nunavik, Canada) | Erythrocytes | Median: 413 μg Se/L (Range: 3.20–3230 μg Se/L) | [8] |
Experimental Protocols
The accurate quantification of this compound in biological matrices requires specialized analytical techniques. The most common and reliable method is liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS).
Sample Preparation and Extraction of this compound
The following is a generalized protocol for the extraction of water-soluble selenium compounds, including this compound, from animal tissues.
-
Homogenization: Weigh approximately 0.1 g of the tissue sample and homogenize it in 5-10 volumes of an appropriate extraction buffer (e.g., 100 mM ammonium (B1175870) formate (B1220265) or ultrapure water) on ice using a tissue homogenizer.[12][13]
-
Cell Lysis (Optional): For cellular fractions, include a non-ionic detergent such as 0.1% (w/v) Igepal CA-630 in the homogenization buffer to aid in cell lysis.[12]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[12][13]
-
Supernatant Collection: Carefully collect the supernatant, which contains the water-soluble this compound.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before LC-ICP-MS analysis.
-
Storage: If not analyzed immediately, store the extracts at -80°C to prevent degradation of selenium species.[14]
Quantification by LC-ICP-MS
This protocol outlines the general procedure for the speciation and quantification of this compound using LC-ICP-MS.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A size-exclusion chromatography (SEC) column, such as an Ultrahydrogel 120, is commonly used to separate this compound from high molecular weight selenoproteins.[1][12]
-
Mobile Phase: An aqueous buffer, typically 100 mM ammonium formate, is used as the mobile phase.[12]
-
Injection Volume: Inject an appropriate volume (e.g., 20 µL) of the filtered tissue extract.
-
-
ICP-MS Detection:
-
ICP-MS System: An inductively coupled plasma mass spectrometer.
-
Interface: The outlet of the HPLC column is directly connected to the nebulizer of the ICP-MS.
-
Isotope Monitoring: Monitor the selenium isotope at m/z 82 (82Se) or 78 (78Se) for quantification.[1]
-
-
Quantification:
-
Standard: Use a purified and quantified this compound standard to create a calibration curve.
-
Data Analysis: Integrate the peak area corresponding to the retention time of the this compound standard and calculate the concentration in the sample based on the calibration curve.
-
Signaling Pathways and Biological Relationships
While the complete metabolic pathway of this compound is still under investigation, key aspects of its transport and potential metabolic fate have been identified.
OCTN1-Mediated Transport
This compound is transported into cells via the organic cation/carnitine transporter 1 (OCTN1), also known as SLC22A4.[1][5] This transporter also facilitates the uptake of ergothioneine, highlighting a shared pathway for these structurally similar antioxidants.
Caption: OCTN1-mediated cellular uptake of this compound and ergothioneine.
Experimental Workflow for this compound Analysis
The analysis of this compound from biological samples follows a structured workflow, from sample collection to final data analysis.
Caption: General experimental workflow for the quantification of this compound.
Proposed Metabolic Fate of this compound
The metabolic fate of this compound is not fully elucidated. However, it is known to be a selenium analog of ergothioneine.[1] In humans, a methylated form, Se-methylthis compound, has been identified in urine, suggesting that methylation is a pathway for its excretion.[8]
Caption: Proposed metabolic pathway for the excretion of this compound.
Conclusion
This compound represents a significant and distinct chemical form of selenium in the biosphere, with a particularly high prevalence in marine ecosystems. Its efficient transport into cells via the OCTN1 transporter and its potent antioxidant and detoxifying properties suggest important physiological roles that are yet to be fully understood. The quantitative data and standardized protocols presented in this guide provide a valuable resource for the scientific community to advance research into the biological significance of this compound. Further studies are warranted to explore its complete metabolic pathways, its interaction with other cellular components, and its potential applications in nutrition and medicine.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. Complementary Use of LC-ICP-MS and LC-ESI-Q-TOF-MS for Selenium Speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A screening for optimal selenium enrichment additives for selenium-enriched fish production: Application of a HPLC-ICP-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ingeniatrics.com [ingeniatrics.com]
- 12. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Determination of this compound, 2-Selenyl-Nα, Nα, Nα-Trimethyl-l-Histidine, as the Major Organic Selenium in Blood Cells in a Fish-Eating Population on Remote Japanese Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DOT Language | Graphviz [graphviz.org]
The Biochemistry of Selenoneine: A Technical Guide for Researchers
Abstract
Selenoneine is a naturally occurring selenium-containing analog of ergothioneine (B1671048), first identified in the blood of bluefin tuna.[1][2] This unique organoselenium compound has garnered significant attention within the scientific community for its potent antioxidant properties, which surpass those of its sulfur-containing counterpart, ergothioneine, and its potential role in human health and disease.[1][3] this compound is particularly abundant in marine organisms and is believed to play a crucial role in cellular defense against oxidative stress and the detoxification of heavy metals like methylmercury.[4][5][6] This guide provides a comprehensive overview of the biochemistry of this compound, including its chemical structure, biosynthesis, physiological functions, and the analytical methods employed for its study. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this remarkable molecule.
Introduction: Discovery and Chemical Profile
This compound, chemically known as 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine, was discovered in 2010 by Yamashita and Yamashita as the predominant form of organic selenium in the blood and tissues of bluefin tuna.[1][2] Its structure is analogous to ergothioneine, with the sulfur atom in the imidazole (B134444) ring being replaced by a selenium atom.[4] This substitution is key to its enhanced antioxidant activity.[6] this compound exists in a tautomeric equilibrium between the selenoketone and selenol forms, with the latter being the reduced, active state. In the presence of oxidizing agents, it can form a diselenide-linked dimer.[1]
Distribution in Nature: A Marine Marvel
This compound is primarily found in marine organisms, with particularly high concentrations in the blood and dark muscle of fish like tuna and mackerel.[1][7] Its presence has also been documented in other marine animals, including dolphins, seabirds, and turtles.[1] In terrestrial organisms, the levels of this compound are generally much lower and are often attributed to diets that include marine-derived products.[1] For human populations with high fish consumption, such as those in certain coastal regions of Japan and the Inuit communities of Canada, this compound can be a major form of selenium in the blood.[4][6]
Table 1: this compound Concentrations in Various Biological Samples
| Organism/Tissue | Concentration (µmol Se/kg wet weight, unless otherwise noted) | Reference(s) |
| Fish | ||
| Bluefin Tuna (blood) | 430 ± 82 | [7] |
| Bluefin Tuna (dark muscle) | 190 ± 8.0 | [7] |
| Bluefin Tuna (ordinary muscle) | 2.4 ± 0.3 | [7] |
| Pacific Mackerel (blood) | 437 ± 159 | [7] |
| Swordfish (muscle) | 0.14 ± 0.02 µg/g | [5] |
| Tilapia (blood) | 0.9 ± 0.6 | [7] |
| Marine Mammals | ||
| Pantropical Spotted Dolphin (blood cells) | 35 ± 15 | [1] |
| Beluga Whale (skin) | Median: 23 (Range: 15 - 94) | [1] |
| Birds | ||
| Giant Petrel (kidneys) | 329 - 1114 (dry weight) | [7] |
| Terrestrial Animals | ||
| Chicken (liver) | 0.3 ± 0.1 | [1] |
| Pig (kidney) | 0.36 ± 0.1 | [1] |
| Humans | ||
| Fish-eating population (Japan, erythrocytes) | Mean: 0.212 µg Se/g (Range: 0.006 - 2.38 µg Se/g) | [4][6] |
| Inuit population (Canada, erythrocytes) | Median: 413 µg Se/L (Range: 3.20 - 3230 µg Se/L) | [6] |
Biosynthesis of this compound
The biosynthesis of this compound is understood to occur through two primary pathways: a non-specific incorporation of selenium into the ergothioneine biosynthetic machinery and a dedicated, specific pathway discovered in some microorganisms.
Non-Specific Biosynthesis via the Ergothioneine Pathway
Some microorganisms, like the fission yeast Schizosaccharomyces pombe, can synthesize this compound by utilizing their native ergothioneine biosynthesis pathway.[8] In this process, selenocysteine (B57510) is used as a substrate instead of cysteine. The key enzymes in this pathway are Egt1 and Egt2.
Dedicated Biosynthesis Pathway (sen Gene Cluster)
A dedicated biosynthetic pathway for this compound has been identified in various microorganisms, encoded by the sen gene cluster, which includes the genes senA, senB, and senC.[3][4] This pathway involves the formation of a selenosugar intermediate.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Biosynthesis of selenium-containing small molecules in diverse microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.au.dk [pure.au.dk]
- 6. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
Selenoneine: A Technical Guide on its Potential Role in Human Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selenoneine is a naturally occurring organoselenium compound, identified as the selenium analog of ergothioneine (B1671048).[1][2] Initially discovered as the major form of organic selenium in tuna, it has since been found in other marine organisms and in the blood of human populations with high fish consumption.[1][3][4][5] Its potent antioxidant and cytoprotective properties, which significantly exceed those of its sulfur analog, ergothioneine, have positioned it as a compound of high interest for its potential roles in health maintenance, disease prevention, and therapeutics.[6] This document provides a comprehensive technical overview of the current understanding of this compound, covering its biochemistry, biosynthesis, physiological functions, and potential applications in human health and disease, with a focus on its roles in antioxidation, detoxification, and cancer prevention. Detailed experimental protocols and quantitative data are presented to support further research and development.
Core Concepts: Biochemistry and Antioxidant Mechanisms
This compound, chemically known as 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine, is structurally analogous to ergothioneine, with a selenium atom replacing the sulfur atom in the imidazole (B134444) ring.[1][6] This substitution is critical to its enhanced biological activity.
Key Biochemical Properties:
-
Potent Antioxidant: this compound exhibits exceptionally strong radical-scavenging activity, reported to be almost 1,000-fold greater than that of ergothioneine.[6] It is a potent scavenger of hydroxyl radicals and other reactive oxygen species (ROS).[1][7]
-
Redox Stability: Unlike ergothioneine, which can be irreversibly oxidized, this compound engages in reversible oxidation and reduction, allowing it to be recycled and conferring greater stability under oxidative stress.[8] When oxidized by hydrogen peroxide, it forms this compound-seleninic acid.[8]
-
Interaction with Heme Proteins: this compound binds to the heme moiety of hemoglobin and myoglobin (B1173299), protecting these proteins from auto-oxidation of their iron ions, particularly under hypoxic conditions.[1][3][9] This function is crucial for maintaining oxygen transport capacity and cellular respiration.
Biosynthesis of this compound
This compound is produced by various microorganisms, not by vertebrates who accumulate it through the food chain.[10] Two primary biosynthetic pathways have been identified:
-
Ergothioneine Pathway Divergence: Microorganisms capable of synthesizing ergothioneine can non-specifically incorporate selenocysteine (B57510) instead of cysteine, leading to the production of this compound. This occurs particularly in environments with a high concentration of selenocysteine.[6]
-
Dedicated this compound Synthesis Pathway: A specific three-gene cluster (senA, senB, senC) has been discovered in bacteria that encodes a dedicated pathway for this compound production.[11][12] This pathway involves the synthesis of a selenosugar intermediate, highlighting a unique mechanism for biological selenium utilization.[2][10]
The dedicated pathway proceeds as follows:
-
SenC (a selenophosphate synthetase) produces selenophosphate.[10]
-
SenB uses the selenophosphate and a UDP-sugar to generate a selenosugar.[10]
-
SenA catalyzes the novel C-Se bond formation by combining the selenosugar with hercynine (B1221785) (the precursor to ergothioneine, produced by the egtD gene).[10][11]
Caption: Dedicated microbial biosynthetic pathway for this compound via the SenABC enzyme cluster.
Physiological Role, Bioavailability, and Distribution
Dietary this compound is absorbed from the gut and transported into cells and tissues by the organic cation/carnitine transporter 1 (OCTN1, gene name SLC22A4), which also transports ergothioneine.[1][13] This specific transport mechanism allows for its accumulation in various tissues.
-
Dietary Sources: The primary dietary sources of this compound are marine foods.[4][5] It is found in high concentrations in migratory fish like tuna and mackerel, as well as in other marine animals such as beluga whales, sea turtles, and seabirds.[1][4][10]
-
Bioavailability and Distribution: Following consumption of fish, this compound becomes a major form of selenium in human red blood cells.[10] In populations with high marine food intake, such as the Inuit of Nunavik, this compound can account for up to 92% of the total selenium in erythrocytes.[4][14] This highlights its high bioavailability from dietary sources. Unlike other selenium compounds like selenomethionine, this compound does not appear to be a significant source of selenium for the synthesis of selenoproteins (e.g., GPx), suggesting it has a distinct metabolic fate and function.[2][14]
Role in Detoxification of Heavy Metals
One of the most well-characterized functions of this compound is its role in the detoxification of methylmercury (B97897) (MeHg), a potent neurotoxin that bioaccumulates in the marine food web.[9][15]
The proposed mechanism involves the OCTN1 transporter:
-
Uptake: Both this compound and MeHg are transported into cells via OCTN1.[1][13][15]
-
Detoxification and Excretion: Inside the cell, this compound facilitates the demethylation and excretion of MeHg.[15] Studies in zebrafish embryos and OCTN1-transfected human cells have shown that the presence of this compound significantly reduces the accumulation and toxicity of MeHg.[15][16] The this compound-OCTN1 system appears to regulate secretory lysosomal vesicles, which are involved in the excretion process.[16]
This detoxification capacity provides a strong rationale for the co-occurrence of high levels of selenium (as this compound) and mercury in top marine predators like tuna.[1]
Caption: this compound-mediated detoxification of methylmercury via the OCTN1 transporter.
Potential Role in Human Health and Disease
The unique properties of this compound suggest its potential involvement in the prevention and mitigation of various diseases.
Cancer
While the role of general selenium supplementation in cancer prevention is controversial, the specific actions of this compound are promising.[17][18] A study using a mouse model of colitis-associated colorectal cancer found that dietary supplementation with a this compound-containing tuna dark muscle extract (STDME) significantly decreased tumor incidence.[19] The proposed mechanisms include:
-
Inhibition of Myeloid-Derived Suppressor Cells (MDSCs): The STDME diet inhibited the accumulation of MDSCs, which are known to suppress anti-tumor immunity.[19]
-
Preservation of Anti-Tumor Immunity: The diet prevented the downregulation of interferon-γ (IFN-γ) production, a key cytokine in anti-cancer immune responses.[19]
These findings suggest that dietary this compound may be an effective agent for reducing colorectal tumor progression by modulating the tumor microenvironment.[17][19]
Neurodegenerative Diseases
Given that oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the potent antioxidant capacity of this compound makes it a compelling candidate for neuroprotection.[20][21] While direct studies on this compound in these diseases are scarce, the general literature on selenium highlights its importance for brain health.[22][23] Selenoproteins are crucial for protecting neurons from oxidative damage, and selenium deficiency has been associated with cognitive decline.[20][24] Future research should focus specifically on the ability of this compound, transported by OCTN1 (which is expressed in the brain), to mitigate neuronal oxidative stress.
Other Potential Roles
-
Anti-inflammatory Effects: By scavenging ROS, this compound may help mitigate inflammatory processes, as suggested by its effects in the colitis-associated cancer model.[17][19]
-
Cardiovascular Health: Its ability to protect hemoglobin and myoglobin from oxidation could contribute to cardiovascular health by preserving oxygen transport and preventing oxidative damage within cardiac and vascular tissues.[1]
Quantitative Data Summary
Quantitative data on this compound concentration and activity are crucial for understanding its physiological relevance.
Table 1: this compound Concentration in Biological Tissues
| Sample Type | Organism | Concentration | Citation |
|---|---|---|---|
| Blood | Bluefin Tuna | 430-437 nmol Se/g | [1] |
| Red Muscle | Bluefin Tuna | 190 nmol Se/g | [1] |
| White Muscle | Bluefin Tuna | > 11.5 nmol Se/g | [1] |
| Muscle Tissue | Tuna | 0.306 ± 0.006 µg/g | [25] |
| Muscle Tissue | Swordfish | 0.14 ± 0.02 µg/g | [25] |
| Red Blood Cells | Human (Inuit) | Up to 92% of total Se |[4][14] |
Table 2: Kinetic Parameters of this compound Transport
| System | Transporter | Parameter (Km) | Citation |
|---|---|---|---|
| HEK293 Cells | Human OCTN1 | 13.0 µM | [16] |
| Blood Cells | Zebrafish OCTN1 | 9.5 µM |[16] |
Experimental Protocols
Reproducible and standardized methods are essential for advancing this compound research.
Protocol: Extraction of this compound from Biological Samples
This protocol is adapted from methods developed for seafood analysis.[25][26]
-
Sample Preparation: Homogenize ~0.1 g of tissue (e.g., fish muscle, red blood cells) in a suitable buffer.
-
Extraction Solution: Prepare an extraction solution. Two effective options are:
-
Aqueous Buffer: 100 mmol/L ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265).[25]
-
Reductive Buffer: 50 mmol/L dithiothreitol (B142953) (DTT) to effectively release this compound potentially bound via disulfide/diselenide bridges.[26]
-
-
Extraction Procedure:
-
Add 10 volumes of extraction solution to the homogenized sample in a microcentrifuge tube.
-
Sonicate the sample for 1 hour.
-
Incubate at 37°C for 24 hours with gentle agitation.[26]
-
Centrifuge at 10,000 x g for 10 minutes to pellet debris.
-
-
Sample Collection: Collect the supernatant, which contains the extracted this compound, for analysis.
Protocol: Speciation and Quantification by LC-ICP-MS
Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is the gold standard for identifying and quantifying selenium species.[1][27]
-
Chromatographic Separation:
-
ICP-MS Detection:
-
Quantification:
Caption: Experimental workflow for the quantification of this compound using LC-ICP-MS.
Protocol: Assessment of Anti-cancer Effects in a Murine Model
This protocol is based on the azoxymethane (B1215336) (AOM)/dextran sodium sulfate (B86663) (DSS)-induced colitis-associated cancer model.[19]
-
Animal Model: Use a suitable mouse strain (e.g., ICR mice).
-
Dietary Groups:
-
Control Group: Feed mice a standard control diet.
-
Treatment Group: Feed mice a diet supplemented with this compound-containing tuna dark muscle extract (STDME). Administer the diet for one week prior to induction and throughout the experiment.
-
-
Cancer Induction:
-
Day 0: Administer a single intraperitoneal injection of AOM (10 mg/kg body weight).
-
Day 7: Begin the first cycle of DSS treatment. Provide 2.0% (w/v) DSS in the drinking water for 7 days.
-
Day 14: Replace DSS water with regular drinking water for a 14-day recovery period.
-
Repeat the DSS/recovery cycle two more times.
-
-
Endpoint Analysis (e.g., at Day 80):
-
Sacrifice the animals and dissect the entire colon.
-
Count the number and measure the size of macroscopic polyps.
-
Collect spleen and other tissues for functional analysis.
-
-
Functional Assays:
-
Immunophenotyping: Use flow cytometry to analyze immune cell populations (e.g., MDSCs) in the spleen and tumor microenvironment.
-
Cytokine Analysis: Measure the production of key cytokines like IFN-γ from isolated splenocytes using ELISA or other immunoassays.
-
Conclusion and Future Directions
This compound is a highly promising natural compound with significant potential in human health. Its superior antioxidant activity, specific transport mechanism, and demonstrated efficacy in detoxifying methylmercury and inhibiting carcinogenesis in preclinical models underscore its importance. However, research is still in its nascent stages.
Key areas for future investigation include:
-
Clinical Trials: Human studies are needed to validate the preclinical findings, particularly regarding cancer prevention and heavy metal detoxification.
-
Pharmacokinetics: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans is required.
-
Neuroprotection: Direct investigation of this compound's ability to cross the blood-brain barrier and protect against neurodegeneration is a critical next step.
-
Cardiovascular and Inflammatory Diseases: The potential benefits of this compound in these conditions, suggested by its biochemical properties, warrant dedicated studies.
-
Standardized Production: Developing scalable and cost-effective methods for producing pure this compound, either through biosynthesis in microorganisms or total chemical synthesis, is essential for advancing research and potential clinical application.[15][28]
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
- 3. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutritionsociety.org [nutritionsociety.org]
- 5. Recent evidence on this compound highlights the need to consider selenium speciation in research and dietary guidelines | Cambridge Core Blog [cambridge.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of selenium-containing small molecules in diverse microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emerging evidence on this compound and its public health relevance in coastal populations: a review and case study of dietary Se among Inuit populations in the Canadian Arctic | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 15. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Selenium and cancer: Friends or foes? [mcmasteroptimalaging.org]
- 19. Dietary Supplementation of this compound-Containing Tuna Dark Muscle Extract Effectively Reduces Pathology of Experimental Colorectal Cancers in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selenium, selenoproteins and neurodegenerative diseases - Metallomics (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Selenium in the Therapy of Neurological Diseases. Where is it Going? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 24. Frontiers | Roles of Selenoproteins in Brain Function and the Potential Mechanism of Selenium in Alzheimer’s Disease [frontiersin.org]
- 25. Investigating the Presence of this compound, Ergothioneine, and Selenium-Containing Biomolecules in Fish and Fish-Derived Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identification and Determination of this compound, 2-Selenyl-Nα, Nα, Nα-Trimethyl-l-Histidine, as the Major Organic Selenium in Blood Cells in a Fish-Eating Population on Remote Japanese Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biosynthesis and isolation of this compound from genetically modified fission yeast - Metallomics (RSC Publishing) [pubs.rsc.org]
The Bioavailability of Dietary Selenoneine from Fish: An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selenoneine, a selenium-containing analogue of ergothioneine, is a potent antioxidant found in high concentrations in certain species of fish, particularly tuna and mackerel. Its unique chemical structure and significant antioxidant capacity have garnered considerable interest for its potential roles in human health and as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of the bioavailability of dietary this compound from fish. It consolidates quantitative data on its distribution, details the experimental protocols for its study, and visualizes the key pathways and workflows involved in its analysis and biological action. The evidence suggests that this compound is a highly bioavailable form of selenium, readily absorbed and distributed to various tissues, where it is poised to exert its protective effects.
Introduction to this compound
This compound (2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine) is a naturally occurring organoselenium compound first identified as the major form of organic selenium in the blood and tissues of bluefin tuna.[1][2][3][4] Unlike selenomethionine (B1662878) and selenocysteine, the more commonly studied organic selenium compounds, this compound possesses a unique selenoketone structure within an imidazole (B134444) ring, contributing to its powerful antioxidant properties.[2][3][4] Found abundantly in marine fish, dietary intake of this compound-rich fish represents a primary route of exposure for human populations.[1][5] Understanding its bioavailability is crucial for assessing its nutritional significance and therapeutic potential.
Quantitative Data on this compound Distribution
The concentration of this compound varies significantly among different fish species and tissues. The following tables summarize the quantitative data on this compound content in various biological matrices.
Table 1: this compound Concentration in Fish Tissues
| Fish Species | Tissue | This compound Concentration (nmol Se/g wet weight) | Reference(s) |
| Bluefin Tuna | Blood | 430 | [1][5] |
| Bluefin Tuna | Red Muscle | 190 | [1][5] |
| Bluefin Tuna | White Muscle | 11.5 | [5] |
| Bluefin Tuna | Spleen | >11.5 | [5] |
| Bluefin Tuna | Hepatopancreas | >11.5 | [5] |
| Bluefin Tuna | Heart | >11.5 | [5] |
| Mackerel | Blood | 437 | [5] |
| Swordfish | Muscle | 2.8 | |
| Bigeye Tuna | Muscle | 1.3 - 2.6 | |
| Albacore | Muscle | 1.3 - 2.6 | |
| Yellowfin Tuna | Muscle | 1.3 - 2.6 |
Table 2: this compound Distribution in a Mouse Model Following Oral Administration of Mackerel Extract
| Tissue | This compound Concentration (nmol/g) | Reference(s) |
| Liver | 16.1 ± 3.3 | [1] |
| Kidney | 13.1 ± 1.9 | [1] |
| Spleen | Detected | [1][5] |
| Plasma | Not Detected | [5] |
| Erythrocytes | Not Detected (in this specific study design) | [5] |
Experimental Protocols
This section details the methodologies employed in key experiments to assess the bioavailability and biological activity of this compound.
In Vivo Bioavailability Assessment in a Rat Model
This protocol is a generalized procedure based on studies assessing the bioavailability of selenium from fish.[5][6]
Objective: To determine the absorption, distribution, and excretion of this compound from a fish-based diet in a rodent model.
Experimental Workflow:
Caption: Workflow for an in vivo rodent bioavailability study.
Methodology:
-
Animal Model: Male weanling albino rats (e.g., Wistar strain) are commonly used.
-
Acclimatization and Selenium Depletion: Rats are acclimatized for a week on a standard chow diet, followed by a selenium-deficient diet for a period (e.g., 4 weeks) to deplete selenium stores. A Torula yeast-based diet is often used for this purpose.
-
Dietary Groups: Rats are randomly assigned to different dietary groups:
-
Control Group: Continues on the selenium-deficient diet.
-
Reference Group: Receives the selenium-deficient diet supplemented with a known bioavailable form of selenium, such as sodium selenite, at graded levels.
-
Test Group: Receives the selenium-deficient diet supplemented with the this compound-containing fish product at graded levels.
-
-
Metabolic Balance Study: Towards the end of the feeding period, rats are housed in metabolic cages for the separate collection of urine and feces over a defined period (e.g., 72 hours).
-
Sample Collection: At the end of the study, blood and various tissues (e.g., liver, kidney, muscle) are collected.
-
Analysis: The selenium content in the diets, feces, urine, and tissues is determined using analytical techniques such as Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS).
-
Calculation of Bioavailability:
-
Apparent Absorption (%) : [(Total Se intake - Fecal Se excretion) / Total Se intake] x 100
-
Retention (%) : [(Total Se intake - Fecal Se excretion - Urinary Se excretion) / Total Se intake] x 100
-
This compound Extraction from Fish Tissue
This protocol is based on methods described for the extraction of this compound for analytical purposes.
Objective: To extract this compound from fish tissue for quantification.
Methodology:
-
Homogenization: A known weight of fish tissue (e.g., 1 gram) is homogenized in a suitable solvent. For oily fish like tuna, a lipid extraction step using a mixture of dichloromethane (B109758) and methanol (B129727) can be employed to remove interfering lipids.[7]
-
Extraction: The homogenized tissue is then extracted with an aqueous solution. A common extraction solution is 100 mM ammonium (B1175870) acetate.[8]
-
Centrifugation: The homogenate is centrifuged to pellet solid debris.
-
Supernatant Collection: The supernatant containing the water-soluble this compound is carefully collected.
-
Filtration: The supernatant is filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove any remaining particulate matter before analysis.
Quantification of this compound by LC-ICP-MS
Objective: To separate and quantify this compound in biological extracts.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to an inductively coupled plasma mass spectrometer (ICP-MS).
Methodology:
-
Chromatographic Separation:
-
Column: A size-exclusion column (e.g., Ultrahydrogel 120) is often used.
-
Mobile Phase: An aqueous buffer such as 100 mM ammonium formate (B1220265) is typically employed.[9]
-
Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.
-
-
ICP-MS Detection:
-
The eluent from the HPLC is introduced into the ICP-MS.
-
The ICP-MS is tuned to monitor the selenium isotope, typically 82Se.[10]
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from this compound standards of known concentrations.
-
Signaling Pathways and Biological Effects
This compound's primary biological role is believed to be as a potent antioxidant. Evidence suggests its involvement in the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
The Keap1-Nrf2 Antioxidant Response Pathway
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.
While the direct interaction of this compound with Keap1 has not been fully elucidated, studies have shown that dietary this compound can modulate the expression of Nrf2 target genes. For instance, in a mouse model of non-alcoholic fatty liver disease, this compound supplementation led to a significant decrease in the expression of oxidative stress-related genes, including heme oxygenase 1 (Hmox1) and glutathione (B108866) S-transferase alpha 1 (Gsta1), suggesting a regulatory role in this pathway.[7][11]
Caption: this compound's potential role in the Keap1-Nrf2 pathway.
Conclusion
Dietary this compound from fish is a highly bioavailable source of selenium. It is efficiently absorbed and distributed to various tissues, where it is positioned to act as a potent antioxidant. The primary mechanism of its antioxidant action is likely mediated through the modulation of the Keap1-Nrf2 signaling pathway, leading to the regulation of a suite of protective genes. The experimental protocols outlined in this guide provide a framework for the continued investigation of this promising compound. For researchers and professionals in drug development, this compound represents a compelling natural product with significant potential for therapeutic applications in conditions associated with oxidative stress. Further research is warranted to fully elucidate the quantitative aspects of its bioavailability and the precise molecular mechanisms underlying its protective effects.
References
- 1. Fecal selenium excretion is regulated by dietary selenium intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution and elimination of selenium as L-selenomethionine in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complementary Use of LC-ICP-MS and LC-ESI-Q-TOF-MS for Selenium Speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability of selenium from raw or cured selenomethionine-enriched fillets of Atlantic salmon (Salmo salar) assessed in selenium-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fra.repo.nii.ac.jp [fra.repo.nii.ac.jp]
- 8. med.nyu.edu [med.nyu.edu]
- 9. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Selenoneine's Interaction with Heme Proteins: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Selenoneine, a selenium-containing analog of ergothioneine (B1671048), has emerged as a potent natural antioxidant with significant potential in therapeutic applications.[1][2][3] Predominantly found in the blood and tissues of certain marine fish, this unique molecule exhibits a strong affinity for heme proteins, such as hemoglobin, protecting them from oxidative damage.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with hemoglobin, its antioxidant properties, and detailed experimental protocols to facilitate further research in this area. While direct quantitative data on the binding kinetics of this compound to hemoglobin remains an area for active investigation, this document consolidates the existing knowledge and proposes methodologies to elucidate the precise mechanisms of this promising interaction.
Introduction to this compound and Heme Proteins
This compound, chemically identified as 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine, is a naturally occurring organoselenium compound.[1][2][3] Its structure is analogous to ergothioneine, with the sulfur atom in the imidazole (B134444) ring replaced by a selenium atom.[1][2][3] This substitution is believed to be key to its enhanced antioxidant capabilities.[5] this compound is notably abundant in tuna and other marine organisms, where it is thought to play a crucial role in protecting against oxidative stress in low-oxygen environments.[1][5]
Hemoglobin, the iron-containing oxygen-transport metalloprotein in red blood cells, is a primary target for oxidative stress. The iron atom in its heme group can cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states, and under certain conditions, can be further oxidized to the highly reactive ferryl (Fe⁴⁺) state, leading to heme degradation and impaired oxygen transport.[2][6] Compounds that can protect hemoglobin from such oxidative damage are of significant interest for the development of therapies for hemolytic anemia and other related disorders.[7][8]
Antioxidant Properties and Interaction with Hemoglobin
This compound has demonstrated potent antioxidant activity, primarily attributed to its ability to scavenge free radicals and protect heme proteins from auto-oxidation.[1][2][3] It is believed to bind to the heme moiety of hemoglobin, thereby preventing the iron from participating in deleterious oxidation reactions.[1][5]
Quantitative Data Summary
While specific binding affinities of this compound to hemoglobin have not yet been published, the following table summarizes the available quantitative data that underscores its antioxidant efficacy and biological interactions.
| Parameter | Value | Species/System | Reference |
| 50% Radical Scavenging Concentration (RS₅₀) vs. DPPH | |||
| This compound | 1.9 μM | in vitro | [5] |
| Trolox | 880 μM | in vitro | [5] |
| L-Ergothioneine | 1700 μM | in vitro | [5] |
| This compound Concentration in Myoglobin | 3:1000 (Se:Fe molar ratio) | Bluefin tuna, Sperm whale | [1] |
| OCTN1 Transporter Affinity (Kₘ) | |||
| This compound | 13.0 μM | HEK293 cells | [9][10] |
| This compound | 9.5 μM | Zebrafish blood cells | [9][10] |
| Ergothioneine | 21 μM | HEK293 cells | [9] |
Proposed Mechanism of Action and Signaling Pathway
The primary proposed mechanism for this compound's protective effect on hemoglobin involves its direct interaction with the heme group, preventing its oxidation. In conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of the heme iron. This compound is thought to intervene in this process, potentially by reducing the oxidized heme iron back to its functional ferrous state or by directly scavenging the ROS in the vicinity of the heme pocket.
Figure 1: Proposed antioxidant mechanism of this compound on hemoglobin.
Experimental Protocols for Studying this compound-Hemoglobin Interaction
The following protocols are detailed methodologies that can be adapted to investigate the interaction between this compound and hemoglobin.
General Experimental Workflow
The investigation of this compound's interaction with hemoglobin can be approached through a multi-step process, starting from initial binding confirmation to detailed kinetic and structural analysis.
Figure 2: General experimental workflow for investigating this compound-hemoglobin interaction.
Protocol 1: Spectrophotometric Assay for Hemoglobin Oxidation
This protocol is designed to assess the protective effect of this compound against chemically induced hemoglobin oxidation.
-
Reagents and Materials:
-
Purified human hemoglobin (oxyHb)
-
This compound
-
Oxidizing agent (e.g., sodium nitrite (B80452) or hydrogen peroxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of hemoglobin in PBS.
-
Prepare various concentrations of this compound in PBS.
-
In a cuvette, mix the hemoglobin solution with either this compound or PBS (as a control).
-
Initiate the oxidation reaction by adding the oxidizing agent.
-
Immediately start recording the absorbance spectrum from 450 nm to 700 nm at regular time intervals.
-
Monitor the decrease in the oxyhemoglobin peak (around 577 nm) and the increase in the methemoglobin peak (around 630 nm).
-
Calculate the rate of methemoglobin formation in the presence and absence of this compound.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC can be employed to determine the thermodynamic parameters of the this compound-hemoglobin interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Instrumentation and Materials:
-
Isothermal titration calorimeter
-
Purified human hemoglobin
-
This compound
-
Degassed PBS, pH 7.4
-
-
Procedure:
-
Prepare a solution of hemoglobin in degassed PBS and load it into the sample cell of the calorimeter.
-
Prepare a concentrated solution of this compound in the same degassed buffer and load it into the injection syringe.
-
Perform a series of injections of the this compound solution into the hemoglobin solution while monitoring the heat change.
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Protocol 3: Mass Spectrometry for Adduct Identification
Mass spectrometry can be used to identify if this compound forms covalent adducts with hemoglobin.
-
Reagents and Materials:
-
Purified human hemoglobin
-
This compound
-
Trypsin
-
Dithiothreitol (DTT) and iodoacetamide
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Incubate hemoglobin with and without this compound.
-
Denature the protein, reduce the disulfide bonds with DTT, and alkylate the cysteine residues with iodoacetamide.
-
Digest the protein into peptides using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the hemoglobin sequence, allowing for a mass modification on relevant amino acid residues corresponding to the addition of this compound.
-
Chemical Structure of this compound
The unique structure of this compound, with a selenium atom in the imidazole ring, is fundamental to its chemical properties and biological activity.
Figure 3: Chemical structure of this compound.
Implications for Drug Development
The ability of this compound to protect hemoglobin from oxidative damage suggests its potential as a therapeutic agent for conditions characterized by increased oxidative stress and hemolysis. Its potent antioxidant activity, far exceeding that of its sulfur analog ergothioneine and the common antioxidant Trolox, makes it a compelling candidate for further investigation.[5] The development of this compound-based drugs could offer new treatment strategies for sickle cell disease, thalassemia, and drug-induced hemolytic anemia. Furthermore, understanding its interaction with heme could inform the design of novel cytoprotective agents.
Conclusion
This compound represents a promising natural compound with significant antioxidant properties and a clear interaction with heme proteins like hemoglobin. While the precise quantitative details of this interaction are yet to be fully elucidated, the available data strongly support its protective role against oxidative damage. The experimental protocols outlined in this guide provide a roadmap for researchers to further investigate the binding kinetics, thermodynamics, and structural basis of the this compound-hemoglobin interaction. Such studies will be crucial in unlocking the full therapeutic potential of this unique selenium-containing molecule.
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Role of Selenium Against Hemolytic Anemia Is Mediated Through Redox Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Selenoneine from Biological Samples
Introduction
Selenoneine is a selenium-containing analogue of ergothioneine, first identified in the blood of bluefin tuna.[1] It has garnered significant interest due to its potent antioxidant properties and its potential role in mitigating methylmercury (B97897) toxicity.[2][3] Accurate and efficient extraction and quantification of this compound from various biological matrices are crucial for research in nutrition, toxicology, and drug development. These application notes provide detailed protocols for the extraction and analysis of this compound from biological samples, primarily fish tissues and blood, based on established methodologies.
Section 1: Extraction Protocols
Several methods have been successfully employed for the extraction of this compound from biological samples. The choice of method may depend on the sample matrix and the intended downstream analysis.
Protocol 1: Aqueous Extraction
This method is suitable for the extraction of water-soluble this compound from fresh or frozen biological tissues.
Materials:
-
Biological sample (e.g., fish muscle, liver, blood)
-
Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffer (100 mM, pH 7.4)[4][5]
-
Ultrasonicator[4]
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Weigh approximately 0.1 g of the biological sample into a microcentrifuge tube.[4]
-
Add 3 mL of 100 mM ammonium acetate buffer (pH 7.4).[4]
-
Homogenize the sample using a Polytron homogenizer on ice.[3]
-
Sonicate the homogenate for 30 seconds at 21% amplitude (100 W).[4]
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[3]
-
Collect the supernatant containing the water-soluble this compound fraction.
-
The resulting extract can be directly analyzed by HPLC-ICP-MS or stored at -80°C.[4]
Protocol 2: Extraction using Dithiothreitol (DTT)
This method is particularly effective for extracting this compound from seafood and seafood-derived products, as DTT, a reducing agent, can help to release this compound that may be bound to other molecules via disulfide bonds.[6][7]
Materials:
-
Seafood or seafood-derived product sample
-
Sonicator
-
Incubator or water bath at 37°C
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Weigh the sample into a microcentrifuge tube.
-
Centrifuge the sample to pellet any solid debris.
-
Carefully collect the supernatant containing the extracted this compound.
Protocol 3: Enzymatic Hydrolysis
For samples where this compound may be incorporated into or strongly associated with proteins, enzymatic hydrolysis can improve extraction efficiency.
Materials:
-
Biological sample
-
Protease (e.g., Pronase, Proteinase K)
-
Appropriate buffer for the selected enzyme
-
Incubator
-
Centrifuge
Procedure:
-
Homogenize the biological sample in the appropriate enzyme buffer.
-
Add the protease to the homogenate.
-
Incubate the mixture under optimal conditions for the enzyme (e.g., specific temperature and time).
-
Terminate the enzymatic reaction (e.g., by heat inactivation).
-
Centrifuge the digest to remove any undigested material.
-
Collect the supernatant for analysis. Enzymatic hydrolysis has been shown to yield high recoveries of selenium compounds, ranging from 57% to 92% depending on the sample.[8]
Section 2: Analytical Quantification
The most common and reliable method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][9][10][11]
Protocol 4: HPLC-ICP-MS Analysis of this compound
Instrumentation:
-
HPLC system with a suitable column (e.g., Ultrahydrogel 120, size-exclusion column)[1][9][12]
-
ICP-MS system for selenium-specific detection (monitoring ⁸²Se or ⁷⁸Se)[1][9][13]
Chromatographic Conditions (Example): [1][9]
-
Column: Ultrahydrogel 120 (7.8 x 250 mm)
-
Mobile Phase: 100 mM ammonium formate buffer
-
Flow Rate: 1 mL/min (isocratic)
-
Injection Volume: 20 µL
-
Detection: ICP-MS monitoring m/z 82 (⁸²Se)
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample extract (from Protocols 1, 2, or 3) into the HPLC system.
-
Monitor the elution of selenium-containing compounds using the ICP-MS. Under these conditions, this compound typically elutes at a retention time of approximately 10.5 minutes.[1][9]
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared from a purified this compound standard or by using a certified reference material.
Section 3: Quantitative Data Summary
The concentration of this compound can vary significantly depending on the biological sample. The following table summarizes reported concentrations in various matrices.
| Biological Sample | Concentration of this compound | Reference |
| Tuna Blood | 0.2 mg from 100 g of blood | [1] |
| Tuna Red Muscle | 190 nmol Se/g | [9] |
| Human Red Blood Cells (Inuit population) | Median: 413 µg Se/L (range: 3.20-3230 µg Se/L) | [10] |
| Human Red Blood Cells (Japanese fish-eating population) | 6-2380 µg Se/L (mean: 212 µg Se/L) | [14] |
| Tuna Muscle | 0.306 ± 0.006 µg/g | [5] |
| Swordfish Muscle | 0.14 ± 0.02 µg/g | [5] |
Section 4: Visual Workflows
The following diagrams illustrate the experimental workflows for the extraction and analysis of this compound.
Caption: Workflow for Aqueous Extraction of this compound.
References
- 1. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nutritionsociety.org [nutritionsociety.org]
- 3. researchgate.net [researchgate.net]
- 4. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 5. Investigating the Presence of this compound, Ergothioneine, and Selenium-Containing Biomolecules in Fish and Fish-Derived Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a major selenium species in red blood cells of Inuit from Nunavik | EVISA's News [speciation.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Selenoneine using HPLC-ICP-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantification of selenoneine, a naturally occurring selenium compound with significant antioxidant properties, using High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This compound has garnered considerable interest in nutrition, drug development, and environmental research due to its potent antioxidant capacity and its role in mercury detoxification.[1][2]
Introduction to this compound and its Analysis
This compound (2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine) is an ergothioneine (B1671048) analog where selenium replaces sulfur.[3] It is predominantly found in marine organisms, particularly in the blood and tissues of fish like bluefin tuna.[2][3] Research indicates that this compound is a major form of organic selenium in certain human populations with high seafood consumption, where it may contribute to the protective effects against methylmercury (B97897) toxicity.[2][4]
The accurate quantification of this compound in various biological matrices is crucial for understanding its metabolism, bioavailability, and potential therapeutic applications. HPLC-ICP-MS has emerged as the premier analytical technique for this purpose, offering high sensitivity and specificity for the determination of selenium species.[1][5] This hyphenated technique combines the separation power of HPLC with the element-specific detection capabilities of ICP-MS.[5]
Experimental Protocols
Sample Preparation and Extraction
The choice of extraction method is critical and depends on the sample matrix. The goal is to efficiently extract this compound while preserving its chemical form.
Protocol 2.1.1: Extraction from Blood and Tissues (e.g., Liver, Muscle)
This protocol is adapted from methods used for analyzing this compound in animal tissues and blood.[3][6]
-
Homogenization: Weigh approximately 0.1 g of fresh or frozen tissue. Homogenize the sample in 3 mL of a suitable extraction buffer (e.g., 100 mM ammonium (B1175870) acetate (B1210297), pH 7.4) using an ultrasonic probe for 30 seconds at 100 W.[6] For blood samples, red blood cells can be lysed and extracted.
-
Centrifugation: Centrifuge the homogenate to separate the water-soluble fraction containing this compound from solid debris.
-
Filtration: Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter prior to HPLC-ICP-MS analysis to remove any remaining particulate matter.[7]
Protocol 2.1.2: Extraction from Seafood and Seafood-Derived Products
This protocol is optimized for the extraction of this compound from complex food matrices.[8]
-
Reagent Preparation: Prepare a 50 mmol/L dithiothreitol (B142953) (DTT) solution. DTT is used to ensure this compound is in its reduced monomeric form and to improve extraction efficiency.[8]
-
Extraction: Suspend the homogenized seafood sample in the DTT solution.
-
Sonication and Incubation: Sonicate the mixture for 1 hour, followed by incubation at 37 °C for 24 hours.[8]
-
Centrifugation and Filtration: Centrifuge the extract and filter the supernatant as described in Protocol 2.1.1.
Protocol 2.1.3: Enzymatic Hydrolysis for Total Soluble Selenium Species
For the analysis of total soluble selenium species, including this compound, enzymatic digestion can be employed.[7][9]
-
Enzyme Solution: Prepare a solution containing enzymes such as protease (e.g., from Streptomyces griseus) and lipase (B570770) (e.g., from Candida rugosa) in a suitable buffer.[7]
-
Digestion: Add the enzyme solution to the homogenized sample and incubate at 37 °C for 12 hours.[7]
-
Post-Digestion Processing: After digestion, centrifuge and filter the sample as previously described.
HPLC Separation
The separation of this compound from other selenium compounds and matrix components is typically achieved using reversed-phase, ion-exchange, or size-exclusion chromatography.
Method 2.2.1: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is a common method for separating seleno-amino acids.
-
Column: A C18 column is often used.
-
Mobile Phase: A simple mobile phase consisting of acetonitrile (B52724) (MeCN) and water with an acid modifier like formic acid (for MS compatibility) or phosphoric acid can be effective.[10]
-
Gradient: An isocratic or gradient elution can be optimized to achieve separation from other organic selenium species like selenomethionine (B1662878) and Se-methyl-selenocysteine.[1]
Method 2.2.2: Ion-Exchange Chromatography (IEC)
Anion-exchange chromatography can be used for the separation of various selenium species.[11][12]
-
Column: A strong anion-exchange column, such as a Hamilton PRP-X100, is suitable.[7]
-
Mobile Phase: An aqueous mobile phase containing a buffer like ammonium citrate (B86180) at a specific pH is used. For example, 5.5 mmol/L ammonium citrate at pH 5.5 has been used to separate four selenium species.[13]
-
Flow Rate: A typical flow rate is around 1.0 - 1.5 mL/min.[1][13]
Method 2.2.3: Size-Exclusion Chromatography (SEC)
SEC is useful for separating molecules based on their size and can be used for initial screening of selenium species in biological extracts.[6]
-
Column: A column with a suitable molecular weight separation range, such as a Superdex peptide column for low molecular weight compounds, can be used.[6]
-
Mobile Phase: An aqueous buffer, for instance, 0.1 mmol/L ammonium acetate with a non-ionic surfactant like 0.1% IGEPAL®, can be employed.[8]
ICP-MS Detection and Quantification
ICP-MS provides highly sensitive and element-specific detection of selenium eluting from the HPLC column.
-
Isotope Monitoring: The isotopes 77Se, 78Se, and 82Se are commonly monitored. The choice of isotope may depend on potential isobaric interferences.
-
Nebulizer: A standard Meinhard concentric nebulizer or a high-efficiency nebulizer can be used. Ultrasonic nebulizers have been shown to significantly increase signal intensity for some selenium species.[13]
-
Gas Flows: Plasma and auxiliary argon gas flow rates are typically around 17 and 1.3 L/min, respectively, with a nebulization argon gas flow rate of about 1.03 L/min.[3]
-
RF Power: The radio-frequency power is generally set to 1500 watts.[3]
-
Quantification: Quantification can be performed using external calibration with a certified this compound standard or by using species-specific or species-unspecific isotope dilution analysis (IDA) for higher accuracy.[7][14]
Data Presentation
The following tables summarize typical performance data for the quantification of this compound and its observed concentrations in various biological samples.
Table 1: HPLC-ICP-MS Method Performance for this compound Quantification
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | [1] |
| Concentration Range | 5–100 μgSe L⁻¹ | [1] |
| Limit of Detection (LOD) | 0.5 μgSe L⁻¹ | [1] |
| Repeatability (RSD) | 0.8% | [1] |
| Reproducibility (RSD) | 1.6% | [1] |
| Recovery (Spiked Samples) | 94–109% | [8] |
Table 2: Reported Concentrations of this compound in Biological Samples
| Sample Matrix | Concentration | Percentage of Total Selenium | Reference |
| Beluga Whale Red Blood Cells (RBC) | Median: 413 μg Se/L (Range: 3.20-3230) | Median: 54% (Range: 1.6-91%) | [1] |
| Beluga Whale Mattaaq (Skin) | Median: 1.8 μg Se/g wet wt (Range: 1.2-7.4) | Median: 54% (Range: 44-74%) | [1] |
| Bluefin Tuna Blood | High concentrations | Predominant form | [3] |
| Human RBC (High fish diet) | Up to 92% of total selenium | High | [2] |
Visualizations
Diagram 1: Experimental Workflow for this compound Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. nutritionsociety.org [nutritionsociety.org]
- 3. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 7. ingeniatrics.com [ingeniatrics.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation and HPLC separation approaches to speciation analysis of selenium in yeast by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. Separation of Selenium-L-methionine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Determination of Selenium Species in Drinking Water by HPLC-ICP-MS [perkinelmer.com]
- 12. DSpace [scholarworks.umass.edu]
- 13. Determination of selenium compounds by HPLC with ICP-MS or FAAS as selenium-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ingeniatrics.com [ingeniatrics.com]
Application Notes and Protocols for the Synthesis of Selenoneine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenoneine is a naturally occurring selenium-containing amino acid, identified as the selenium analog of ergothioneine (B1671048). It has garnered significant interest in the scientific community due to its potent antioxidant properties and its role in detoxification pathways, particularly against methylmercury (B97897) toxicity.[1][2] This document provides detailed protocols for the chemical and biological synthesis of this compound for research purposes, enabling further investigation into its physiological functions and therapeutic potential.
Chemical Synthesis of this compound
The total chemical synthesis of this compound provides a reliable method for obtaining this compound for research applications. The following protocol is a compilation of established synthetic routes.[3][4][5]
Quantitative Data for Chemical Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Protection of L-histidine methyl ester | (Boc)2O, trimethylamine (B31210), MeOH | 76 | [3][5] |
| 2 | N-allylation and Selenation | 1) Phenylallyl bromide, K2CO3, NaI, DMF; 2) Se, K2CO3, 80 °C | 81 | [3][5] |
| 3 | Lithiation | 1.7 M t-BuLi in hexane (B92381), THF, -78 °C, 30 mins | 100 | [3][5] |
| 4 | Deprotection and N-methylation | 1) Trifluoroacetic acid, triisopropylsilane (B1312306), DCM; 2) CH2O, NaCNBH3, MeOH, 1 h | 53 (over two steps) | [3][5] |
| 5 | N-methylation | NaCNBH3, DCM, 30 mins; then triethylamine (B128534), ethylchloroformate, 10 °C, 1 h | 31 | [3][5] |
| 6 | Quaternization | MeI, THF, 16 h | 21 | [3][5] |
| 7 | Hydrolysis | LiOH·H2O, H2O, 1 h | 100 | [3][5] |
| Overall | Total Synthesis | - | ~2 | [3] |
Experimental Protocol for Chemical Synthesis
Materials:
-
L-histidine methyl ester
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
-
Trimethylamine
-
Methanol (B129727) (MeOH)
-
Potassium carbonate (K2CO3)
-
Phenylallyl bromide
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF)
-
Selenium (Se) powder
-
tert-Butyllithium (t-BuLi) in hexane
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane
-
Dichloromethane (DCM)
-
Formaldehyde (B43269) (CH2O)
-
Sodium cyanoborohydride (NaCNBH3)
-
Triethylamine
-
Ethyl chloroformate
-
Methyl iodide (MeI)
-
Lithium hydroxide (B78521) monohydrate (LiOH·H2O)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Protection of L-histidine methyl ester:
-
Dissolve L-histidine methyl ester in methanol.
-
Add trimethylamine and di-tert-butyl dicarbonate ((Boc)2O).
-
Stir the reaction mixture at room temperature.
-
After completion, add potassium carbonate and reflux for 2 hours.
-
Purify the product by column chromatography.
-
-
N-allylation and Selenation:
-
To the protected histidine derivative, add phenylallyl bromide, potassium carbonate, and sodium iodide in DMF.
-
Stir the mixture, then add selenium powder and potassium carbonate, and heat to 80°C.
-
Purify the resulting seleno-imidazole derivative.
-
-
Lithiation:
-
Dissolve the product from the previous step in THF and cool to -78°C.
-
Add t-BuLi in hexane dropwise and stir for 30 minutes.
-
-
Deprotection and N-methylation:
-
Quench the reaction and proceed with deprotection using trifluoroacetic acid and triisopropylsilane in DCM.
-
After deprotection, perform reductive amination using formaldehyde and sodium cyanoborohydride in methanol for 1 hour.
-
-
Further N-methylation:
-
To the N-methylated product, add sodium cyanoborohydride in DCM and stir for 30 minutes.
-
Cool to 10°C and add triethylamine followed by ethyl chloroformate, and stir for 1 hour.
-
-
Quaternization:
-
Treat the product with methyl iodide in THF and stir for 16 hours to obtain the trimethylated product.
-
-
Hydrolysis:
-
Finally, hydrolyze the ester group using lithium hydroxide monohydrate in water for 1 hour to yield this compound.
-
Purify the final product using appropriate chromatographic techniques.
-
Chemical Synthesis Workflow
Caption: Workflow for the total chemical synthesis of this compound.
Biological Synthesis of this compound
Biological synthesis offers an alternative route to produce this compound, often with the advantage of stereospecificity. Genetically modified microorganisms are typically employed for this purpose.
Biological Production using Schizosaccharomyces pombe
Genetically modified fission yeast, Schizosaccharomyces pombe, can be used for the biosynthesis of this compound.[6][7][8] This typically involves the overexpression of genes involved in the ergothioneine biosynthetic pathway, such as egt1+.[8][9]
Experimental Protocol:
-
Strain and Culture Conditions:
-
Use a genetically modified S. pombe strain overexpressing the egt1+ gene.
-
Culture the yeast in a suitable medium, such as Edinburgh Minimal Medium (EMM2), supplemented with sodium selenate (B1209512) (e.g., 10 µM).[8]
-
Grow the culture at an appropriate temperature (e.g., 30°C) with shaking.
-
-
Cell Lysis and Extraction:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells using a suitable method (e.g., bead beating, sonication, or enzymatic digestion).
-
Extract the lysate with methanol to precipitate proteins and solubilize small molecules, including this compound.[6][7]
-
Centrifuge to remove cell debris and precipitated proteins.
-
-
Purification:
-
The supernatant containing this compound is subjected to a multi-step purification process, typically involving preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7]
-
A three-step preparative RP-HPLC procedure has been reported to yield this compound at the milligram level.[6][10]
-
Monitor fractions for the presence of selenium using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[11]
-
Biological Production using Aspergillus species
Certain fungi of the genus Aspergillus, such as Aspergillus sojae, can be engineered to produce this compound. This involves the introduction and overexpression of genes encoding enzymes like AnEgtA, which is involved in the biosynthesis of ergothioneine precursors.[12]
Experimental Protocol:
-
Strain and Culture Conditions:
-
Use a transformed Aspergillus strain carrying the gene for an enzyme such as AnEgtA.
-
Culture the fungus in a suitable medium containing histidine and a selenium source (e.g., selenocystine (B224153) or selenous acid).[12]
-
Incubate the culture under appropriate conditions (e.g., 30°C for 5 days).[12]
-
-
Extraction and Quantification:
-
Separate the fungal biomass from the culture medium.
-
Extract this compound from both the biomass and the culture supernatant.
-
Quantify the produced this compound using analytical techniques such as liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS).[12]
-
Biological Synthesis and Purification Workflow
Caption: Workflow for the biological synthesis and purification of this compound.
Signaling Pathway Involvement: Methylmercury Detoxification
This compound plays a crucial role in the detoxification of methylmercury (MeHg). This process is mediated by the organic cation/carnitine transporter 1 (OCTN1).[1][2]
Proposed Detoxification Pathway
The proposed mechanism involves the uptake of this compound into cells via the OCTN1 transporter.[1][2] Inside the cell, this compound is thought to interact with MeHg, facilitating its demethylation and subsequent excretion from the cell, possibly through exosomal vesicles.[1][13]
Methylmercury Detoxification Pathway Diagram
Caption: this compound's role in methylmercury detoxification via the OCTN1 transporter.
References
- 1. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis and Functional Characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis and isolation of this compound from genetically modified fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic and Metabolomic Dissection of the Ergothioneine and this compound Biosynthetic Pathway in the Fission Yeast, S. pombe, and Construction of an Overproduction System | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis and isolation of this compound from genetically modified fission yeast - Metallomics (RSC Publishing) [pubs.rsc.org]
- 11. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 12. US20180237815A1 - Method for producing this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application of Selenoneine in Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenoneine is a naturally occurring organoselenium compound, identified as the major form of organic selenium in the blood and tissues of tuna.[1] It is an analog of ergothioneine, with a selenium atom replacing the sulfur atom in the imidazole (B134444) ring.[1] This unique structure confers upon this compound potent antioxidant properties and distinct biological activities, making it a compound of significant interest for cell culture studies in various research and drug development contexts.
These application notes provide an overview of the key applications of this compound in cell culture and detailed protocols for its use in fundamental cellular assays.
Key Applications in Cell Culture
Antioxidant and Cytoprotective Studies:
This compound exhibits strong radical-scavenging activity, potentially more potent than its sulfur analog, ergothioneine.[2] In cell culture, it can be used to protect cells from oxidative stress induced by various stimuli, such as hydrogen peroxide (H₂O₂), menadione, or other reactive oxygen species (ROS)-generating compounds.[3][4] Its ability to mitigate oxidative damage makes it a valuable tool for studying the mechanisms of cellular antioxidant defense and for developing cytoprotective strategies.[5]
Cell Viability and Proliferation Assays:
This compound has been shown to influence cell proliferation.[1] At optimal concentrations, it can promote cell growth, likely due to its antioxidant properties and its role in maintaining cellular redox homeostasis.[1][6] However, like other selenium compounds, it may exhibit biphasic effects, with high concentrations potentially becoming inhibitory.[7] Therefore, it is crucial to determine the optimal concentration range for each cell type and experimental condition.
Investigation of Cellular Signaling Pathways:
Selenium compounds are known to modulate various signaling pathways, including the Keap1-Nrf2 and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical in cellular responses to stress and in the regulation of cell growth and survival.[8][9] While direct studies on this compound's specific effects on these pathways are emerging, its antioxidant nature suggests a likely role in their modulation.[2]
-
Keap1-Nrf2 Pathway: This pathway is a primary regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and detoxification genes. Selenium deficiency has been shown to activate the Nrf2 pathway.[8][10] this compound, as a potent antioxidant, may influence this pathway by modulating the cellular redox state.
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] Selenium compounds have been shown to affect MAPK signaling, with effects being cell-type and concentration-dependent.[9]
Detoxification Studies:
This compound plays a significant role in the detoxification of heavy metals, particularly methylmercury (B97897) (MeHg).[12][13] It facilitates the excretion and demethylation of MeHg, a process mediated by the organic cation/carnitine transporter 1 (OCTN1), which is also responsible for the cellular uptake of this compound.[12][13][14] This makes this compound a valuable agent for in vitro studies on heavy metal toxicity and detoxification mechanisms.
Data Presentation
Table 1: Quantitative Data on this compound in Cell Culture
| Parameter | Cell Line | Value | Reference |
| Cellular Uptake (Km) | HEK293 (OCTN1-overexpressing) | 13.0 µM | [12][13] |
| Zebrafish blood cells | 9.5 µM | [12][13] | |
| Effective Concentration (Proliferation) | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µmol/L | [1] |
| Effective Concentration (MeHg Detoxification) | HEK293 cells | 0.8 - 1.6 µM | [12] |
| General Concentration Range (In Vitro Studies) | Various | 1.6 - 32 µM | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (pure compound)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 1-10 mM.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C , protected from light.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solvent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Cellular Uptake Assay
This protocol describes a method to determine the kinetics of this compound uptake into cultured cells.
Materials:
-
Cells of interest (e.g., HEK293 cells, with or without OCTN1 overexpression)
-
Complete cell culture medium
-
This compound
-
Radiolabeled this compound (if available) or a method for selenium detection (e.g., ICP-MS)
-
24-well cell culture plates
-
Ice-cold PBS
-
Cell lysis buffer
-
Scintillation counter (for radiolabeled compound) or ICP-MS instrument
Protocol:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Preparation for Uptake:
-
Wash the cells twice with pre-warmed PBS.
-
Add 500 µL of pre-warmed uptake buffer (e.g., HBSS) to each well and incubate for 15-30 minutes at 37°C.
-
-
Uptake Initiation:
-
Prepare different concentrations of this compound (e.g., 1.6 to 32 µM) in the uptake buffer.[12] If using a radiolabeled compound, include it in this mixture.
-
Remove the pre-incubation buffer and add 500 µL of the this compound-containing uptake buffer to each well to start the uptake.
-
-
Time Course: Incubate the cells for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Uptake Termination:
-
To stop the uptake, rapidly aspirate the uptake buffer.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular this compound.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well with a suitable lysis buffer.
-
If using a radiolabeled compound, transfer the lysate to a scintillation vial and measure the radioactivity.
-
If using ICP-MS, digest the cell lysate and analyze the selenium content according to standard procedures.
-
-
Data Analysis:
-
Normalize the amount of internalized this compound to the total protein content of the cell lysate.
-
Plot the uptake rate against the this compound concentration to determine the kinetic parameters (Km and Vmax) using Michaelis-Menten kinetics.[12]
-
Western Blot Analysis for Nrf2 Activation
This protocol outlines the procedure to assess the effect of this compound on the nuclear translocation of Nrf2, a key indicator of its activation.
Materials:
-
Cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH or β-actin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) for a specific duration (e.g., 2, 4, 6 hours). Include a positive control (e.g., sulforaphane) and a vehicle control.
-
-
Cell Fractionation:
-
After treatment, wash the cells with ice-cold PBS.
-
Isolate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each fraction using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe the same membranes with antibodies against Lamin B1 (nuclear marker) and GAPDH or β-actin (cytoplasmic marker) to confirm the purity of the fractions and equal loading.
-
-
Data Analysis: Quantify the band intensities and normalize the Nrf2 levels in the nuclear fraction to the Lamin B1 levels.
Visualizations
Caption: Cellular uptake and primary antioxidant mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selenium as an Antioxidant: Roles and Clinical Applications in Critically Ill and Trauma Patients: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 7. mdpi.com [mdpi.com]
- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 9. Effects of Selenium in the MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selenium in the Therapy of Neurological Diseases. Where is it Going? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aesl.ces.uga.edu [aesl.ces.uga.edu]
Application Notes and Protocols for Selenoneine Research Using Zebrafish and Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zebrafish and mouse models in studying the biological activities of selenoneine, a naturally occurring organoselenium compound with potent antioxidant properties.[1][2] Detailed protocols for key experiments are provided, along with summarized quantitative data and visual representations of experimental workflows and signaling pathways.
I. Zebrafish Models in this compound Research
Zebrafish (Danio rerio) embryos and larvae are powerful in vivo models for toxicological and developmental studies involving this compound.[3][4] Their optical transparency, rapid external development, and genetic tractability make them ideal for investigating the protective effects of this compound against environmental toxins like methylmercury (B97897) (MeHg) and for studying its transport mechanisms.[3][4]
Quantitative Data Summary: Zebrafish Studies
| Parameter | Value | Model System | Experimental Context | Reference |
| This compound Uptake Kinetics (Km) | 9.5 μM | Zebrafish blood cells | Characterization of OCTN1-mediated transport | [3][5] |
| MeHg Accumulation Reduction | Significantly reduced | Zebrafish embryos | Co-exposure with this compound | [3] |
| MeHg-induced Apoptosis | Significantly decreased | Zebrafish embryos | This compound pre-treatment | [3] |
| MeHg-induced Morphological Defects | Significantly decreased | Zebrafish embryos | This compound pre-treatment | [3] |
Experimental Protocols: Zebrafish
1. Protocol for Assessing this compound-Mediated Detoxification of Methylmercury (MeHg) in Zebrafish Embryos
-
Objective: To evaluate the protective effects of this compound against MeHg-induced toxicity and bioaccumulation.
-
Materials:
-
Wild-type zebrafish embryos (e.g., AB strain)
-
This compound (dimeric oxidized form, purified)
-
Methylmercury cysteine (MeHgCys)
-
Embryo medium (e.g., E3 medium)
-
Microinjection apparatus
-
Stereomicroscope
-
Incubator at 28.5°C
-
Reagents for apoptosis assays (e.g., Acridine Orange staining)
-
Instrumentation for mercury and selenium analysis (e.g., LC-ICP-MS)[4][6]
-
-
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish eggs and stage them according to standard protocols.
-
This compound Exposure: At 4 hours post-fertilization (hpf), transfer embryos to petri dishes containing embryo medium supplemented with varying concentrations of this compound (e.g., 1-10 µM). Include a control group with embryo medium only.
-
MeHg Exposure: At 24 hpf, expose the this compound-pretreated and control embryos to a solution of MeHgCys (e.g., 10 ng Hg/mL).[3]
-
Morphological Assessment: At 48 and 72 hpf, observe the embryos under a stereomicroscope for developmental defects, such as pericardial edema, yolk sac edema, and spinal curvature.[7]
-
Apoptosis Assay (Acridine Orange Staining): At 48 hpf, stain a subset of embryos with Acridine Orange to visualize apoptotic cells in the head and neural tube.
-
Bioaccumulation Analysis: At 72 hpf, collect pools of embryos from each treatment group, wash them thoroughly, and prepare them for total mercury and selenium analysis using LC-ICP-MS to determine the effect of this compound on MeHg accumulation.[3]
-
Data Analysis: Quantify the incidence of morphological defects and the extent of apoptosis. Analyze the bioaccumulation data statistically to compare treatment groups.
-
2. Protocol for Studying OCTN1-Mediated this compound Transport using Morpholino Knockdown in Zebrafish
-
Objective: To investigate the role of the organic cation/carnitine transporter 1 (OCTN1) in the uptake of this compound.
-
Materials:
-
Procedure:
-
Microinjection: At the 1-2 cell stage, microinject embryos with either the OCTN1 MO or the control MO.
-
This compound Exposure: At 24 hpf, expose the injected embryos to embryo medium containing a known concentration of this compound (e.g., 5 µM).
-
Sample Collection: After a defined incubation period (e.g., 6 hours), collect pools of embryos, wash them extensively to remove external this compound.
-
Selenium Quantification: Homogenize the embryo pools and analyze the total selenium content using LC-ICP-MS.
-
Data Analysis: Compare the selenium accumulation in OCTN1-deficient embryos to that in control embryos to determine the dependency of this compound uptake on OCTN1 function.[3]
-
Visualizations: Zebrafish Experimental Workflow and Signaling
II. Mouse Models in this compound Research
Mouse models are invaluable for studying the systemic effects, biodistribution, and therapeutic potential of dietary this compound in mammals.[8][9] These models have been instrumental in elucidating the role of this compound in complex diseases like non-alcoholic fatty liver disease (NAFLD) and colorectal cancer.[9][10]
Quantitative Data Summary: Mouse Studies
| Parameter | Control Group | This compound Group | Model System | Experimental Context | Reference |
| Hepatic Total Selenium | - | 1.7x higher | Fxr-null mice (NAFLD model) | 0.3 mg Se/kg this compound diet for 4 months | [9][11] |
| Blood Clot Total Selenium | - | 1.9x higher | Fxr-null mice (NAFLD model) | 0.3 mg Se/kg this compound diet for 4 months | [9][11] |
| Hepatic this compound | 0.04 mg Se/kg | >16x higher | Fxr-null mice (NAFLD model) | 0.3 mg Se/kg this compound diet for 4 months | [9][12] |
| Hepatic Triglycerides | Elevated | Significantly decreased | Fxr-null mice (NAFLD model) | 0.3 mg Se/kg this compound diet for 4 months | [9][11] |
| Tumor Incidence | High | Significantly decreased | AOM/DSS-induced colorectal cancer model | Dietary supplementation with this compound-containing tuna extract | [10][13] |
| Plasma Glucose (Male) | Normal | Significantly increased | ICR mice | 0.07% mackerel extract diet for 32 days | [8][14] |
| Plasma LDL-Cholesterol (Male) | Normal | Significantly decreased | ICR mice | 0.07% mackerel extract diet for 32 days | [8][14] |
Experimental Protocols: Mouse
1. Protocol for Evaluating the Effects of this compound on Non-Alcoholic Fatty Liver Disease (NAFLD) in Fxr-null Mice
-
Objective: To determine if dietary this compound can ameliorate hepatocellular injury and steatosis in a genetic mouse model of NAFLD.
-
Animal Model: Farnesoid X receptor knockout (Fxr-null) mice, which spontaneously develop NAFLD-like symptoms.[9]
-
Materials:
-
Fxr-null mice
-
Standard rodent chow
-
Purified this compound
-
Metabolic cages for food intake monitoring
-
Equipment for blood collection and plasma separation
-
Kits for analyzing plasma biomarkers (e.g., ALT, AST, triglycerides)
-
Equipment for tissue homogenization and lipid extraction
-
Real-time quantitative PCR (qPCR) system for gene expression analysis[9]
-
-
Procedure:
-
Diet Preparation: Prepare a this compound-supplemented diet by mixing purified this compound into standard rodent chow to a final concentration of 0.3 mg Se/kg. The control diet will be the standard chow without supplementation.[9][11]
-
Animal Acclimation and Grouping: Acclimate Fxr-null mice for one week, then randomly divide them into a control group and a this compound diet group.
-
Dietary Intervention: Feed the mice their respective diets for a period of four months. Monitor body weight and food consumption weekly.[9]
-
Sample Collection: At the end of the study, euthanize the mice. Collect blood via cardiac puncture for plasma analysis. Perfuse and collect the liver, weigh it, and store portions for histological analysis, lipid quantification, and RNA extraction.[9]
-
Biochemical Analysis: Measure plasma levels of liver injury markers (ALT, AST) and lipids. Quantify hepatic triglycerides and total cholesterol.
-
Gene Expression Analysis: Isolate total RNA from liver tissue and perform qPCR to analyze the expression of genes related to oxidative stress (e.g., Hmox1), fatty acid synthesis (e.g., Scd1), and selenoproteins (e.g., Gpx1).[11]
-
Data Analysis: Statistically compare all measured parameters between the control and this compound-fed groups.
-
2. Protocol for Assessing this compound's Impact on Colitis-Associated Colorectal Cancer
-
Objective: To investigate the potential of a this compound-rich diet to prevent or reduce the severity of colorectal cancer induced by azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS).
-
Animal Model: Standard mouse strain (e.g., C57BL/6).
-
Materials:
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS)
-
This compound-containing tuna dark muscle extract (STDME) or purified this compound[10]
-
Standard rodent chow
-
Equipment for animal monitoring and tissue collection
-
-
Procedure:
-
Dietary Pre-treatment: Feed mice either a control diet or a diet supplemented with STDME for one week prior to cancer induction.[10]
-
Cancer Induction (AOM/DSS Model):
-
On day 0, administer a single intraperitoneal injection of AOM (e.g., 10 mg/kg body weight).
-
Starting on day 5, provide 2% (w/v) DSS in the drinking water for five consecutive days.
-
Follow this with 16 days of regular drinking water.
-
Repeat the DSS cycle two more times.
-
-
Monitoring: Monitor mice for clinical signs of colitis (weight loss, rectal bleeding, stool consistency).
-
Endpoint Analysis: At the end of the experiment (e.g., week 12), euthanize the mice. Excise the entire colon, measure its length, and count the number and size of macroscopic polyps.[13]
-
Immunological Analysis (Optional): Isolate immune cells from the spleen to analyze populations like myeloid-derived suppressor cells (MDSCs) by flow cytometry to understand the immunomodulatory effects of this compound.[10]
-
Data Analysis: Compare tumor incidence, number, and size between the control and this compound-fed groups using appropriate statistical tests.
-
Visualizations: Mouse Experimental Workflow and Proposed Signaling
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Event Website - Fourwaves [event.fourwaves.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Determination of this compound, 2-Selenyl-Nα, Nα, Nα-Trimethyl-l-Histidine, as the Major Organic Selenium in Blood Cells in a Fish-Eating Population on Remote Japanese Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. l-selenomethionine induces zebrafish embryo cardiovascular defects via down-regulating expression of lrp2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dietary Supplementation of this compound-Containing Tuna Dark Muscle Extract Effectively Reduces Pathology of Experimental Colorectal Cancers in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Ameliorates Hepatocellular Injury and Hepatic Steatosis in a Mouse Model of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates Hepatocellular Injury and Hepatic Steatosis in a Mouse Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary Supplementation of this compound-Containing Tuna Dark Muscle Extract Effectively Reduces Pathology of Experimental Colorectal Cancers in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distribution and Effects of this compound by Ingestion of Extract from Mackerel Processing Residue in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Capacity of Selenoneine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenoneine is a naturally occurring selenium-containing analog of ergothioneine, predominantly found in the blood and tissues of certain marine fish like tuna.[1][2] It has garnered significant interest within the scientific community due to its potent antioxidant properties.[1][2][3][4] this compound's antioxidant activity is attributed to its ability to act as a strong radical scavenger, protecting cells from oxidative damage.[2][4][5] This document provides detailed application notes and experimental protocols for various assays to quantify the antioxidant capacity of this compound, aiding researchers in its study and potential therapeutic development.
Antioxidant Mechanism of this compound
This compound exerts its antioxidant effects through direct radical scavenging, thereby neutralizing harmful reactive oxygen species (ROS).[2][4] This mechanism helps to protect vital cellular components, such as DNA, proteins, and lipids, from oxidative damage. Additionally, this compound has been shown to bind to heme proteins like hemoglobin and myoglobin, protecting them from auto-oxidation.[2][3][4]
Caption: Antioxidant mechanism of this compound.
Quantitative Antioxidant Capacity of this compound
The antioxidant capacity of this compound has been quantified using various assays. The following table summarizes the available data, comparing it with other known antioxidants.
| Antioxidant | Assay | Parameter | Value | Reference |
| This compound (reduced form) | DPPH | RS50 (50% radical scavenging concentration) | 1.9 µM | [1] |
| L-Ergothioneine | DPPH | RS50 | 1700 µM | [1] |
| Trolox | DPPH | RS50 | 880 µM | [1] |
Experimental Protocols
This section provides detailed protocols for commonly used antioxidant capacity assays that can be applied to this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a popular spectrophotometric method to determine the antioxidant capacity of a compound. DPPH is a stable free radical that has a deep purple color with an absorption maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant capacity of the sample.[6][7]
Experimental Workflow:
Caption: DPPH radical scavenging assay workflow.
Reagents and Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Working Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[7]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a series of dilutions of Trolox in methanol to be used as a standard curve.
-
-
Assay Procedure:
-
To a 96-well plate, add a specific volume of the sample or standard solution (e.g., 100 µL).
-
Add the DPPH working solution to each well (e.g., 100 µL).
-
For the blank, use the solvent instead of the sample.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of this compound and Trolox.
-
Determine the EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) for this compound and Trolox from the respective dose-response curves.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[9][10]
Reagents and Materials:
-
This compound sample
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox as a standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a series of dilutions of Trolox to be used as a standard curve.
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution to a 96-well plate (e.g., 10 µL).
-
Add the ABTS•+ working solution to each well (e.g., 190 µL).
-
For the blank, use the solvent instead of the sample.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[12]
-
Measurement: Measure the absorbance at 734 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance.
-
Plot the percentage of inhibition against the concentration of the samples.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to induce the oxidation of a fluorescent probe (commonly fluorescein). The antioxidant's capacity to scavenge the peroxyl radicals is reflected in the protection of the fluorescent probe from signal decay. The area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.[13][14]
Reagents and Materials:
-
This compound sample
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)
-
Trolox as a standard
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation of Reagents:
-
Prepare a fresh AAPH solution in phosphate buffer (e.g., 240 mM).
-
Prepare a fluorescein working solution in phosphate buffer.
-
Prepare a series of Trolox standard dilutions in phosphate buffer.
-
Prepare dilutions of the this compound sample in phosphate buffer.
-
-
Assay Procedure:
-
To a black 96-well plate, add the sample or Trolox standard (e.g., 25 µL).
-
Add the fluorescein working solution to all wells (e.g., 150 µL).
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 10 minutes).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL) using a multichannel pipette or an automated injector.
-
Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. The plate should be maintained at 37°C.[13][15]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standard or sample.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the this compound sample from the standard curve and express it as micromoles of Trolox Equivalents (TE) per liter or gram of the sample.
-
Conclusion
The assays described in these application notes provide robust and reliable methods for quantifying the antioxidant capacity of this compound. The choice of assay may depend on the specific research question and the properties of the sample matrix. It is often recommended to use multiple assays to obtain a comprehensive understanding of the antioxidant profile of a compound. The provided protocols offer a starting point for researchers, and optimization may be necessary based on specific laboratory conditions and instrumentation. The potent antioxidant activity of this compound, as demonstrated by these assays, underscores its potential as a beneficial compound for human health and warrants further investigation.
References
- 1. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. citeqbiologics.com [citeqbiologics.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. hoelzel-biotech.com [hoelzel-biotech.com]
- 14. agilent.com [agilent.com]
- 15. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Studying the Protective Effects of Selenoneine Against Methylmercury Toxicity
Introduction
Methylmercury (B97897) (MeHg) is a potent neurotoxin that poses a significant threat to human health, primarily through the consumption of contaminated fish. Its toxicity is largely attributed to the induction of severe oxidative stress and subsequent cellular damage, leading to apoptosis. Selenoneine, a naturally occurring selenium compound found in high concentrations in the blood and tissues of tuna and other marine organisms, has emerged as a promising agent for mitigating MeHg toxicity.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments to investigate the protective effects of this compound against MeHg-induced cytotoxicity. The protocols detailed herein cover the assessment of cell viability, reactive oxygen species (ROS) production, apoptosis, and the investigation of the underlying molecular mechanisms, with a focus on the Nrf2 signaling pathway.
Mechanism of Action: this compound and Methylmercury Interaction
This compound is a potent antioxidant that is believed to exert its protective effects against MeHg toxicity through several mechanisms.[1] It has strong radical-scavenging properties, which directly counteracts the oxidative stress induced by MeHg.[1] Furthermore, evidence suggests that this compound can reduce the accumulation of MeHg in cells and facilitate its detoxification.[1][2][3] A key player in this process is the organic cation/carnitine transporter 1 (OCTN1), which has been shown to mediate the uptake of this compound into cells.[1][2][3] It is hypothesized that this compound may form a complex with MeHg, which is then expelled from the cell, potentially involving exosomal secretion.[1]
A critical cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1. Upon exposure to oxidative stressors like MeHg, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, leading to their transcription. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play crucial roles in cellular protection. Investigating the activation of the Nrf2 pathway is therefore central to understanding the protective effects of this compound.
Experimental Design and Workflow
A typical experimental workflow to investigate the protective effects of this compound against MeHg toxicity involves a series of in vitro assays. The following diagram outlines a logical experimental progression:
Data Presentation
Disclaimer: The following tables present illustrative data based on trends reported in the scientific literature. The exact values will vary depending on the cell line, experimental conditions, and specific concentrations of methylmercury and this compound used. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Methylmercury-Induced Cytotoxicity (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Methylmercury (MeHg) | 5 | 45 ± 3.8 |
| This compound | 1 | 98 ± 4.5 |
| This compound | 5 | 99 ± 5.1 |
| This compound | 10 | 101 ± 4.9 |
| MeHg + this compound | 5 + 1 | 62 ± 4.1 |
| MeHg + this compound | 5 + 5 | 78 ± 3.9 |
| MeHg + this compound | 5 + 10 | 91 ± 4.6 |
Table 2: Effect of this compound on Methylmercury-Induced Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control | - | 100 ± 8.5 |
| Methylmercury (MeHg) | 5 | 350 ± 25.1 |
| This compound | 10 | 95 ± 7.9 |
| MeHg + this compound | 5 + 1 | 280 ± 21.3 |
| MeHg + this compound | 5 + 5 | 190 ± 15.8 |
| MeHg + this compound | 5 + 10 | 115 ± 9.7 |
Table 3: Effect of this compound on Methylmercury-Induced Apoptosis (TUNEL Assay)
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 2 ± 0.5 |
| Methylmercury (MeHg) | 5 | 35 ± 3.1 |
| This compound | 10 | 3 ± 0.8 |
| MeHg + this compound | 5 + 1 | 25 ± 2.5 |
| MeHg + this compound | 5 + 5 | 15 ± 1.9 |
| MeHg + this compound | 5 + 10 | 7 ± 1.2 |
Table 4: Effect of this compound on the Expression of Nrf2 Pathway Proteins in the Presence of Methylmercury (Western Blot Analysis)
| Treatment Group | Concentration (µM) | Nrf2 (nuclear) (Fold Change) | HO-1 (Fold Change) | NQO1 (Fold Change) |
| Control | - | 1.0 | 1.0 | 1.0 |
| Methylmercury (MeHg) | 5 | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 |
| This compound | 10 | 1.2 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 |
| MeHg + this compound | 5 + 10 | 4.5 ± 0.5 | 5.2 ± 0.6 | 4.8 ± 0.5 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Human Embryonic Kidney (HEK293) cells or a neuronal cell line such as SH-SY5Y are suitable for these studies.
-
Cell Culture: Culture cells in the appropriate medium (e.g., DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for MTT and DCFH-DA assays, 6-well plates for Western blotting, and chamber slides for TUNEL assay).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare stock solutions of methylmercury chloride and this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare working solutions of MeHg and this compound in a serum-free medium.
-
Treat cells with the desired concentrations of MeHg and/or this compound for the specified duration (e.g., 24 hours). Include vehicle controls.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS).
-
-
Protocol:
-
After treatment, wash the cells twice with warm HBSS.
-
Prepare a 10 µM working solution of DCFH-DA in HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Commercially available TUNEL assay kit (follow the manufacturer's instructions).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
DAPI for nuclear counterstaining.
-
-
Protocol:
-
Grow and treat cells on chamber slides.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Proceed with the TUNEL reaction according to the kit manufacturer's protocol. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Western Blot Analysis for Nrf2 Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the Nrf2 signaling pathway.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
After treatment, lyse the cells in RIPA buffer. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the protective effect of this compound against methylmercury-induced toxicity.
References
- 1. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel selenium-containing compound, mediates detoxification mechanisms against methylmercury accumulation and toxicity in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Speciation Analysis of Selenium Compounds, Including Selenoneine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the speciation analysis of selenium compounds, with a particular focus on the novel and biologically significant compound, selenoneine.
Introduction to Selenium Speciation
Selenium is an essential trace element for human health, playing a crucial role in various physiological processes.[1][2] However, the biological activity and toxicity of selenium are highly dependent on its chemical form.[1][2] Therefore, the simple determination of total selenium concentration is insufficient. Speciation analysis, which involves the separation, identification, and quantification of individual selenium compounds, is critical for understanding its metabolism, bioavailability, and role in health and disease.[3] This is of particular importance in drug development and nutritional science, where the specific effects of different selenium species are under investigation.
Common selenium compounds of interest include inorganic forms like selenite (B80905) (Se(IV)) and selenate (B1209512) (Se(VI)), as well as organic forms such as selenomethionine (B1662878) (SeMet), selenocysteine (B57510) (SeCys), and the recently discovered this compound.[1][4]
Key Analytical Techniques
The most powerful and widely used techniques for selenium speciation analysis are hyphenated chromatographic methods.[1][5] These techniques couple the high separation efficiency of liquid chromatography with the high sensitivity and specificity of various detectors.
-
High-Performance Liquid Chromatography (HPLC): This is the primary separation technique used to resolve different selenium species in a sample.[1][6] The choice of HPLC column (e.g., anion-exchange, reversed-phase) and mobile phase is crucial for achieving optimal separation.[7][8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): As a detector for HPLC, ICP-MS offers extremely low detection limits and high elemental specificity for selenium.[1][9][10] It is considered the gold standard for quantitative selenium speciation.[3] Tandem mass spectrometry (ICP-MS/MS) can further reduce interferences.[1]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): When coupled with HPLC, ESI-MS provides valuable molecular information, enabling the identification and structural elucidation of unknown selenium compounds.[11]
-
Atomic Fluorescence Spectrometry (AFS): HPLC coupled with hydride generation (HG) AFS is a cost-effective alternative to ICP-MS for the sensitive detection of selenium species.[4][12]
Quantitative Data Summary
The following tables summarize the quantitative performance of various methods for the speciation analysis of selenium compounds.
Table 1: Detection Limits of Common Selenium Compounds by HPLC-ICP-MS/MS
| Selenium Species | Detection Limit (ng/mL) |
| Selenite (Se(IV)) | 0.04 |
| Selenate (Se(VI)) | 0.02 |
| Selenomethionine (SeMet) | 0.05 |
| Selenocystine (SeCys2) | 0.02 |
| Methylselenocysteine (MeSeCys) | 0.03 |
| Selenoethionine (SeEt) | 0.15 |
Data sourced from a study establishing a method for the speciation of six selenium species.[1]
Table 2: Performance of an HPLC-UV-TT-HG-AFS Method for this compound Analysis
| Parameter | Value |
| Linear Range | 5–100 µgSe L⁻¹ |
| Limit of Detection | 0.5 µgSe L⁻¹ |
| Repeatability (RSD) | 0.8% |
| Reproducibility (RSD) | 1.6% |
This method was developed for the simultaneous analysis of this compound and other organic selenium species.
Table 3: Performance of an LC-ICP-MS Method for this compound in Seafood
| Parameter | Value |
| Limit of Detection (LOD) | 0.020–0.030 mg/kg |
| Limit of Quantitation (LOQ) | 0.067–0.099 mg/kg |
| Repeatability (RSD) | 3.4–8.9% |
| Intermediate Precision (RSD) | 4.1–8.9% |
| Trueness (Recovery) | 94–109% |
This method was validated for the determination of this compound in seafood and seafood-derived products.[13][14]
Experimental Workflows and Protocols
Experimental Workflow for Selenium Speciation Analysis
The general workflow for the speciation analysis of selenium compounds from a biological matrix is depicted below.
Caption: General workflow for selenium speciation analysis.
Protocol 1: Speciation of Six Selenium Compounds in Foods by HPLC-ICP-MS/MS
This protocol is adapted from a method for the analysis of selenite, selenate, selenomethionine, selenocystine, methylselenocysteine, and selenoethionine.[1]
1. Sample Preparation
-
Selenium-Enriched Drinking Water: Shake well and filter through a 0.45 µm filter before measurement.[1]
-
Selenium-Enriched Salt: Dry the sample in a vacuum oven at 50°C overnight. Dissolve 2.0 g of the sample in 50 mL of deionized water. Filter through a 0.45 µm filter before measurement.[1]
-
Selenium-Enriched Tea: Dry the tea leaves in a vacuum oven at 50°C overnight. Add approximately 5.0 g of the sample to 50 mL of boiling water.[1] Allow to infuse, cool, and filter through a 0.45 µm filter.
2. HPLC Conditions
-
Column: Hamilton PRP-X100
-
Mobile Phase: 25 mM citric acid containing 2% methanol, adjusted to pH 4.0.[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
3. ICP-MS/MS Conditions
-
Quantitative Isotope: ⁸⁰Se¹⁶O[1]
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.8 L/min
-
Carrier Gas Flow: 1.0 L/min
-
Collision/Reaction Gas: Oxygen
4. Quantification
Prepare calibration standards of the six selenium species in the mobile phase. Construct a calibration curve for each species by plotting the peak area against the concentration.
Protocol 2: Determination of this compound in Seafood by LC-ICP-MS
This protocol is based on a validated method for extracting and quantifying this compound.[13][14]
1. Sample Preparation: Extraction
-
Homogenize the seafood sample.
-
To a known weight of the homogenized sample, add a solution of 50 mmol/L dithiothreitol (B142953) (DTT).[13][14]
-
Centrifuge the sample and filter the supernatant through a 0.45 µm filter.
2. LC Conditions (Size-Exclusion Chromatography)
-
Column: Size-exclusion column suitable for the separation of small molecules.
-
Mobile Phase: 0.1 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% IGEPAL®.[13]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
3. ICP-MS Conditions
-
Monitored Isotope: ⁷⁸Se or ⁸²Se
-
RF Power: 1500 W
-
Plasma Gas Flow: 14 L/min
-
Auxiliary Gas Flow: 0.9 L/min
-
Carrier Gas Flow: 0.95 L/min
4. Quantification
Use an external calibration curve prepared with a this compound standard. The concentration of the standard should be verified by measuring its total selenium content.
Protocol 3: Simultaneous Determination of this compound and Ergothioneine in Human Blood by ID-LC-MS/MS
This protocol is a simplified method for the specific quantification of this compound and related compounds in human blood.[15]
1. Sample Preparation
-
Dilute the human blood sample in an aqueous solution of dithiothreitol (DTT).[15]
-
Perform centrifugal filtration to remove proteins and other macromolecules.[15]
2. LC Conditions (Reversed-Phase)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
-
Run Time: Approximately 8 minutes.[15]
3. MS/MS Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[15]
-
Internal Standards: Use isotopically labeled internal standards for each analyte (e.g., ⁷⁷Se-labeled this compound).[15]
4. Quantification
Quantify each analyte against its corresponding isotopically labeled internal standard.[15] This isotope-dilution approach provides high accuracy and precision by correcting for matrix effects and variations in instrument response.
Logical Relationship Diagram for Method Selection
The choice of analytical technique depends on the specific research question, available instrumentation, and the nature of the sample. The following diagram illustrates the logical considerations for selecting an appropriate method.
Caption: Decision tree for selecting a selenium speciation method.
Conclusion
The speciation analysis of selenium compounds is a complex but essential field of analytical chemistry. The protocols and data presented here provide a foundation for researchers to develop and validate methods for the accurate quantification and identification of various selenium species, including the increasingly important this compound. The choice of methodology should be guided by the specific analytical requirements, with hyphenated chromatography techniques, particularly those involving ICP-MS and ESI-MS, offering the most powerful solutions.
References
- 1. Speciation of Selenium in Selenium-Enriched Foods by High-Performance Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Selenium Analysis and Speciation in Dietary Supplements Based on Next-Generation Selenium Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psanalytical.com [psanalytical.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. HPLC–ICP-MS analysis of selenium speciation in selenium-enriched Cordyceps militaris - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Sample preparation and HPLC separation approaches to speciation analysis of selenium in yeast by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. fns.uniba.sk [fns.uniba.sk]
- 9. Total Selenium Quantification in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Selenium Quantification in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Selenium speciation in enriched and natural samples by HPLC-ICP-MS and HPLC-ESI-MS with perfluorinated carboxylic acid ion-pairing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simplified method for inorganic selenium and selenoaminoacids speciation based on HPLC-TR-HG-AFS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of ergothioneine, this compound, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Selenoneine as a potential therapeutic agent in preclinical studies
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Selenoneine, a naturally occurring selenium-containing compound, has emerged as a molecule of significant interest in preclinical therapeutic research.[1][2] Discovered as the major form of organic selenium in tuna, it is a structural analog of ergothioneine.[1] Its potent antioxidant and cytoprotective properties have prompted investigations into its therapeutic potential across a spectrum of diseases, including non-alcoholic fatty liver disease (NAFLD), colorectal cancer, and methylmercury (B97897) toxicity.[3][4][5] This document provides a comprehensive overview of preclinical studies on this compound, including detailed experimental protocols and a summary of quantitative data to guide further research and development.
I. Mechanisms of Action
This compound exerts its therapeutic effects through several key mechanisms:
-
Potent Antioxidant Activity: this compound is a powerful radical scavenger, demonstrating significantly higher antioxidant activity than the water-soluble vitamin E analog, Trolox, and its sulfur analog, ergothioneine.[3] It directly neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][6]
-
Detoxification of Heavy Metals: A crucial function of this compound is its ability to detoxify methylmercury (MeHg).[2][5][7] It facilitates the demethylation and excretion of MeHg, a process mediated by the organic cation/carnitine transporter 1 (OCTN1).[5][7]
-
Modulation of Gene Expression: In a mouse model of NAFLD, dietary this compound was shown to significantly decrease the expression of genes related to oxidative stress and fatty acid synthesis.[3]
II. Therapeutic Areas of Investigation
Preclinical studies have explored the therapeutic potential of this compound in various disease models:
-
Non-Alcoholic Fatty Liver Disease (NAFLD): In a mouse model using farnesoid X receptor (FXR)-null mice, which exhibit key features of NAFLD, dietary supplementation with this compound ameliorated hepatocellular injury and hepatic steatosis.[3]
-
Colorectal Cancer: Dietary supplementation with a this compound-containing tuna dark muscle extract has been shown to reduce the pathology of experimental colorectal cancers in mice.[4][8]
-
Methylmercury Toxicity: Studies in zebrafish embryos and human embryonic kidney (HEK293) cells have demonstrated that this compound protects against methylmercury-induced toxicity by reducing its accumulation.[5][7]
III. Data Presentation: Summary of Quantitative Findings
The following tables summarize key quantitative data from preclinical studies on this compound.
| Parameter | Model System | Concentration/Dose | Result | Reference |
| Radical Scavenging Activity (IC50) | In vitro (DPPH assay) | 1.9 µM | This compound exhibited significantly stronger radical scavenging activity compared to Trolox (880 µM) and L-ergothioneine (1700 µM). | [3] |
| Methylmercury Detoxification | Zebrafish Embryos | 10-100 ng Hg/mL MeHg-Cys | This compound reduced abnormal morphogenesis in the brain and heart caused by methylmercury. | [1] |
| OCTN1 Transporter Kinetics (Km) | OCTN1-overexpressing HEK293 cells | 13.0 µM | High-affinity transport of this compound via the OCTN1 transporter. | [5][7] |
| OCTN1 Transporter Kinetics (Km) | Zebrafish blood cells | 9.5 µM | High-affinity transport of this compound via the OCTN1 transporter. | [5][7] |
| NAFLD Amelioration | Fxr-null mice | 0.3 mg Se/kg this compound-containing diet for 4 months | Significant decrease in hepatomegaly, hepatic damage markers, triglycerides, and total bile acids. | [3] |
| Selenium Accumulation in NAFLD Model | Fxr-null mice | 0.3 mg Se/kg this compound-containing diet for 4 months | Hepatic and blood clot total selenium concentrations were 1.7 and 1.9 times higher, respectively, compared to the control group. | [3] |
| Gene Expression in NAFLD Model | Fxr-null mice | 0.3 mg Se/kg this compound-containing diet for 4 months | Significant decrease in the expression of oxidative stress-related genes (Hmox1, Gsta1, Gsta2) and fatty acid synthetic genes (Scd1, Acc1). | [3] |
| Colorectal Cancer Prevention | AOM/DSS-induced mouse model | Dietary supplementation with this compound-containing tuna dark muscle extract | Significantly decreased tumor incidence and inhibited the accumulation of myeloid-derived suppressor cells (MDSCs). | [4][8] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments cited in preclinical studies of this compound.
Protocol 1: Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay
This protocol describes a common in vitro method to determine the radical scavenging activity of this compound.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow of the DPPH radical scavenging assay.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Trolox (or other standard antioxidant)
-
Spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Preparation of sample and standard solutions: Prepare a series of dilutions of this compound and the standard antioxidant (e.g., Trolox) in methanol.
-
Assay:
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.
-
Add an equal volume of the this compound, standard, or methanol (as a blank control) to the respective wells/cuvettes.
-
Mix well and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution with methanol.
-
Abs_sample is the absorbance of the DPPH solution with the this compound or standard.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound and the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
This protocol outlines the methodology used to assess the therapeutic effects of this compound in Fxr-null mice, a model for NAFLD.
Workflow for NAFLD Mouse Model Study
Caption: Experimental workflow for the NAFLD mouse model.
Materials:
-
Fxr-null mice
-
Control diet
-
This compound-supplemented diet (e.g., 0.3 mg Se/kg)
-
Equipment for blood and tissue collection
-
Kits for serum biochemical analysis (ALT, AST, triglycerides, etc.)
-
Reagents and equipment for histology (formalin, paraffin, microtome, H&E staining)
-
Reagents and equipment for qPCR (RNA extraction kits, reverse transcriptase, qPCR master mix, primers)
-
LC-ICP-MS for selenium and this compound quantification
Procedure:
-
Animal Model: Utilize male Fxr-null mice.
-
Dietary Intervention:
-
Divide the mice into a control group receiving a standard diet and a treatment group receiving a diet supplemented with this compound (e.g., 0.3 mg Se/kg).
-
Provide the respective diets and water ad libitum for a period of four months.
-
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and liver samples.
-
Serum Analysis: Analyze the serum for markers of liver damage (e.g., ALT, AST) and lipid profiles (e.g., triglycerides, total cholesterol).
-
Histological Analysis: Fix a portion of the liver in formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess hepatic steatosis and inflammation.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to analyze the expression levels of genes involved in oxidative stress (e.g., Hmox1, Gsta1, Gsta2) and fatty acid synthesis (e.g., Scd1, Acc1).
-
Selenium and this compound Quantification: Determine the total selenium and this compound concentrations in blood and liver tissue using liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS).
Protocol 3: Assessment of Methylmercury Detoxification in Zebrafish Embryos
This protocol details the methodology for evaluating the protective effects of this compound against methylmercury toxicity in a zebrafish embryo model.
Workflow for Zebrafish Methylmercury Detoxification Assay
Caption: Workflow for assessing methylmercury detoxification in zebrafish.
Materials:
-
Wild-type zebrafish embryos
-
Methylmercury-cysteine (MeHg-Cys) solution
-
This compound solution
-
Embryo medium (e.g., Hank's solution)
-
Microscope
-
LC-ICP-MS for mercury and selenium quantification
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.
-
Exposure:
-
Prepare different treatment groups: control (embryo medium only), MeHg-Cys alone (e.g., 10-100 ng Hg/mL), and MeHg-Cys with varying concentrations of this compound.
-
Expose the embryos to the respective solutions in multi-well plates.
-
-
Morphological Assessment: Regularly observe the embryos under a microscope to assess for developmental abnormalities, particularly in the brain and heart.
-
Survival Assay: Monitor and record the number of surviving embryos in each group at specific time points.
-
Mercury and Selenium Quantification:
-
At the end of the exposure period, collect a pool of embryos from each group.
-
Homogenize the embryos and prepare the samples for analysis.
-
Quantify the total mercury and selenium content in the embryos using LC-ICP-MS to determine the effect of this compound on mercury accumulation.
-
V. Signaling Pathways and Logical Relationships
The therapeutic effects of this compound are underpinned by its interaction with specific cellular pathways.
Signaling Pathway of this compound in Methylmercury Detoxification
References
- 1. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Event Website - Fourwaves [event.fourwaves.com]
- 3. pubs.aina.ucalgary.ca [pubs.aina.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.hse.ru [publications.hse.ru]
- 7. researchgate.net [researchgate.net]
- 8. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols for Assessing the In Vitro Biological Activity of Selenoneine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selenoneine is a naturally occurring selenium-containing analog of ergothioneine, predominantly found in the blood and tissues of certain marine fish.[1][2] It has garnered significant scientific interest due to its potent antioxidant and potential cytoprotective and anti-inflammatory properties.[1][3] These characteristics suggest its potential as a therapeutic agent or a valuable compound in drug development.
These application notes provide a comprehensive overview of in vitro models and detailed protocols for assessing the key biological activities of this compound, including its antioxidant capacity, cytoprotective effects against oxidative stress, and anti-inflammatory potential.
Assessment of Antioxidant Activity
This compound has demonstrated robust radical-scavenging activity.[2] The following protocol details the use of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to quantify this antioxidant potential.
Quantitative Data: Antioxidant Activity of this compound
| Assay | Compound | IC50 Value (µM) | Reference Cell Line/System |
| DPPH Radical Scavenging | This compound | 1.9 | Chemical Assay |
| DPPH Radical Scavenging | Trolox (Vitamin E analog) | 880 | Chemical Assay |
| DPPH Radical Scavenging | L-ergothioneine | 1700 | Chemical Assay |
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the antioxidant's scavenging activity.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to protect it from light.[4]
-
Preparation of this compound and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).
-
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol instead of the sample.
-
For the negative control, add 100 µL of the sample solvent and 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the different concentrations of this compound.
Assessment of Cytoprotective Effects
This compound can protect cells from damage induced by oxidative stress.[5] The following protocols describe how to assess the cytotoxicity of this compound itself and its ability to protect cells from an oxidative insult, such as hydrogen peroxide (H₂O₂).
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
Objective: To evaluate the effect of this compound on cell viability and to determine its potential cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[6][7]
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2, or Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 690 nm if desired) using a microplate reader.[8]
-
Calculation of Cell Viability:
-
Cell viability is expressed as a percentage of the control:
-
Protocol 3: Cytoprotection Assay against H₂O₂-Induced Oxidative Stress
Objective: To assess the ability of this compound to protect cells from hydrogen peroxide-induced cell death.
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells in a 96-well plate as described in Protocol 2.
-
After 24 hours, pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specific period (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
Remove the medium containing this compound.
-
Expose the cells to a pre-determined concentration of H₂O₂ in a serum-free medium for a defined period (e.g., 2-4 hours). The optimal H₂O₂ concentration and exposure time should be determined beforehand to induce a significant but not complete cell death (e.g., 50-70% viability).[5]
-
-
Assessment of Cell Viability: Following the H₂O₂ incubation, assess cell viability using the MTT assay as described in Protocol 2.
-
Data Analysis: Compare the viability of cells pre-treated with this compound and exposed to H₂O₂ to cells exposed to H₂O₂ alone. An increase in cell viability in the this compound-treated groups indicates a cytoprotective effect.
Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. This compound's antioxidant properties suggest it may also possess anti-inflammatory effects. The following protocol outlines a method to assess this activity by measuring the secretion of pro-inflammatory cytokines.
Protocol 4: Measurement of Pro-inflammatory Cytokines (IL-6 and TNF-α)
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of secreted cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant.[9]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for IL-6 and TNF-α
-
96-well cell culture plate
-
Centrifuge
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 2-12 hours).
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 12-24 hours) to induce cytokine production.
-
Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound pre-treatment.
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant from each well, which contains the secreted cytokines.
-
-
ELISA:
-
Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the specific kits. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Quantify the concentration of IL-6 and TNF-α (in pg/mL or ng/mL) by comparing the absorbance of the samples to a standard curve generated with known concentrations of the respective cytokines.
-
A reduction in the levels of IL-6 and TNF-α in the this compound-treated groups compared to the LPS-only group indicates an anti-inflammatory effect.
-
Investigation of Molecular Mechanisms: Signaling Pathways
To understand how this compound exerts its biological effects, it is crucial to investigate its impact on key cellular signaling pathways. The Nrf2 and MAPK pathways are central to the cellular antioxidant and inflammatory responses.
Experimental Workflow for In Vitro Assessment of this compound
Caption: A typical experimental workflow for evaluating the in vitro biological activities of this compound.
Protocol 5: Assessing Nrf2 Nuclear Translocation by Immunofluorescence
Objective: To visualize and quantify the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Principle: Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by antioxidants or oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant response element (ARE)-dependent genes. Immunofluorescence microscopy allows for the visualization of this translocation.[10]
Materials:
-
Cell line (e.g., HepG2)
-
This compound
-
Cell culture plates with sterile coverslips
-
Paraformaldehyde (4%) for fixing
-
Triton X-100 (0.1%) for permeabilization
-
Blocking buffer (e.g., goat serum)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on sterile coverslips in a 24-well plate.
-
Treat the cells with this compound for a specific time (e.g., 6 hours).[10]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 40 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with goat serum for 1 hour.
-
Incubate the cells with the primary Nrf2 antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescent secondary antibody for 2 hours at room temperature.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
An increase in the co-localization of the Nrf2 signal (green fluorescence) with the DAPI signal (blue fluorescence) in the this compound-treated cells compared to the control indicates nuclear translocation.
-
Nrf2 Signaling Pathway
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Protocol 6: Western Blot Analysis of MAPK Pathway
Objective: To determine if this compound modulates the phosphorylation of key proteins in the MAPK signaling pathway (ERK, JNK, and p38).
Principle: The MAPK signaling cascade is activated by phosphorylation of its component kinases. Western blotting can be used to detect the total and phosphorylated forms of these proteins, with an increase in the ratio of phosphorylated to total protein indicating pathway activation.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies for total and phosphorylated ERK, JNK, and p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each MAPK. An alteration in this ratio in this compound-treated cells compared to controls indicates modulation of the pathway.
MAPK Signaling Pathway
References
- 1. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ergothioneine, Ovothiol A, and this compound—Histidine-Derived, Biologically Significant, Trace Global Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protective effect of ebselen against hydrogen peroxide-induced cytotoxicity and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DL-Selenomethionine Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selenoneine Extraction Using Dithiothreitol (DTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenoneine is a naturally occurring selenium-containing analog of ergothioneine, first identified in the blood and tissues of tuna.[1][2] It has garnered significant interest due to its potent antioxidant properties and its potential role in mitigating methylmercury (B97897) toxicity.[1][3] Accurate quantification of this compound in biological matrices is crucial for understanding its physiological functions and for the development of potential therapeutic applications. This document provides detailed protocols for the extraction of this compound from various biological samples using dithiothreitol (B142953) (DTT), a reducing agent critical for efficient extraction.
Dithiothreitol plays a crucial role in this compound extraction by reducing the oxidized dimeric form of this compound to its more stable monomeric form, which is essential for accurate quantification.[4][5] this compound can exist as a monomer or an oxidized dimer; the monomeric form is highly unstable during extraction and chromatographic analysis.[4][5] DTT effectively cleaves the disulfide bond in the this compound dimer, yielding the monomeric form, which can then be reliably analyzed, typically by liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS).[6][7]
Experimental Protocols
Protocol 1: this compound Extraction from Seafood and Seafood-Derived Products
This protocol is adapted from a validated method for the determination of this compound in various seafood matrices.[6][7][8]
Materials:
-
Sample (e.g., fish muscle tissue)
-
Dithiothreitol (DTT) solution (50 mmol/L)
-
Deionized water
-
Sonicator
-
Incubator or water bath (37 °C)
-
Centrifuge
-
Liquid chromatography-inductively coupled plasma mass spectrometry (LC-ICP-MS) system
Procedure:
-
Sample Homogenization: Weigh an appropriate amount of the seafood sample and homogenize it.
-
Extraction: To the homogenized sample, add a solution of 50 mmol/L dithiothreitol (DTT).
-
Sonication: Sonicate the sample for 1 hour to aid in cell lysis and extraction.
-
Incubation: Incubate the sample at 37 °C for 24 hours. This step is crucial for the complete reduction of the this compound dimer by DTT.
-
Centrifugation: After incubation, centrifuge the sample to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
Analysis: Analyze the this compound concentration in the supernatant using LC-ICP-MS.
Protocol 2: this compound Extraction from Tuna Blood
This protocol is based on the original method used for the purification and identification of this compound from tuna blood.[4][5]
Materials:
-
Tuna blood
-
Dithiothreitol (DTT)
-
Acetonitrile
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: To 100 g of tuna blood, add 0.1 g of DTT.
-
Homogenization: Homogenize the mixture in 10 volumes of acetonitrile.
-
Centrifugation: Centrifuge the homogenate at 6000 × g for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Concentration: Concentrate the supernatant in vacuo using a rotary evaporator.
-
Further Processing: The concentrated extract can then be subjected to further purification steps or analyzed directly.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from the cited experimental protocols.
Table 1: DTT-Based Extraction Protocol Parameters
| Parameter | Protocol 1: Seafood[6][7][8] | Protocol 2: Tuna Blood[4][5] |
| DTT Concentration | 50 mmol/L | 10 mmol/L (in final extract) |
| Incubation Time | 24 hours | Not specified for extraction |
| Incubation Temperature | 37 °C | Not specified for extraction |
| Key Equipment | Sonicator, Incubator | Homogenizer, Rotary Evaporator |
Table 2: Method Validation Data for this compound Determination in Seafood using DTT Extraction (Protocol 1) [6][7][8]
| Parameter | Value |
| Limit of Detection (LOD) | 0.020–0.030 mg/kg |
| Limit of Quantitation (LOQ) | 0.067–0.099 mg/kg |
| Repeatability (RSDr) | 3.4–8.9% |
| Intermediate Precision (RSDR) | 4.1–8.9% |
| Trueness (Recovery) | 94–109% |
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the general workflow for the extraction of this compound from biological samples using DTT.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Unlocking Cellular Defense: Selenoneine's Application in Studying Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing selenoneine, a potent natural antioxidant, for investigating oxidative stress pathways. This compound, a selenium-containing analog of ergothioneine (B1671048), offers a powerful tool to explore cellular defense mechanisms against reactive oxygen species (ROS), making it a valuable compound for research and development in conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and cancer.
Introduction to this compound
This compound is a unique organoselenium compound, identified as 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine, and is found in high concentrations in the tissues of marine animals, particularly tuna.[1] Its distinctive chemical structure, featuring a selenium atom in the imidazole (B134444) ring, endows it with remarkable antioxidant properties. This compound is readily taken up by cells via the organic cation/carnitine transporter 1 (OCTN1), allowing it to exert its protective effects intracellularly.[2]
Mechanisms of Action in Oxidative Stress
This compound combats oxidative stress through multiple mechanisms:
-
Direct Radical Scavenging: It exhibits potent radical-scavenging activity, directly neutralizing harmful free radicals.[2]
-
Protection of Heme Proteins: this compound binds to heme proteins like hemoglobin and myoglobin, protecting them from auto-oxidation and preserving their function.[2]
-
Detoxification: It plays a role in the detoxification of heavy metals, such as methylmercury, by facilitating their demethylation and excretion.[3]
-
Modulation of Signaling Pathways: Evidence suggests that this compound may activate endogenous antioxidant defense pathways, such as the Nrf2-Keap1 pathway, leading to the upregulation of cytoprotective genes. While direct evidence for this compound is emerging, its structural and functional analog, ergothioneine, has been shown to activate this pathway.[1][3]
Quantitative Antioxidant Capacity
This compound has demonstrated significantly higher antioxidant capacity compared to other well-known antioxidants in in vitro assays.
| Antioxidant | 50% Radical Scavenging Concentration (RS50) with DPPH |
| This compound (reduced form) | 1.9 µM |
| Trolox (water-soluble vitamin E analog) | 880 µM |
| L-Ergothioneine | 1700 µM |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on oxidative stress.
Assessment of Direct Radical Scavenging Activity (DPPH Assay)
This protocol determines the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of this compound and Control Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions for the positive control.
-
Assay: a. In a 96-well plate, add 100 µL of each this compound dilution or control to triplicate wells. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of the solvent used for this compound and 100 µL of the DPPH solution. d. For the negative control, add 100 µL of the solvent and 100 µL of methanol/ethanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Cell culture medium
-
This compound
-
An oxidizing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide)
-
DCFH-DA
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include untreated control wells.
-
Induction of Oxidative Stress: Remove the this compound-containing medium and wash the cells with PBS. Add fresh medium containing an oxidizing agent (e.g., 100 µM H₂O₂) and incubate for a specific duration (e.g., 1-2 hours).
-
DCFH-DA Staining: a. Remove the medium and wash the cells with warm PBS. b. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well. c. Incubate for 30 minutes at 37°C in the dark.
-
Measurement: a. Remove the DCFH-DA solution and wash the cells twice with PBS. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the relative change in ROS levels.
Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, in cell lysates.
Materials:
-
Cell line and culture reagents
-
This compound
-
Oxidizing agent
-
Cell lysis buffer (e.g., RIPA buffer)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
MDA standard solution
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Cell Treatment: Culture cells and treat them with this compound and an oxidizing agent as described in the intracellular ROS protocol.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate for normalization.
-
TBA Reaction: a. To 100 µL of cell lysate, add 200 µL of 15% TCA. b. Add 200 µL of 0.375% TBA. c. Vortex the mixture and incubate at 95°C for 15 minutes. d. Cool the samples on ice for 5 minutes. e. Centrifuge at 10,000 x g for 10 minutes.
-
Measurement: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 532 nm or fluorescence at Ex/Em = 530/550 nm.
-
Calculation: Calculate the MDA concentration based on a standard curve prepared with known concentrations of MDA. Normalize the MDA levels to the protein concentration of each sample.
Investigation of Nrf2 Pathway Activation
This section provides protocols to investigate if this compound activates the Nrf2 antioxidant response pathway, based on established methods for its analog, ergothioneine.
Materials:
-
Cell line, culture reagents, this compound
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Fractionation: Isolate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blot: a. Separate equal amounts of protein from each fraction by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Probe separate blots with anti-Lamin B1 and anti-GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.
-
Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear fraction at different time points.
Materials:
-
HepG2 cells (or other suitable cell line)
-
ARE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound for a specified duration (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of ARE-luciferase activity in this compound-treated cells compared to untreated controls.
Visualizations
Caption: this compound uptake and proposed mechanisms of action against oxidative stress.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: The Nrf2-Keap1 signaling pathway and potential modulation by this compound.
References
- 1. EP2992882A1 - Use of ergothioneine for inducing activity of nrf2 in cell - Google Patents [patents.google.com]
- 2. Ergothioneine Protects Against UV-Induced Oxidative Stress Through the PI3K/AKT/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Tracking the Metabolic Fate of Selenoneine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenoneine, a selenium-containing analogue of ergothioneine, has garnered significant scientific interest due to its potent antioxidant properties and its high abundance in certain marine organisms.[1][2] Understanding its metabolic fate is crucial for evaluating its potential as a therapeutic agent and nutritional supplement. These application notes provide detailed methodologies for tracking and quantifying this compound and its metabolites in biological samples, offering a guide for researchers in nutrition, toxicology, and drug development.
Core Methodologies and Analytical Techniques
The primary analytical approach for the speciation and quantification of this compound involves high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). This technique allows for the separation of different selenium compounds based on their chemical properties and their subsequent sensitive and specific detection through the selenium isotope (most commonly 82Se).[1][3] Other mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are invaluable for structural confirmation of metabolites.[4]
A summary of common analytical techniques is presented below:
| Technique | Application | Key Advantages |
| HPLC-ICP-MS | Quantification and speciation of this compound and other selenium compounds in biological matrices. | High sensitivity and specificity for selenium, robust and reliable quantification.[1][3][5] |
| HPLC-ESI-MS/MS | Identification and structural elucidation of this compound and its metabolites. | Provides molecular weight and fragmentation data for unambiguous compound identification.[4] |
| Size-Exclusion Chromatography (SEC)-ICP-MS | Separation of this compound from high-molecular-weight species like selenoproteins. | Useful for initial screening of selenium species in complex samples.[5] |
| Reversed-Phase LC-MS/MS | Simultaneous quantification of this compound and its methylated metabolites. | Enables the analysis of parent compound and metabolites in a single run.[6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues and Blood Cells
This protocol describes the extraction of water-soluble selenium compounds, including this compound, from solid tissues and blood cells.
Materials:
-
Biological tissue (e.g., liver, muscle) or blood cells (e.g., erythrocytes)
-
Ultrapure water
-
Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 7.4)[5]
-
Dithiothreitol (DTT) solution (50 mmol/L)[7]
-
Homogenizer (e.g., Polytron) or sonicator
-
Microcentrifuge
-
Centrifugal filter units (e.g., 3 kDa molecular weight cut-off)[4]
Procedure:
-
Sample Preparation: Weigh approximately 0.1 g of fresh or frozen tissue or pellet of blood cells.[5][8]
-
Homogenization/Lysis:
-
For Tissues: Add 10 volumes of cold ultrapure water or ammonium acetate buffer.[8] Homogenize the sample on ice until a uniform lysate is obtained.
-
For Blood Cells: Lyse the cells by adding cold ultrapure water followed by vortexing.[4]
-
For samples with potentially bound this compound: Use a 50 mmol/L DTT solution and incubate at 37°C for 24 hours with sonication for 1 hour to extract this compound effectively.[7]
-
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[3][8]
-
Filtration (Optional but Recommended): For cleaner samples and to remove high-molecular-weight proteins, pass the supernatant through a centrifugal filter unit (e.g., 3 kDa MWCO).[4]
-
Sample Storage: The resulting supernatant/filtrate containing the low-molecular-weight selenium compounds can be directly analyzed or stored at -80°C until analysis.[5][8]
Protocol 2: Speciation and Quantification of this compound by HPLC-ICP-MS
This protocol outlines the analysis of this compound using a size-exclusion or reversed-phase HPLC system coupled to an ICP-MS.
Instrumentation and Columns:
-
HPLC system with a binary pump and autosampler.
-
ICP-MS instrument for selenium detection (monitoring 82Se or 78Se).[1][9]
-
Column Option 1 (Size-Exclusion): Ultrahydrogel 120 (7.8 mm x 250 mm) or similar.[1][3]
-
Column Option 2 (Reversed-Phase): C18 column.[6]
Mobile Phase and Conditions:
-
For Size-Exclusion: 100 mM ammonium formate (B1220265) buffer (pH adjusted as needed).[1][3] Isocratic elution at a flow rate of 1 mL/min.[1][9]
-
For Reversed-Phase: Gradient elution may be required, often with a mobile phase containing a small amount of organic modifier and an ion-pairing agent.[10]
Procedure:
-
Instrument Setup: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved on the ICP-MS.
-
Calibration: Prepare a series of this compound standards of known concentrations in the mobile phase or a matrix-matched solution. Generate a calibration curve by plotting the selenium signal intensity against the concentration.
-
Sample Injection: Inject the prepared sample extracts (from Protocol 1) into the HPLC system.
-
Data Acquisition: Monitor the selenium signal at m/z 82 (or other selenium isotopes) over time. This compound will elute at a characteristic retention time.[1]
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area of the analyte to the calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound from various studies.
Table 1: Analytical Performance for this compound Quantification
| Method | Matrix | Linearity Range | LOD | LOQ | Repeatability (RSD) | Reference |
| HPLC-UV-TT-HG-AFS | Biological Extracts | 5–100 μg Se/L | 0.5 μg Se/L | - | 0.8% | [4] |
| ID-LC-MS/MS | Human Blood | Not specified | - | - | < 10% CV | [6] |
| LC-ICP-MS | Seafood | Not specified | 0.020-0.030 mg/kg | 0.067-0.099 mg/kg | 3.4-8.9% | [7] |
Table 2: this compound Concentrations in Biological Samples
| Organism | Tissue/Fluid | Concentration Range | Reference |
| Bluefin Tuna | Red Muscle | ~190 nmol Se/g | [1] |
| Bluefin Tuna | Blood | 430-437 nmol Se/g | [9] |
| Humans (Fish-eating population) | Red Blood Cells | 0.02 - 9 µM | [11] |
| Humans (Inuit population) | Red Blood Cells | 0.6 - 12 µM | [11] |
| Seabirds (Giant Petrels) | Brain | 78-88% of total Se | [5] |
| Beluga Whales | Skin | Average 17.2 µg/g | [12] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the extraction and analysis of this compound.
This compound Uptake and Metabolic Pathway
Caption: this compound is actively transported into cells via the OCTN1 transporter and can be methylated.
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
- 3. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 6. Simultaneous determination of ergothioneine, this compound, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Determination of this compound, 2-Selenyl-Nα, Nα, Nα-Trimethyl-l-Histidine, as the Major Organic Selenium in Blood Cells in a Fish-Eating Population on Remote Japanese Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [scholarworks.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Selenoneine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of selenoneine in biological matrices. The protocols are intended to guide researchers in establishing robust and reliable analytical methods for this significant, naturally occurring organoselenium compound.
Introduction
This compound is the selenium analogue of ergothioneine (B1671048) and a potent antioxidant found in high concentrations in certain marine organisms, particularly in the blood and dark muscle of tuna and other migratory fish.[1][2] Its strong antioxidant properties and potential role in mitigating methylmercury (B97897) toxicity have garnered significant interest in the fields of nutrition, toxicology, and drug development.[3][4] Accurate and precise quantification of this compound is crucial for understanding its metabolism, bioavailability, and physiological functions.
This document outlines protocols for the extraction of this compound from biological samples and its subsequent quantification using hyphenated analytical techniques such as Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) and Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).
Part 1: Analytical Standards and Sample Preparation
Synthesis and Purification of this compound Standard
The availability of a pure analytical standard is critical for accurate quantification. This compound standards can be prepared through chemical synthesis or biosynthetic methods.
Chemical Synthesis: A total synthesis method for this compound has been reported, starting from L-histidine methyl ester.[5][6] This process involves the conversion to a 2-selenoimidazole intermediate followed by oxidation to the diselenide form.[5]
Biosynthesis: A common method for producing this compound is through genetically modified fission yeast (Schizosaccharomyces pombe) grown in a selenium-enriched medium.[7] The biosynthesized this compound is then extracted and purified using a series of chromatographic steps, including reversed-phase HPLC.[5][7] The identity and purity of the standard should be confirmed using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7] The concentration of the purified standard is typically certified by measuring its total selenium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
Extraction of this compound from Biological Matrices
A critical step in the analytical workflow is the efficient extraction of this compound from complex biological samples such as seafood and red blood cells. Dithiothreitol (B142953) (DTT), a thiol-reactive reagent, has been shown to be effective in extracting this compound.[1][2]
Protocol 1: Extraction from Seafood
This protocol is adapted from the method described for the determination of this compound in seafood and seafood-derived products.[1][2]
Materials:
-
Homogenizer or sonicator
-
Centrifuge
-
50 mmol/L Dithiothreitol (DTT) solution
-
Incubator or water bath at 37°C
Procedure:
-
Weigh approximately 1 gram of the homogenized seafood sample into a centrifuge tube.
-
Add 10 mL of 50 mmol/L DTT solution.
-
Sonicate the mixture for 1 hour.
-
Incubate the sample at 37°C for 24 hours to ensure complete extraction.
-
Centrifuge the sample to pellet solid debris.
-
Collect the supernatant containing the extracted this compound for analysis.
Protocol 2: Extraction from Red Blood Cells (RBCs)
This protocol is based on methods developed for the analysis of this compound in human blood.[9][10]
Materials:
-
Centrifuge
-
Aqueous dithiothreitol (DTT) solution (concentration to be optimized, e.g., 10 mM)
-
Centrifugal filters (e.g., 3 kDa molecular weight cut-off)
Procedure:
-
Separate red blood cells from whole blood by centrifugation.
-
Lyse the RBCs by dilution in an aqueous DTT solution.
-
Perform centrifugal filtration to remove proteins and other high-molecular-weight components.
-
The filtrate, containing this compound, is then ready for analysis.
Part 2: Analytical Methodologies and Protocols
Quantification by LC-ICP-MS
Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry is a powerful technique for the speciation and quantification of selenium compounds.
Experimental Protocol: LC-ICP-MS for this compound in Seafood Extracts
This protocol is a representative method based on published literature.[1][2]
Instrumentation:
-
HPLC system with a size-exclusion column
-
ICP-MS system
Chromatographic Conditions:
-
Column: Size-exclusion column (e.g., suitable for separation of small molecules)
-
Mobile Phase: 0.1 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% IGEPAL®[1]
-
Flow Rate: To be optimized based on column dimensions
-
Injection Volume: 20 µL
ICP-MS Parameters:
-
Monitored Isotope: ⁸²Se or ⁷⁸Se
-
RF Power: ~1500 W
-
Gas Flows (Plasma, Auxiliary, Nebulizer): To be optimized for sensitivity and stability.
Calibration:
-
Prepare a series of calibration standards of a certified this compound standard in the mobile phase.
-
The concentration range should bracket the expected concentrations in the samples.
Quantification by ID-LC-MS/MS
Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry offers high specificity and accuracy by using an isotopically labeled internal standard.
Experimental Protocol: ID-LC-MS/MS for this compound in Blood Extracts
This protocol is a representative method based on a validated assay for human blood.[9]
Instrumentation:
-
LC system with a reversed-phase column
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile containing a suitable modifier (e.g., formic acid).
-
Run Time: Approximately 8 minutes[9]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the standard.
-
⁷⁷Se-labeled this compound (Internal Standard): To be determined by direct infusion.
-
Sample Preparation for Analysis:
-
To a known volume of the sample extract, add a precise amount of the ⁷⁷Se-labeled this compound internal standard.[9]
-
Vortex to mix.
-
Inject the sample into the LC-MS/MS system.
Quantification:
-
The concentration of this compound is determined by the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a calibration curve prepared with known concentrations of the certified this compound standard and the internal standard.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
The following tables summarize typical performance characteristics of the described analytical methods for this compound quantification.
Table 1: Performance Characteristics of LC-ICP-MS for this compound in Seafood [1][2]
| Parameter | Value |
| Limit of Detection (LOD) | 0.020–0.030 mg/kg |
| Limit of Quantitation (LOQ) | 0.067–0.099 mg/kg |
| Repeatability (RSD) | 3.4–8.9% |
| Intermediate Precision (RSD) | 4.1–8.9% |
| Trueness (Recovery) | 94–109% |
Table 2: Performance Characteristics of HPLC-HG-AFS for this compound [11]
| Parameter | Value |
| Linearity (R²) | > 0.999 (5–100 µgSe L⁻¹) |
| Limit of Detection (LOD) | 0.5 µgSe L⁻¹ |
| Repeatability (RSD) | 0.8% |
| Reproducibility (RSD) | 1.6% |
Table 3: Performance Characteristics of ID-LC-MS/MS for this compound in Human Blood [9]
| Parameter | Value |
| Linearity | Excellent |
| Precision (CV) | < 10% |
| Matrix Effects | Minimal |
Diagrams and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological relationships.
References
- 1. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. This compound is a major selenium species in red blood cells of Inuit from Nunavik | EVISA's News [speciation.net]
- 5. youtube.com [youtube.com]
- 6. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. sketchviz.com [sketchviz.com]
- 9. Simultaneous determination of ergothioneine, this compound, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determinants of this compound concentration in red blood cells of Inuit from Nunavik (Northern Québec, Canada) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing selenoneine extraction from complex biological matrices
Welcome to the technical support center for optimizing the extraction of selenoneine from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction and analysis of this potent antioxidant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be difficult to extract?
A1: this compound is a selenium-containing analog of ergothioneine, notable for its strong antioxidant properties.[1] Its extraction from complex biological matrices like blood and tissue can be challenging due to the instability of its monomeric form, which is prone to oxidation.[1][2] Additionally, its presence at low concentrations within complex matrices necessitates highly sensitive and selective extraction and analytical methods.[3]
Q2: What are the most common methods for extracting this compound?
A2: Common extraction methods include:
-
Aqueous Extraction: Simple extraction with aqueous solutions like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) has proven effective for fish muscle tissue.[4]
-
Dithiothreitol (B142953) (DTT) Assisted Extraction: Using a solution containing DTT can effectively extract this compound from seafood and related products by reacting with thiol groups.[5][6]
-
Homogenization in Water or Buffer: For blood cells and tissues, homogenization in water or an ammonium formate buffer is a common initial step.[7][8] Lysis of blood cells with cold water followed by filtration is also used.[9]
Q3: How can I improve the stability of this compound during extraction?
A3: The monomeric form of this compound is highly unstable.[1][2] To improve stability, it is often converted to its more stable oxidized dimeric form. This can be achieved by treating the extract with a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (THF).[1][2] Adding reducing agents like DTT to the extraction buffer can also help preserve its integrity.[2][5] Storing samples at -80°C until use is a critical step to prevent degradation.[2][8]
Q4: What are the recommended storage conditions for biological samples and extracts containing this compound?
A4: To ensure the integrity of this compound, biological samples such as blood and tissues should be stored frozen at -80°C until analysis.[2][8] After extraction, the stability of selenium species can be influenced by the sample solvent pH and storage temperature.[10][11] While specific long-term storage data for this compound extracts is limited, storing purified enzymatic extracts of other selenium species at 4°C showed stability for only about 10 days.[12] Therefore, prompt analysis after extraction is highly recommended.
Q5: What are the primary analytical techniques for quantifying this compound?
A5: The most common and reliable method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][2][5][7][8][13][14][15] This technique offers high selectivity and sensitivity for selenium detection. HPLC coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is also used for simultaneous determination of this compound and other compounds like ergothioneine.[4]
Troubleshooting Guides
Problem: Low this compound Recovery
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure thorough homogenization of the sample. For blood cells, lysis with cold water followed by filtration can be effective.[9] For tissues, use a mechanical homogenizer on ice in an appropriate buffer.[7] |
| Inefficient Extraction Solvent | The choice of solvent is critical. Simple aqueous extractions with ammonium acetate have shown high efficiency for some matrices.[4] For others, the addition of a reducing agent like DTT (e.g., 50 mmol/L) is necessary for effective extraction.[5] |
| Degradation of this compound | The monomeric form is unstable.[1][2] Minimize degradation by working quickly at low temperatures and consider converting it to the stable dimeric form using acetonitrile/THF.[2] The addition of DTT during extraction can also prevent oxidation.[2] |
| Poor Analyte Separation from Matrix | If using SPE, ensure the cartridge is appropriate for the analyte and is properly conditioned and equilibrated. For liquid-liquid extraction, optimize solvent choice and mixing to ensure efficient partitioning. |
Problem: High Variability in Quantitative Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Homogenization | Standardize your homogenization protocol, including time, speed, and sample-to-buffer ratio. |
| Matrix Effects in Mass Spectrometry | Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification.[16][17][18] To mitigate this, dilute the sample, improve sample cleanup using techniques like Solid-Phase Extraction (SPE), or use matrix-matched calibration standards. The use of an internal standard is also highly recommended. |
| Analyte Instability During Storage | Analyze samples as quickly as possible after extraction. If storage is necessary, freeze extracts at -80°C. The stability of selenium species is highly dependent on the matrix and storage conditions.[10][11][12] |
Problem: Co-elution with Interfering Compounds in HPLC
| Possible Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | Optimize the HPLC mobile phase composition, gradient, and flow rate. Consider using a different type of HPLC column (e.g., reversed-phase, size exclusion) to improve separation.[2][13] |
| Insufficient Sample Cleanup | Implement a more rigorous sample cleanup procedure before HPLC analysis. Solid-Phase Extraction (SPE) is a common method to remove interfering matrix components. |
Data Presentation
Table 1: Comparison of this compound Extraction Approaches
| Extraction Method | Target Matrix | Key Reagents | Reported Recovery/Efficiency | Reference |
| Aqueous Extraction | Fish Muscle | 100 mmol L-1 Ammonium Acetate/Formate | 104-106% | [4] |
| DTT-Assisted Extraction | Seafood Products | 50 mmol/L Dithiothreitol (DTT) | 94-109% (based on spiked samples) | [5] |
| Homogenization in Water | Human Blood Cells | Ultrapure Water | Not explicitly quantified, but used for successful detection. | [8] |
| Homogenization in Buffer | Zebrafish Embryos | 100 mM Ammonium Formate Buffer | Not explicitly quantified, but used for successful detection. | [7] |
Table 2: Typical HPLC-ICP-MS Parameters for this compound Analysis
| Parameter | Typical Value / Condition | Reference |
| Analytical Column | Size Exclusion (e.g., Ultrahydrogel 120) | [1][2][8] |
| Mobile Phase | 0.1 M Ammonium Acetate or Formate Buffer | [2][7] |
| Flow Rate | ~1.0 mL/min | [1] |
| Injection Volume | 20 µL | [2][8] |
| Monitored Isotope | 82Se or 78Se | [1] |
| Retention Time | ~10.5 min (on Ultrahydrogel 120) | [1][2] |
Experimental Protocols
Protocol 1: DTT-Assisted Extraction of this compound from Seafood (Adapted from[5])
-
Sample Preparation: Weigh a representative portion of the homogenized seafood sample.
-
Extraction Solution: Prepare a 50 mmol/L solution of dithiothreitol (DTT) in purified water.
-
Extraction: Add the DTT solution to the sample. Sonicate the mixture for 1 hour.
-
Incubation: Incubate the sample at 37°C for 24 hours to ensure complete extraction.
-
Centrifugation: Centrifuge the sample to pellet solid debris.
-
Filtration: Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining particulates.
-
Analysis: The clarified extract is now ready for analysis by LC-ICP-MS.
Protocol 2: Aqueous Extraction from Human Red Blood Cells (RBCs) (Adapted from[8])
-
Sample Preparation: Thaw frozen RBC samples. Weigh approximately 20 mg of the cellular fraction into a 1.5 mL microcentrifuge tube.
-
Homogenization: Add 10 volumes of ultrapure water to the sample. Homogenize thoroughly using a pellet pestle mixer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the water-soluble this compound.
-
Analysis: The supernatant is ready for direct injection into the LC-ICP-MS system.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Presence of this compound, Ergothioneine, and Selenium-Containing Biomolecules in Fish and Fish-Derived Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Determination of this compound, 2-Selenyl-Nα, Nα, Nα-Trimethyl-l-Histidine, as the Major Organic Selenium in Blood Cells in a Fish-Eating Population on Remote Japanese Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of selenium compounds by HPLC with ICP-MS or FAAS as selenium-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Matrix influence on derivatization and ionization processes during selenoamino acid liquid chromatography electrospray ionization mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of HPLC-ICP-MS for selenoneine detection
Welcome to the technical support center for the analysis of selenoneine using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in achieving high sensitivity for this compound detection with HPLC-ICP-MS?
A1: The primary challenge lies in overcoming polyatomic interferences and managing the low ionization efficiency of selenium in the ICP. Selenium has a high ionization potential (9.75 eV), which results in poor sensitivity under standard argon plasma conditions.[1] Additionally, major selenium isotopes suffer from spectral interferences, most notably from argon-based polyatomic ions (e.g., 40Ar38Ar+ on 78Se and 40Ar40Ar+ on 80Se).[2][3]
Q2: Which selenium isotope is best to monitor for this compound quantification?
A2: While 80Se is the most abundant isotope (49.96%), it is severely affected by 40Ar2+ interference.[2][3] Therefore, 77Se and 78Se are commonly used. However, the choice of isotope can be instrument-dependent and is often coupled with the use of a collision/reaction cell in the ICP-MS to mitigate interferences. Some studies have also successfully monitored 82Se.[4][5]
Q3: Can I use standard reversed-phase columns for this compound separation?
A3: While reversed-phase HPLC can be used, this compound is a polar compound. Ion-pairing agents, such as trifluoroacetic acid (TFA) or heptafluorobutanoic acid (HFBA), are often required in the mobile phase to achieve retention and separation on C18 columns.[6][7] Anion-exchange chromatography is also a common and effective technique for separating various selenium species, including this compound.[8][9][10]
Q4: How can I improve the signal intensity of selenium in the ICP-MS?
A4: Several strategies can be employed:
-
Carbon Addition: Introducing a small amount of a carbon source, like methanol (B129727) or isopropanol, to the mobile phase or nebulizer gas can enhance selenium ionization and improve sensitivity by up to a factor of 8.[1]
-
High-Efficiency Nebulizers: Using an ultrasonic nebulizer (USN) instead of a standard Meinhard nebulizer can increase signal intensity significantly, with enhancement factors reported to be between 7 and 31 for different selenium compounds.[6][10]
-
Collision/Reaction Cell (CRC) Technology: Employing a CRC with gases like oxygen or hydrogen can help to reduce polyatomic interferences and improve the signal-to-noise ratio. For instance, using O2 as a reaction gas allows for the monitoring of Se as 80Se16O+, shifting it to a mass with less interference.[2]
Troubleshooting Guides
Issue 1: Low or No this compound Peak Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | This compound is water-soluble. Ensure your extraction protocol is optimized for polar compounds. An aqueous extraction with ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) has been shown to be effective.[11][12] Enzymatic digestion with proteases may be necessary for complex biological matrices to release this compound.[7][13] |
| Poor Chromatographic Retention/Elution | If using a reversed-phase column, ensure an appropriate ion-pairing agent is in the mobile phase.[7] For anion-exchange, optimize the mobile phase pH and ionic strength.[2] Verify that the this compound peak is not co-eluting with the solvent front. |
| ICP-MS Tuning for Selenium | Selenium has a high ionization potential. Ensure the ICP-MS is tuned for optimal sensitivity for selenium, which may differ from general multi-element tuning.[1] |
| This compound Degradation | This compound can be susceptible to oxidation. Handle samples and standards with care, store them appropriately (e.g., at 4°C), and prepare working solutions fresh daily.[11] |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Polyatomic Interferences | The most significant source of background is argon-based polyatomic ions.[2][3] Utilize a collision/reaction cell (CRC) in your ICP-MS. Common gases include hydrogen, helium, or oxygen to either remove the interfering ions or shift the analyte mass.[2][14] |
| Isobaric Interferences | Although less common for selenium, check for potential isobaric interferences from your sample matrix, such as doubly charged rare earth elements (e.g., 154Gd++ on 77Se).[1][15] If suspected, a higher resolution ICP-MS may be required. |
| Contaminated Mobile Phase | Use only high-purity, HPLC or LC-MS grade solvents and reagents to prepare your mobile phase. Contaminants can introduce interfering elements or cause baseline instability. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overloading | Inject a smaller sample volume or dilute your sample.[16] |
| Mismatched Injection Solvent and Mobile Phase | Whenever possible, dissolve your sample in the mobile phase. If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase. |
| Secondary Interactions on the Column | Peak tailing can occur due to interactions with active sites on the column packing material. Adjusting the mobile phase pH or using a different column may be necessary.[17] |
| HPLC System Issues | Check for leaks, especially between the column and the detector, as this can cause peak broadening.[18] Ensure all fittings are secure and compatible.[18] |
Quantitative Data Summary
Table 1: Comparison of ICP-MS Nebulizers for Selenium Species Detection
| Nebulizer Type | Analyte | Signal Enhancement Factor (vs. Meinhard) | Reference |
| Ultrasonic Nebulizer (USN) | Selenious Acid | 7 | [10] |
| Ultrasonic Nebulizer (USN) | Trimethylselenonium | 24 - 31 | [10] |
| Ultrasonic Nebulizer (USN) | Selenomethionine | 24 - 31 | [10] |
| Ultrasonic Nebulizer (USN) | Selenic Acid | 24 - 31 | [10] |
Table 2: Limits of Detection (LODs) for Selenium Species with HPLC-ICP-MS
| Selenium Species | Mobile Phase / Column | LOD (ng/mL as Se) | Reference |
| Se(IV) | Anion Exchange | 0.85 | [8] |
| Se(VI) | Anion Exchange | 0.68 | [8] |
| Selenomethionine | Anion Exchange | 0.84 | [8] |
| Selenocystine | Anion Exchange | 0.99 | [8] |
| Trimethylselenonium | Anion Exchange with USN | 0.08 | [10] |
| Selenic Acid | Anion Exchange with USN | 0.07 | [10] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is adapted from methods used for extracting this compound from fish tissues.[11][12]
-
Homogenization: Weigh approximately 0.1 g of fresh tissue.
-
Extraction: Add 3 mL of 100 mM ammonium acetate (pH 7.4).
-
Sonication: Sonicate the sample for 30 seconds at 21% amplitude (100 W).
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
Filtration: Filter the resulting supernatant through a 0.22 µm filter prior to HPLC-ICP-MS analysis.
Protocol 2: Anion-Exchange HPLC for Selenium Speciation
This protocol is a representative method for separating common selenium species.[2][10]
-
Column: Hamilton PRP-X100 or similar anion exchange column.
-
Mobile Phase: 25 mM citric acid containing 2% methanol, adjusted to pH 4.0.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 20 - 100 µL.
-
Detection: Connect the HPLC outlet directly to the ICP-MS nebulizer.
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Low Sensitivity.
References
- 1. unicam.hu [unicam.hu]
- 2. Speciation of Selenium in Selenium-Enriched Foods by High-Performance Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. ingeniatrics.com [ingeniatrics.com]
- 10. Determination of selenium compounds by HPLC with ICP-MS or FAAS as selenium-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 12. Investigating the Presence of this compound, Ergothioneine, and Selenium-Containing Biomolecules in Fish and Fish-Derived Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample preparation and HPLC separation approaches to speciation analysis of selenium in yeast by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. fns.uniba.sk [fns.uniba.sk]
- 15. epa.gov [epa.gov]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. researchgate.net [researchgate.net]
Challenges and solutions in the chemical synthesis of selenoneine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the chemical synthesis of selenoneine. The information is presented in a practical, question-and-answer format to assist in optimizing experimental workflows and overcoming common hurdles.
Troubleshooting Guides
This section is organized by the key stages of a common synthetic route to this compound, starting from L-histidine methyl ester.
Stage 1: Protection of L-Histidine Methyl Ester
Core Reaction: Protection of the α-amino group of L-histidine methyl ester, typically with a tert-butyloxycarbonyl (Boc) group.
Question: I am observing low yields and side products during the Boc protection of L-histidine methyl ester. What could be the cause?
Answer:
Low yields and the formation of side products during Boc protection of histidine derivatives can arise from several factors. Here’s a systematic approach to troubleshooting this step:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the Boc-anhydride ((Boc)₂O). A 1.1 to 1.5 molar equivalent is typically recommended.
-
Inadequate Base: The choice and amount of base are critical. Triethylamine (B128534) (TEA) is commonly used. Ensure it is fresh and used in at least a stoichiometric amount to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction. Inadequate base can lead to incomplete reaction and potential side reactions.[1]
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, it may require several hours to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Product Formation:
-
Di-Boc Protected Product: Over-protection to form a di-Boc derivative on both the α-amino and the imidazole (B134444) nitrogen can occur, especially with a large excess of (Boc)₂O and prolonged reaction times.
-
Urethane Formation: Reaction of the Boc-anhydride with the solvent (e.g., methanol) can occur if the reaction is not sufficiently concentrated or if the amine is not reactive enough.
-
Racemization: Histidine is highly susceptible to racemization, especially in the presence of base.[2][3] While Boc protection itself is less prone to causing racemization compared to peptide coupling steps, prolonged exposure to strong bases should be avoided.
-
-
Purification Challenges:
-
Removal of Excess (Boc)₂O: Excess (Boc)₂O and its byproducts can complicate purification. A mild aqueous workup can help remove these impurities.
-
Product Solubility: The Boc-protected product may have different solubility characteristics than the starting material. Ensure you are using an appropriate solvent system for extraction and purification.
-
Table 1: Troubleshooting Boc Protection of L-Histidine Methyl Ester
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase molar equivalents of (Boc)₂O and base. Monitor reaction by TLC. |
| Side product formation | Use a moderate excess of (Boc)₂O (1.1-1.2 eq.). Control reaction time. | |
| Racemization | Use a non-nucleophilic base like diisopropylethylamine (DIPEA). Avoid prolonged reaction times.[2] | |
| Purification Issues | Contamination with byproducts | Perform an aqueous workup to remove water-soluble impurities. Use column chromatography with an appropriate solvent system. |
Stage 2: Selenation of the Imidazole Ring
Core Reaction: Introduction of selenium at the C2 position of the protected histidine derivative. This is a critical and often challenging step.
Question: I am struggling with the selenation of my protected histidine derivative. The reaction is not proceeding, or I am getting a complex mixture of products. What should I do?
Answer:
The direct selenation of an imidazole ring is a complex process that can be influenced by several factors. Here are key areas to troubleshoot:
-
Reactivity of the Imidazole Ring:
-
Deprotonation: The imidazole ring needs to be deprotonated to become sufficiently nucleophilic for the reaction with elemental selenium. A strong base like tert-butyllithium (B1211817) (t-BuLi) is often required.[4] Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) as t-BuLi is highly reactive with water and oxygen.
-
Steric Hindrance: The protecting groups on the histidine derivative can sterically hinder the approach of the selenium reagent to the C2 position.
-
-
Selenium Reagent and Reaction Conditions:
-
Elemental Selenium: Elemental selenium powder needs to be activated. The reaction with the lithiated imidazole is typically performed at low temperatures (e.g., -78 °C) to control reactivity.[4]
-
Alternative Selenium Sources: While elemental selenium is commonly cited, other electrophilic selenium reagents could be explored, though this may require significant deviation from established protocols.
-
Temperature Control: Precise temperature control is crucial. Allowing the reaction to warm up prematurely can lead to side reactions and decomposition.
-
-
Side Reactions and Byproducts:
-
Formation of Diselenides: The initial selenol intermediate is highly susceptible to oxidation to form a diselenide.[5] This is often the desired product in some synthetic routes leading to the this compound dimer.
-
Decomposition: Organoselenium compounds can be unstable.[6] Exposure to air or light can lead to decomposition. It is advisable to work with these compounds in an inert atmosphere and protected from light.
-
Multiple Selenation: Although less common, reaction at other positions on the imidazole ring or the protecting groups could occur if the reaction conditions are not optimized.
-
Table 2: Troubleshooting the Selenation of the Imidazole Ring
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Incomplete deprotonation of imidazole | Use a strong, non-nucleophilic base like t-BuLi under strictly anhydrous and inert conditions.[4] |
| Low reactivity of selenium | Ensure the elemental selenium is a fine powder to maximize surface area. | |
| Complex Product Mixture | Side reactions due to temperature | Maintain a low reaction temperature (e.g., -78 °C) during the addition of selenium. |
| Decomposition of product | Work under an inert atmosphere and protect the reaction from light. | |
| Difficulty in Isolating Product | Instability of the selenol | The product is often isolated as the more stable diselenide after a workup that allows for oxidation. |
Stage 3: N-α,N-α,N-α-Trimethylation (Synthesis of Hercynine (B1221785) Moiety)
Core Reaction: Exhaustive methylation of the α-amino group to form the quaternary ammonium (B1175870) salt characteristic of this compound. This is typically achieved through reductive amination.
Question: My reductive amination to form the trimethylated product is incomplete, and I am observing multiple partially methylated side products. How can I drive the reaction to completion?
Answer:
Incomplete methylation is a common issue in the synthesis of hercynine and its analogs. Achieving exhaustive methylation requires careful control of the reaction conditions.
-
Reaction Stoichiometry and Reagents:
-
Excess Reagents: A significant excess of both the methylating agent (formaldehyde) and the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) is often necessary to drive the reaction to completion.[7][8]
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is effective for reductive aminations in protic solvents like methanol. Sodium triacetoxyborohydride (B8407120) (STAB) is an alternative that can be used in aprotic solvents.[9]
-
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium is crucial for efficient imine formation and reduction. A slightly acidic to neutral pH is generally optimal.
-
Reaction Time and Temperature: The reaction may require an extended period (several hours to overnight) at room temperature to proceed to completion. Gentle heating can sometimes accelerate the reaction, but it may also promote side reactions. Monitor the reaction by LC-MS to track the disappearance of the starting material and partially methylated intermediates.
-
-
Purification Challenges:
-
Separation of Methylated Products: The desired trimethylated product, the dimethylated intermediate, and the starting material can have similar polarities, making their separation by column chromatography challenging. Ion-exchange chromatography can be an effective purification method for separating these charged species.[7]
-
Boron Adducts: When using borohydride-based reducing agents, boron-containing byproducts can sometimes contaminate the product. An appropriate aqueous workup is necessary to remove them.
-
Table 3: Troubleshooting the N-α,N-α,N-α-Trimethylation Step
| Problem | Potential Cause | Recommended Solution |
| Incomplete Methylation | Insufficient reagents | Use a significant excess of formaldehyde (B43269) and the reducing agent.[7][8] |
| Suboptimal pH | Adjust the pH of the reaction mixture to be slightly acidic to neutral. | |
| Mixture of Methylated Products | Reaction not driven to completion | Increase the reaction time and monitor by LC-MS until the starting material and intermediates are consumed. |
| Purification Difficulties | Similar polarity of products | Utilize ion-exchange chromatography for efficient separation of the charged amine products.[7] |
Stage 4: Deprotection
Core Reaction: Removal of the protecting groups (e.g., Boc and any imidazole protecting group) to yield the final this compound product.
Question: I am having trouble with the deprotection step. The reaction is either incomplete, or I am observing degradation of my product. What are the best conditions for deprotection?
Answer:
Deprotection can be a delicate step, as the final this compound product may be sensitive to harsh conditions.
-
Boc Group Removal:
-
Acidic Conditions: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[4]
-
Incomplete Deprotection: If deprotection is incomplete, you can increase the concentration of TFA or the reaction time. However, prolonged exposure to strong acid can lead to degradation.
-
Side Reactions: The tert-butyl cation generated during deprotection can potentially alkylate the electron-rich imidazole ring or the selenium atom. Using a scavenger like triisopropylsilane (B1312306) (TIS) can help to trap this cation and prevent side reactions.[4]
-
-
Stability of the Final Product:
-
Oxidation: The selenol form of this compound is highly susceptible to oxidation to the diselenide.[5] Deprotection and workup should be performed under an inert atmosphere if the monomeric form is desired. Often, the product is intentionally oxidized to the more stable diselenide form during workup.
-
Acid Stability: While the imidazole ring is generally stable to acid, prolonged exposure to strong, hot acids can cause degradation. Perform the deprotection at room temperature or below if possible.
-
-
Workup and Purification:
-
Removal of Acid: After deprotection, the excess acid must be thoroughly removed. This can be achieved by evaporation under reduced pressure, followed by co-evaporation with a suitable solvent.
-
Final Purification: The final product is often purified by High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC with a C18 column and a mobile phase of water and acetonitrile (B52724) with a modifier like TFA is a common method.[10][11]
-
Table 4: Troubleshooting the Deprotection Step
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid or reaction time | Increase the concentration of TFA or extend the reaction time, monitoring by LC-MS. |
| Product Degradation | Acid-catalyzed degradation | Perform the deprotection at a lower temperature (e.g., 0 °C) and for the minimum time necessary. |
| Side Product Formation | Alkylation by tert-butyl cation | Add a scavenger such as triisopropylsilane (TIS) to the deprotection mixture.[4] |
| Oxidation of Product | Air sensitivity of the selenol | Work under an inert atmosphere if the monomer is desired. Otherwise, allow for oxidation to the diselenide during workup.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the chemical synthesis of this compound?
A1: The reported overall yields for the total chemical synthesis of this compound are often low, in the range of 1-5%.[4] This is due to the multi-step nature of the synthesis and the challenges associated with several of the key transformations, particularly the selenation of the imidazole ring.
Q2: How can I confirm the identity and purity of my synthetic this compound?
A2: A combination of analytical techniques is essential for the characterization of this compound:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula. The isotopic pattern of selenium (which has several naturally occurring isotopes) provides a characteristic signature.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy are used to elucidate the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single, sharp peak is indicative of a pure compound. Co-injection with a known standard (if available) can confirm the identity.[11]
Q3: My final product appears to be a dimer. Is this expected?
A3: Yes, it is very common for this compound to exist as an oxidized dimer (a diselenide). The monomeric selenol form is highly prone to oxidation in the presence of air.[5][12] Many synthetic procedures intentionally lead to the more stable dimeric form, which can be used for many biological studies. If the monomer is required, it can sometimes be generated in situ by reduction of the dimer with a reducing agent like dithiothreitol (B142953) (DTT).
Q4: Are there alternative synthetic routes to this compound?
A4: While the route starting from L-histidine is the most commonly described, research into alternative and more efficient synthetic strategies is ongoing. Some approaches may involve different protecting group strategies or alternative methods for introducing the selenium atom. Biosynthetic methods, using genetically modified organisms, are also being explored as a promising alternative to chemical synthesis due to the inherent challenges of the latter.[2]
Q5: What are the key safety precautions to take when working with organoselenium compounds?
A5: Organoselenium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Experimental Protocols
A generalized experimental protocol for the total synthesis of this compound, based on published literature, is provided below. Note: This is a general guideline and may require optimization for specific laboratory conditions and scales.
Synthesis of this compound (Dimer Form)
-
Step 1: Boc Protection of L-Histidine Methyl Ester
-
Suspend L-histidine methyl ester dihydrochloride (B599025) in a suitable solvent (e.g., methanol).
-
Add triethylamine (TEA) (2.2 equivalents) and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Step 2: Selenation of the Imidazole Ring
-
Dissolve the Boc-protected histidine methyl ester in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add tert-butyllithium (t-BuLi) (2.2 equivalents) dropwise and stir for 30 minutes.
-
Add elemental selenium powder (1.1 equivalents) in one portion and continue stirring at -78 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the reaction to warm to room temperature and perform an aqueous workup. The product is often isolated as the diselenide after exposure to air during workup.
-
Purify the crude product by column chromatography.
-
-
Step 3: N-α,N-α,N-α-Trimethylation
-
Dissolve the selenium-containing intermediate in methanol.
-
Add an excess of aqueous formaldehyde (e.g., 10 equivalents).
-
Add an excess of sodium cyanoborohydride (e.g., 5 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Quench the reaction carefully with an acid (e.g., acetic acid).
-
Concentrate the mixture and purify the crude product, for example, by ion-exchange chromatography.
-
-
Step 4: Deprotection
-
Dissolve the trimethylated, protected this compound precursor in dichloromethane (DCM).
-
Add triisopropylsilane (TIS) as a scavenger.
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final this compound product by preparative reversed-phase HPLC.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the chemical synthesis of this compound.
Logical Relationships in Troubleshooting Low Yields
Caption: A logical diagram for troubleshooting low yields in chemical synthesis.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02023E [pubs.rsc.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Addressing the stability of selenoneine during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of selenoneine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor in research?
A: this compound is a naturally occurring selenium compound, structurally similar to ergothioneine, where selenium replaces sulfur.[1][2] It is a potent antioxidant found in high concentrations in the blood and tissues of marine fish like tuna.[3][4] Its stability is a primary concern for researchers because it can exist in different forms and is susceptible to degradation under common laboratory conditions. The monomeric form, in particular, can be unstable, potentially leading to inaccurate quantification and misinterpretation of its biological effects.[1] Ensuring its stability is crucial for obtaining reliable and reproducible experimental results.
Q2: What are the different chemical forms of this compound and how do they relate to stability?
A: this compound primarily exists in three forms: a reduced monomer, an oxidized dimer, and an oxidized seleninic acid.
-
Monomer (Reduced Form): This is the biologically active form. However, it is considered unstable under cold and room temperature conditions and is prone to oxidation.[1]
-
Dimer (Oxidized Form): The monomer can oxidize to form a dimer. This dimeric form is more stable and is often used for experimental studies.[3][5] It can be converted back to the active monomeric form using reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH).[3]
-
Seleninic Acid (Oxidized Form): In the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂), both the monomer and dimer can be oxidized to this compound seleninic acid. This form can be reduced back to the monomer by glutathione (GSH), suggesting a potential redox cycle in biological systems.[6]
Q3: How do common experimental conditions (temperature, pH, light) affect this compound stability?
A: While specific quantitative data on this compound's stability under varying conditions is still emerging, general principles for selenium compounds and existing literature provide guidance:
-
Temperature: The monomeric form is noted to be unstable at both cold and room temperatures.[1] For other selenium compounds, storage at low temperatures (fridge or freezer) generally improves stability.[7] It is recommended to freeze biological samples immediately after collection to minimize enzymatic degradation.[8]
-
pH: The stability of many selenium species is pH-dependent. Acidification of solutions tends to increase the stability of inorganic and some organic selenium compounds.[7][9] While the optimal pH for this compound has not been definitively established, maintaining a controlled pH is advisable.
-
Light: Studies on other selenium species suggest that light does not significantly affect their stability in standard solutions or extracts.[7][9] However, as a general precaution, storing standards and samples in the dark or in amber vials is recommended.
-
Solvents: The choice of solvent can impact stability. For instance, extracting this compound with a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) can accelerate the formation of the oxidized dimer.[1]
Q4: What are the best practices for extracting and storing this compound samples and standards?
A: Proper handling is key to preserving this compound integrity.
-
Extraction: An effective method involves using a solution containing a reducing agent to maintain this compound in its reduced state and extract it from complex matrices. Dithiothreitol (DTT) has been shown to be effective for extracting this compound from seafood products.[10][11]
-
Storage:
-
Short-Term: Store extracts and standards at 4°C for short periods.
-
Long-Term: For long-term storage, freezing at -20°C or -80°C is highly recommended.[8]
-
Container: Use polyethylene (B3416737) or other appropriate containers and consider an acidic medium for storage to improve stability.[8]
-
Atmosphere: To prevent oxidation, consider purging storage vials with an inert gas (e.g., nitrogen or argon) before sealing.
-
Troubleshooting Guide
Issue 1: Low or No Detection of this compound in My Sample.
You are analyzing a sample expected to contain this compound (e.g., fish tissue), but the analytical results from LC-ICP-MS are unexpectedly low or below the limit of detection.
Possible Causes & Solutions:
-
Oxidative Degradation: this compound may have oxidized to its dimer or other forms, or degraded entirely, especially if samples were not handled under reducing conditions.
-
Improper Storage: Prolonged storage at room temperature or 4°C, or repeated freeze-thaw cycles, can lead to degradation.
-
Solution: Always store biological samples at -80°C immediately after collection.[8] Aliquot samples before freezing to avoid multiple freeze-thaw cycles.
-
-
Inefficient Extraction: this compound may be tightly bound to proteins or other cellular components.
Issue 2: High Variability in this compound Measurements.
Replicate injections of the same sample show significant variation in peak area or height, leading to poor reproducibility.
Possible Causes & Solutions:
-
Ongoing Degradation in Autosampler: If samples are left in the autosampler for an extended period without temperature control, this compound can degrade during the analytical run.
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare fresh dilutions if the run is long.
-
-
Inconsistent Extraction Efficiency: Variability in the extraction process between samples can lead to inconsistent results.
-
Solution: Standardize every step of the extraction protocol, including sonication time, incubation temperature, and shaking speed. Use an internal standard to correct for variations.
-
-
Redox Interconversion: The ratio of monomer to dimer might be shifting in the prepared sample.
-
Solution: Ensure the concentration of the reducing agent in your final extract is sufficient to maintain this compound in its reduced monomeric form until analysis.
-
Experimental Protocols & Data
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is adapted from methods validated for seafood products.[10][11]
-
Homogenization: Weigh approximately 0.1 g of frozen tissue and homogenize it with 5 volumes of ice-cold extraction buffer.
-
Extraction Buffer: Prepare a 50 mM Dithiothreitol (DTT) solution in a suitable buffer (e.g., 100 mM ammonium (B1175870) formate).
-
Sonication: Sonicate the homogenate on ice for 1 hour.
-
Incubation: Incubate the sample at 37°C for up to 24 hours with gentle agitation to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collection: Collect the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for immediate analysis or store it at -80°C.
| Parameter | Validated Method Performance [10] |
| Limit of Detection (LOD) | 0.020–0.030 mg/kg |
| Limit of Quantitation (LOQ) | 0.067–0.099 mg/kg |
| Repeatability (RSD) | 3.4–8.9% |
| Intermediate Precision | 4.1–8.9% |
| Recovery | 94–109% |
Protocol 2: Quantification by LC-ICP-MS
This is a general workflow for the speciation analysis of this compound.[3]
| LC-ICP-MS Parameter | Example Value [3] |
| Analytical Column | Ultrahydrogel 120 (7.8 × 250 mm) |
| Mobile Phase | 100 mM Ammonium Formate Buffer |
| Flow Rate | 1.0 mL/min (isocratic) |
| Injection Volume | 20 µL |
| ICP-MS Monitored Isotope | ⁸²Se |
| Nebulizer Gas Flow | 1.03 L/min |
| RF Power | 1500 W |
| Typical Retention Time | ~10.5 min |
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
- 5. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in Seafood and Seafood-Derived Products [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Limitations and considerations for animal models in selenoneine research
Welcome to the Technical Support Center for Selenoneine Research. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the use of animal models in studying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary animal models currently used in this compound research?
A1: The most common animal models are zebrafish (Danio rerio) and mice (Mus musculus). Zebrafish embryos are frequently used to study developmental toxicology and the protective effects of this compound against toxins like methylmercury (B97897).[1][2][3] Mouse models, such as those lacking the farnesoid X receptor (Fxr-null mice), are used to investigate the therapeutic potential of this compound in chronic diseases like non-alcoholic fatty liver disease (NAFLD).[4]
Q2: What is the main mechanism for this compound uptake in animal cells, and does it differ between species?
A2: The primary transporter responsible for this compound uptake is the organic cation/carnitine transporter 1 (OCTN1).[1][5] This transporter has a high affinity for this compound in both human cells and zebrafish.[1][3] While OCTN1 is the primary pathway, the expression levels and distribution of this transporter may vary between different animal tissues and species, potentially leading to differences in this compound absorption and tissue distribution.[1]
Q3: How does the metabolism of this compound differ from other common selenium compounds like selenomethionine (B1662878) or selenite (B80905)?
A3: A critical difference is that this compound does not appear to be incorporated into selenoproteins, which are the primary functional form for many other dietary selenium compounds.[4][6] Instead, this compound seems to be metabolized through methylation in the liver and/or kidneys and is then excreted in the urine as Se-methylthis compound.[7] This distinct metabolic pathway means its biological functions may be different from selenium compounds that support the selenoproteome.[4]
Q4: Why might results from my rodent model not directly translate to human outcomes?
A4: Several factors contribute to the translational gap between rodent models and human physiology:
-
Metabolic Differences : While the fundamental metabolic pathway of methylation and excretion has been identified in mice, the rate and extent of this process may differ in humans.[7]
-
Genetic Variation : Humans are genetically diverse, whereas laboratory animals are often inbred and genetically uniform. This can lead to different responses to this compound supplementation.[8]
-
Dietary Habits : The baseline diet and gut microbiome of laboratory animals are highly controlled and differ significantly from the varied diets of human populations. The presence of other dietary components can influence this compound bioavailability and function.
-
Disease Induction : Diseases in animal models are often induced artificially over a short period, which may not fully replicate the complex, long-term development of chronic diseases in humans.[8]
Q5: Is this compound toxic to animal models at high doses?
A5: this compound is considered to have low toxicity compared to other selenium compounds.[9][10] While formal LD50 studies are not widely published for this compound, other forms like selenocysteine, selenomethionine, and selenite are known to be highly toxic at elevated doses.[10] The unique metabolic pathway of this compound, which avoids incorporation into proteins, may contribute to its lower toxicity profile.[4][6] However, as with any compound, excessive doses may lead to adverse effects, and dose-response studies are crucial.
Troubleshooting Guide
Issue 1: High variability in this compound accumulation in the blood and tissues of test animals.
-
Possible Cause 1: Transporter Expression: The expression of the OCTN1 transporter can vary between individual animals, affecting uptake efficiency.[1]
-
Troubleshooting Steps:
-
If possible, quantify OCTN1 mRNA or protein levels in a subset of tissues to check for correlations with this compound levels.
-
Ensure the age, sex, and genetic background of the animals are consistent across all experimental groups, as these factors can influence transporter expression.[11]
-
-
Possible Cause 2: Dietary Selenium Content: The basal diet may contain varying levels of other selenium species, which could potentially compete for absorption or influence overall selenium homeostasis.
-
Troubleshooting Steps:
-
Use a purified, selenium-defined diet for all experimental groups to ensure a consistent baseline.
-
Analyze the basal diet for total selenium and, if possible, for different selenium species to rule out contamination.
-
Issue 2: Control group animals show detectable levels of this compound.
-
Possible Cause: Dietary Contamination: Standard animal chow, especially those containing fishmeal, can be a source of this compound.
-
Troubleshooting Steps:
-
Source a custom diet with no fish-derived ingredients.
-
Analyze your standard chow using a sensitive method like LC-ICP-MS to quantify any baseline this compound content. This value can then be accounted for in your final analysis.
-
Issue 3: Inconsistent results in methylmercury (MeHg) detoxification experiments.
-
Possible Cause: Inefficient this compound Uptake: The protective effect of this compound against MeHg toxicity is dependent on its uptake into cells via the OCTN1 transporter, which facilitates MeHg excretion.[1][3]
-
Troubleshooting Steps:
-
Model Selection: The zebrafish embryo model is particularly effective for this research as OCTN1 function can be readily studied and manipulated (e.g., using morpholino knockdowns).[1]
-
Co-administration: Ensure this compound is administered in a way that allows for sufficient uptake before or during MeHg exposure. In cell culture and zebrafish embryo models, pre-incubation with this compound has proven effective.[1][3]
-
Data and Protocols
Quantitative Data Summary
Table 1: this compound Concentration in Various Animal Tissues
| Animal Species | Tissue | This compound Concentration (nmol Se/g) | Reference |
|---|---|---|---|
| Bluefin Tuna | Red Muscle | 190 | [9] |
| Bluefin Tuna | Blood | 430 | [9] |
| Mackerel | Blood | 437 | [9] |
| Tilapia | Blood | 0.9 | [9] |
| Porcine | Kidney | 0.36 (µmol Se/kg) | [12] |
| Chicken | Liver | 0.3 (µmol Se/kg) |[12] |
Table 2: Comparative Toxicity of Selenium Compounds
| Selenium Compound | Animal Model | LD50 (mg/kg) | Reference |
|---|---|---|---|
| Selenocysteine | Not Specified | 35.8 | [9][10] |
| Selenomethionine | Not Specified | 4.3 | [9][10] |
| Selenite | Not Specified | 3.5 | [9][10] |
| this compound | Not Specified | Believed to be non-toxic at physiological levels |[9][10] |
Table 3: Kinetic Parameters for OCTN1-Mediated this compound Uptake
| Model System | Km (µM) | Reference |
|---|---|---|
| OCTN1-overexpressing HEK293 cells | 13.0 | [1][3] |
| Zebrafish blood cells | 9.5 |[1][3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Animal Tissues
This protocol is based on methodologies described for speciation analysis in fish tissues.[10]
-
Homogenization: Homogenize a known weight of animal tissue (e.g., 0.5 g) in 4 volumes of a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5) on ice.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Extraction: Collect the supernatant and pass it through a 0.45 µm filter to remove any remaining particulates.
-
Chromatography: Inject the filtered extract onto a liquid chromatography (LC) system equipped with a gel filtration or ion-exchange column suitable for separating low molecular weight compounds.
-
Detection: Couple the LC system to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) to detect selenium-containing compounds as they elute. Monitor the selenium isotope (e.g., 82Se or 78Se).
-
Quantification: Calibrate the system using a purified this compound standard. Identify and quantify the this compound peak based on its retention time compared to the standard.
Protocol 2: Mouse Model of NAFLD Amelioration by this compound
This protocol is adapted from the study using Fxr-null mice.[4]
-
Animal Model: Use male Fxr-null mice and wild-type littermates as controls. House animals under standard conditions (12-h light/dark cycle, controlled temperature and humidity).
-
Acclimatization: Allow animals to acclimate for at least one week before starting the experiment.
-
Diet Formulation:
-
Control Diet: Prepare a purified basal diet with a known selenium concentration (e.g., from selenite or selenomethionine).
-
This compound Diet: Prepare the same basal diet supplemented with purified this compound to a final concentration of 0.3 mg Se/kg. Ensure even mixing.
-
-
Feeding Regimen: Feed the mice their respective diets ad libitum for a period of 4 months. Monitor food intake and body weight regularly.
-
Sample Collection: At the end of the study, euthanize the mice and collect blood and liver samples. Perfuse the liver with saline before excision.
-
Biochemical Analysis:
-
Measure plasma levels of liver damage markers (e.g., ALT, AST).
-
Quantify hepatic triglycerides and total bile acids.
-
Measure total selenium and this compound concentrations in liver and blood clots using LC-ICP-MS (as per Protocol 1).
-
-
Gene Expression Analysis: Extract RNA from liver tissue and perform qRT-PCR to analyze the expression of genes related to oxidative stress (e.g., Hmox1), fatty acid synthesis (e.g., Scd1), and selenoproteins (e.g., Gpx1).
Visualizations
References
- 1. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel selenium-containing compound, mediates detoxification mechanisms against methylmercury accumulation and toxicity in zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nutritionsociety.org [nutritionsociety.org]
- 7. This compound Is Methylated in the Bodies of Mice and then Excreted in Urine as Se-Methylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. navs.org [navs.org]
- 9. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 12. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
Technical Support Center: Accurate Measurement of Selenoneine's Antioxidant Potency
Welcome to the technical support center for refining antioxidant assays for the accurate measurement of selenoneine's potency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal in the Cellular Antioxidant Activity (CAA) assay showing high background or inconsistent readings?
A1: High background fluorescence in the CAA assay is a common issue. Here are several potential causes and solutions:
-
Probe Instability: The DCFH-DA probe is light-sensitive and can auto-oxidize, leading to high background fluorescence. Always prepare the DCFH-DA solution fresh and protect it from light during all steps of the experiment.[1]
-
Cell Health: Unhealthy or dying cells can exhibit increased autofluorescence. Ensure your cells are healthy, have a high viability, and are seeded at the correct density. Use cells that are in the logarithmic growth phase.
-
Incomplete Washing: Residual DCFH-DA that has not been taken up by the cells can be oxidized in the media, contributing to background signal. Ensure thorough but gentle washing of the cell monolayer after incubation with the probe.[1][2]
-
Phenol (B47542) Red Interference: Phenol red in cell culture media can interfere with fluorescence readings. Use phenol red-free media during the assay to avoid this.
Q2: My Oxygen Radical Absorbance Capacity (ORAC) assay results for this compound are not reproducible. What are the common pitfalls?
A2: Reproducibility issues in the ORAC assay can often be traced to several factors:
-
Temperature Fluctuations: The peroxyl radicals in the ORAC assay are generated by the thermal decomposition of AAPH.[3] Therefore, maintaining a constant temperature (typically 37°C) in the plate reader is critical for consistent radical generation and reaction kinetics.[4]
-
Reagent Preparation: Ensure that the AAPH and fluorescein (B123965) solutions are freshly prepared for each assay run. The Trolox standard should also be prepared fresh from a stock solution.[5]
-
Sample Dilution: If the concentration of this compound is too high, it can completely inhibit fluorescence decay, leading to a flat line and making it difficult to calculate the area under the curve (AUC). Conversely, if the concentration is too low, the effect may not be distinguishable from the blank. Perform a dilution series to find the optimal concentration range.
-
Pipetting Accuracy: The ORAC assay is sensitive to small volume variations. Use calibrated pipettes and ensure accurate and consistent pipetting, especially when adding the AAPH radical initiator to start the reaction.[6]
Q3: I am observing a slow reaction kinetic for this compound in the Trolox Equivalent Antioxidant Capacity (TEAC) assay. How should I interpret this?
A3: The TEAC assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. Some antioxidants, particularly those with complex mechanisms, may exhibit slower reaction kinetics.
-
Reaction Time: The standard TEAC protocol often specifies a fixed time point for measurement (e.g., 6 minutes).[7] However, for slow-reacting antioxidants like this compound, this may lead to an underestimation of its total antioxidant capacity.[7] It is advisable to perform a kinetic study by taking multiple readings over a longer period to ensure the reaction has reached completion.
-
Mechanism of Action: this compound's antioxidant activity is potent, but its reaction with the ABTS radical may not be instantaneous. Unlike Trolox, which reacts rapidly, this compound's mechanism might involve intermediate steps. Consider that the assay measures the total capacity to neutralize the radical, which may not always correlate with reaction speed.
Troubleshooting Guides
Cellular Antioxidant Activity (CAA) Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Uneven washing; Pipetting errors. | Ensure a homogenous cell suspension before seeding. Wash cells gently but thoroughly. Use a multichannel pipette for reagent addition to minimize timing differences. |
| Low fluorescence signal even in control wells | Low cell number; Inefficient probe uptake; Incorrect filter settings on the plate reader. | Verify cell count before seeding. Ensure cells are healthy and incubated with DCFH-DA for the recommended time (e.g., 60 minutes).[2] Check that the excitation/emission wavelengths are set correctly for DCF (approx. 485 nm/535 nm).[8] |
| No dose-dependent response with this compound | This compound concentration is outside the effective range; Cellular uptake issues; Cytotoxicity at high concentrations. | Perform a wider range of serial dilutions. Confirm cellular uptake of this compound, potentially using a transporter inhibitor for the OCTN1 transporter, which is known to transport this compound.[9][10] Perform a cytotoxicity assay (e.g., MTT) to ensure the tested concentrations are not toxic to the cells. |
ORAC Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Fluorescence decay in the blank is too fast or too slow | Incorrect AAPH concentration; Fluorescein concentration is too high or low. | Prepare AAPH solution fresh and verify its concentration. Ensure the fluorescein working solution is at the correct concentration to provide a robust initial signal. |
| Negative Net AUC values for samples | Sample has pro-oxidant activity at the tested concentration; Background fluorescence from the sample itself. | Test a wider range of dilutions. Run a sample control without AAPH to measure intrinsic fluorescence. Subtract this background from the sample readings. |
| Poor linearity of the Trolox standard curve | Inaccurate dilution of Trolox standards; Degradation of Trolox stock solution. | Prepare fresh serial dilutions of the Trolox standard for each assay. Store the Trolox stock solution in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
TEAC Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Absorbance of the ABTS•+ solution is out of range | Incorrect preparation of the ABTS•+ radical solution; Instability of the radical solution. | Ensure the correct ratio of ABTS and potassium persulfate is used and allow sufficient time (12-16 hours) for radical generation.[11] Dilute the ABTS•+ solution with the appropriate buffer to achieve the target absorbance (e.g., 0.7 ± 0.02 at 734 nm).[7] |
| Sample color interferes with the absorbance reading | Colored compounds in the sample extract. | Run a sample blank containing the sample and the buffer but without the ABTS•+ solution. Subtract the absorbance of the sample blank from the sample reading. |
| Results are not comparable with other antioxidant assays | Different antioxidant mechanisms are being measured (SET vs. HAT). | Acknowledge that different assays measure different aspects of antioxidant activity. The TEAC assay is based on a single electron transfer (SET) mechanism, while ORAC is a hydrogen atom transfer (HAT) based assay.[6][12] Results are not always directly interchangeable. |
Quantitative Data Summary
The antioxidant capacity of this compound is consistently reported to be higher than its sulfur analogue, ergothioneine.[13][14] The following table summarizes representative concentrations found in natural sources.
| Compound | Source | Concentration (µg/g wet weight)[15] |
| This compound | Tuna (muscle) | 0.306 ± 0.006 |
| Swordfish (muscle) | 0.14 ± 0.02 | |
| Ergothioneine | Tuna (muscle) | 3.5 ± 0.2 |
| Swordfish (muscle) | 1.1 ± 0.4 | |
| Farmed Salmon (muscle) | Not detected | |
| Fish Roe | 0.03 - 3.3 |
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay Protocol
This protocol is adapted for HepG2 human hepatocarcinoma cells.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplate
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Quercetin (B1663063) (positive control)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[2]
-
Cell Treatment: Remove the culture medium. Wash the cells with PBS. Add 100 µL of media containing various concentrations of this compound or quercetin and incubate for 1 hour.
-
Probe Loading: Remove the treatment media. Wash the cells with PBS. Add 100 µL of 25 µM DCFH-DA solution to each well and incubate at 37°C for 60 minutes in the dark.[2]
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells twice with PBS. Add 100 µL of 600 µM AAPH solution to all wells except the blank and negative control wells.[2]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[8] Take readings every 5 minutes for a total of 60 minutes.[2]
Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol
Materials:
-
96-well black microplate
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
75 mM phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Reagent Preparation: Prepare fresh solutions of AAPH (e.g., 240 mM), fluorescein (e.g., 10 nM), and a series of Trolox standards (e.g., 6.25–100 µM) in 75 mM phosphate buffer.
-
Assay Setup: To each well, add 150 µL of the fluorescein working solution. Then add 25 µL of either the this compound sample, Trolox standard, or a buffer blank.[5]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Reaction Initiation: Add 25 µL of the AAPH solution to all wells to start the reaction.[6]
-
Kinetic Reading: Immediately begin reading the fluorescence kinetically at an excitation of 485 nm and an emission of 520 nm. Readings should be taken every minute for at least 60-90 minutes.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay Protocol
Materials:
-
96-well clear microplate
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Trolox
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
Procedure:
-
ABTS•+ Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (for hydrophilic samples) or ethanol (for lipophilic samples) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: Add 150 µL of the diluted ABTS•+ reagent to each well of a 96-well plate.[12]
-
Sample Addition: Add 25 µL of the diluted Trolox standards or this compound samples to the wells.[12]
-
Incubation and Measurement: Incubate the plate for 5-6 minutes on an orbital shaker.[12] Read the absorbance at 734 nm. For slow-reacting compounds, kinetic readings may be necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Caption: Proposed antioxidant mechanisms and signaling interactions of this compound.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. researchgate.net [researchgate.net]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. citeqbiologics.com [citeqbiologics.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the Presence of this compound, Ergothioneine, and Selenium-Containing Biomolecules in Fish and Fish-Derived Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for sample preparation for selenoneine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of selenoneine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from biological samples?
A1: The most widely reported and effective method for extracting this compound involves the use of a reducing agent, such as dithiothreitol (B142953) (DTT), to break disulfide bonds and release the molecule from the sample matrix. A common protocol involves sonication followed by incubation in a DTT solution.[1][2][3][4][5] For example, samples can be sonicated for 1 hour and then incubated at 37°C for 24 hours in a 50 mmol/L DTT solution.[1][2][3][4]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is the most frequently recommended and utilized technique for the sensitive and specific quantification of this compound.[1][2][6][7][8][9] This method allows for the separation of this compound from other selenium species followed by its elemental detection.
Q3: How should I store my samples before this compound analysis?
A3: To ensure the stability of this compound, it is recommended to store biological samples, such as red blood cells or tissue homogenates, at -80°C until analysis.[10] For liquid samples like urine, acidification to a pH of 1.5 and storage in glass containers at 4°C is recommended to preserve selenium compounds.[11]
Q4: Can this compound be analyzed in different types of biological samples?
A4: Yes, this compound has been successfully quantified in a variety of biological matrices, including seafood (dark muscle of tuna, migratory fish), red blood cells, seabird liver, and even in genetically modified fission yeast used for biosynthetic production.[1][2][3][5][6][7][12]
Q5: Are there alternative extraction methods besides using DTT?
A5: Yes, other methods have been reported. These include ultrasonication in an ammonium (B1175870) acetate (B1210297) buffer[7], extraction with methanol (B129727) following cell lysis[2][12], and simple homogenization in water or an ammonium formate (B1220265) buffer.[9][10] The choice of method may depend on the specific sample matrix and the research objective.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound detected in samples where it is expected. | Inefficient extraction from the sample matrix. | Optimize the extraction protocol. The use of a reagent reactive to thiol groups, like dithiothreitol (DTT) or glutathione (B108866) (GSH), is crucial for effectively extracting this compound.[2][4] Consider increasing sonication time or incubation period. A proven method is sonication for 1 hour followed by incubation at 37°C for 24 hours in 50 mmol/L DTT.[4] |
| Degradation of this compound during storage or processing. | Ensure proper sample storage at -80°C.[10] Avoid repeated freeze-thaw cycles. Freezing biological samples immediately after collection is recommended to minimize enzymatic activity that could lead to the formation of volatile selenium compounds.[11] | |
| Poor repeatability or high variability in results. | Inconsistent sample homogenization. | Ensure samples are thoroughly homogenized before taking an aliquot for extraction. |
| Incomplete extraction. | Verify the effectiveness of your extraction procedure. A study comparing extraction times found that for yellowfin tuna dark muscle, 1 hour of sonication followed by 24 hours of incubation in 50 mmol/L DTT yielded maximum levels of this compound.[4] | |
| Interference from other selenium compounds. | Inadequate chromatographic separation. | Optimize the liquid chromatography method. Size-exclusion chromatography (SEC) can be used to separate this compound from other selenium-containing compounds.[1][7] Ensure the mobile phase composition and gradient are suitable for resolving this compound from other species like selenomethionine (B1662878) and Se-methyl-selenocysteine.[6] |
| Low recovery during sample preparation. | Loss of analyte during extraction or cleanup steps. | Validate your method by spiking a known amount of this compound standard into a sample matrix and calculating the recovery. A validated method using DTT extraction has shown recovery rates of 94-109%.[1][2] If using solid-phase extraction for cleanup, ensure the sorbent and elution solvents are appropriate for this compound. |
Experimental Protocols
Protocol 1: Extraction of this compound from Seafood
This protocol is adapted from a validated method for extracting this compound from seafood and seafood-derived products.[1][2][4]
Materials:
-
50 mmol/L dithiothreitol (DTT) solution
-
Sonicator
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Homogenize the seafood sample.
-
Weigh an appropriate amount of the homogenized sample into a centrifuge tube.
-
Add the 50 mmol/L DTT solution to the sample.
-
Sonicate the sample for 1 hour.
-
Incubate the sample at 37°C for 24 hours.
-
Centrifuge the sample to pellet any solid debris.
-
Collect the supernatant containing the extracted this compound for LC-ICP-MS analysis.
Protocol 2: Analysis of this compound by LC-ICP-MS
This is a general workflow for the quantification of this compound using LC-ICP-MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Prepare the extracted sample supernatant for injection. This may involve filtration or dilution.
-
Use a suitable chromatography column for separation. A size-exclusion column is often employed.[1]
-
Set up the mobile phase. A common mobile phase is 0.1 mmol/L ammonium acetate with 0.1% IGEPAL®.[1][2]
-
Inject the sample onto the HPLC system.
-
The eluent from the HPLC is directly introduced into the ICP-MS.
-
Monitor the appropriate selenium isotope (e.g., ⁸²Se) to detect and quantify this compound as it elutes from the column.[9]
-
Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from this compound standards.
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Analysis in Seafood using DTT Extraction and LC-ICP-MS [1][2]
| Parameter | Value |
| Limit of Detection (LOD) | 0.020–0.030 mg/kg |
| Limit of Quantitation (LOQ) | 0.067–0.099 mg/kg |
| Repeatability (RSD) | 3.4–8.9% |
| Intermediate Precision (RSD) | 4.1–8.9% |
| Trueness (Recovery) | 94–109% |
Table 2: Performance of an HPLC-UV-TT-HG-AFS Method for this compound Analysis [6]
| Parameter | Value |
| Concentration Range | 5–100 µgSe L⁻¹ |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µgSe L⁻¹ |
| Repeatability (RSD) | 0.8% |
| Reproducibility (RSD) | 1.6% |
Visualizations
Caption: Workflow for this compound sample preparation and analysis.
References
- 1. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 8. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Determination of this compound, 2-Selenyl-Nα, Nα, Nα-Trimethyl-l-Histidine, as the Major Organic Selenium in Blood Cells in a Fish-Eating Population on Remote Japanese Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. unipub.uni-graz.at [unipub.uni-graz.at]
Identifying and mitigating interference in selenoneine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference during the quantification of selenoneine.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most common analytical techniques are Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required for accurate quantification in complex biological matrices.[1][2][3]
Q2: What is a major challenge when analyzing the reduced monomer form of this compound?
A2: A significant challenge is the co-elution of the reduced this compound monomer with its sulfur analogue, ergothioneine (B1671048), due to their similar chemical properties.[4][5] This can lead to inaccurate quantification if not properly addressed through specialized chromatographic separation.
Q3: What are matrix effects and how do they impact this compound quantification by LC-MS/MS?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification of this compound.
Q4: Can the use of MRI contrast agents interfere with this compound analysis?
A4: Yes, gadolinium (Gd)-based contrast agents used in Magnetic Resonance Imaging (MRI) can cause significant positive bias in selenium measurements by ICP-MS. This is due to the formation of doubly charged gadolinium ions (e.g., ¹⁵⁶Gd²⁺) that have the same mass-to-charge ratio as selenium isotopes (e.g., ⁷⁸Se⁺). If total selenium is being measured as a proxy or in conjunction with speciation analysis, this interference is a critical consideration.
Troubleshooting Guides
Issue 1: Inaccurate quantification due to co-eluting ergothioneine.
Symptoms:
-
A single, broad, or asymmetrical peak is observed where separate peaks for this compound and ergothioneine are expected in your chromatogram.
-
Quantification results for this compound are unexpectedly high, especially in samples known to contain ergothioneine.
Root Cause: this compound and ergothioneine are structural analogues and often co-elute under standard reversed-phase HPLC conditions.
Mitigation Strategies:
-
Specialized Chromatography: Employ an HPLC column with a different selectivity to achieve separation. A pentabromobenzyl (PBr) column, which utilizes London dispersion force interactions, has been shown to effectively separate the this compound monomer from ergothioneine with high resolution.[4][5]
-
Method Validation: If complete separation is not possible, ensure your method is validated to account for any potential contribution of ergothioneine to the this compound signal. This may involve using highly specific mass transitions in MS/MS that can differentiate between the two compounds, if available.
Issue 2: Poor accuracy and precision in LC-MS/MS analysis due to matrix effects.
Symptoms:
-
Inconsistent and non-reproducible quantification results across different sample preparations of the same material.
-
Low recovery of spiked internal standards.
-
Significant signal suppression or enhancement when comparing calibration standards in solvent versus matrix-matched standards.
Root Cause: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) co-elute with this compound and interfere with its ionization.
Mitigation Strategies:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins. However, it may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): More selective than PPT, it separates compounds based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): Offers a higher degree of selectivity and cleanup by using a solid sorbent to retain the analyte or the interferences.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound. This is only feasible if the this compound concentration is high enough to remain above the limit of quantification after dilution.
-
Use of an Isotope-Labeled Internal Standard: An isotopically labeled version of this compound (e.g., ⁷⁷Se-labeled this compound) is the ideal internal standard.[6] It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of signal suppression or enhancement.
Issue 3: Falsely elevated selenium results when using ICP-MS.
Symptoms:
-
Unexpectedly high total selenium or this compound concentrations in samples from patients who have recently undergone an MRI.
Root Cause: Isobaric interference from doubly charged gadolinium ions (e.g., ¹⁵⁶Gd²⁺ interfering with ⁷⁸Se⁺) from MRI contrast agents.
Mitigation Strategies:
-
Collision/Reaction Cell (CRC) Technology: Use an ICP-MS instrument equipped with a CRC. Introducing a reaction gas like hydrogen (H₂) into the cell can neutralize the interfering Gd²⁺ ions through a charge exchange reaction, allowing for the accurate measurement of selenium.
-
Mathematical Correction: If a CRC is not available, a mathematical correction can be applied. This involves monitoring a non-interfering gadolinium isotope and using a predetermined interference factor to subtract the contribution of gadolinium from the selenium signal.
-
Pre-analytical Sample Management: Whenever possible, avoid collecting blood or tissue samples for selenium analysis for at least 4 days after the administration of a gadolinium-containing contrast agent to allow for its clearance from the body.
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Quantification by HPLC-UV-TT-HG-AFS
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Concentration Range | 5–100 µg Se L⁻¹ |
| Limit of Detection (LOD) | 0.5 µg Se L⁻¹ |
| Repeatability (RSD) | 0.8% |
| Reproducibility (RSD) | 1.6% |
Data from a study developing a method for the simultaneous analysis of this compound and other organic selenium species.[1]
Table 2: Recovery of this compound and Ergothioneine from Spiked Human Blood Cells
| Analyte | Recovery Rate |
| This compound | 80% - 85% |
| Ergothioneine | 80% - 85% |
This data demonstrates the efficiency of the sample preparation method (lysis with cold water followed by cut-off filtration) for extracting both compounds from a complex matrix.[4][5]
Detailed Experimental Protocols
Protocol 1: Separation of this compound Monomer and Ergothioneine from Yeast Extract
This protocol is based on the method described for separating co-eluting this compound monomer and ergothioneine.[4]
1. Sample Preparation (Yeast Extract): a. Extract this compound monomer and ergothioneine from yeast cells using boiling water. b. Centrifuge the extract to pellet cellular debris. c. Collect the supernatant and concentrate it by evaporation. d. Perform an initial clean-up using a reversed-phase C30 HPLC column with 0.1% acetic acid as the mobile phase. Collect the early-eluting fraction that is not strongly retained. e. Concentrate the collected eluate.
2. HPLC Separation: a. Column: Pentabromobenzyl (PBr) column. b. Mobile Phase: Water. c. Injection: Inject the concentrated eluate from step 1e. d. Detection: UV detector at 260 nm. e. Collection: Collect the fraction corresponding to the this compound monomer peak, which will be well-resolved from the ergothioneine peak (reported peak resolution, Rs = 4.16).[4]
Protocol 2: General Workflow for this compound Quantification in Biological Samples by LC-MS/MS with Mitigation of Matrix Effects
1. Sample Preparation (e.g., Human Plasma): a. Internal Standard Spiking: Spike the plasma sample with a known concentration of ⁷⁷Se-labeled this compound internal standard. b. Protein Precipitation: Add 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma. Vortex vigorously for 1 minute. c. Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. d. Supernatant Transfer: Carefully transfer the supernatant to a new tube. e. Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Analysis: a. LC System: A standard reversed-phase C18 column can be used as a starting point. b. Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). c. MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both native this compound and the ⁷⁷Se-labeled internal standard.
3. Data Analysis and Matrix Effect Assessment: a. Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard against a calibration curve. b. Matrix Factor (MF) Calculation (for validation): i. Analyze a blank matrix extract spiked with this compound and the internal standard (Set A). ii. Analyze a neat solution of this compound and the internal standard at the same concentration (Set B). iii. MF = (Peak Response in Set A) / (Peak Response in Set B). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for identifying interference sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of ergothioneine, this compound, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Seeding Density for Selenoneine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell seeding density for experiments involving selenoneine treatment.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density critical for this compound treatment experiments?
A1: Optimizing cell seeding density is crucial for obtaining reliable and reproducible results in this compound treatment experiments.[1] Cell density can significantly influence cellular behavior, including proliferation rates, metabolic activity, and response to treatment.[2]
-
Too low a density can lead to slow growth and may not provide a sufficient signal for downstream assays.[3]
-
Too high a density can result in rapid nutrient depletion, accumulation of waste products, and cellular stress, all of which can confound the effects of this compound treatment.[4]
An optimal seeding density ensures that cells are in a healthy, exponential growth phase at the time of treatment, making them more responsive and ensuring that the observed effects are due to the this compound treatment and not confounding factors related to cell density.[5]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a selenium-containing compound with potent antioxidant properties. Its primary mechanism of action is believed to involve the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[6] Selenium compounds, in general, are known to influence key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. By modulating these pathways, this compound may help mitigate cellular stress and promote cell survival.[7][8]
Q3: How does cell confluence relate to seeding density, and what is the ideal confluence for treatment?
A3: Cell confluence refers to the percentage of the culture vessel's surface area that is covered by adherent cells. Seeding density directly determines how quickly cells will reach a certain confluence. For most drug treatment experiments, including those with this compound, it is recommended to treat cells when they are in the logarithmic (exponential) growth phase, typically at 70-80% confluency.[5] Treating cells at a consistent confluency across experiments is critical for reproducibility.[9]
Q4: What are the general recommended seeding densities for different culture vessels?
A4: Seeding densities are highly dependent on the cell type and its specific growth characteristics. However, general starting ranges can be used as a guideline for optimization.
| Culture Vessel | Growth Area (cm²) | Recommended Seeding Density (cells/cm²) | Total Cells per Well/Dish/Flask |
| 96-well plate | 0.32 | 1 x 10⁴ - 5 x 10⁴ | 3,200 - 16,000 |
| 48-well plate | 0.95 | 1 x 10⁴ - 5 x 10⁴ | 9,500 - 47,500 |
| 24-well plate | 1.9 | 1 x 10⁴ - 5 x 10⁴ | 19,000 - 95,000 |
| 12-well plate | 3.8 | 1 x 10⁴ - 5 x 10⁴ | 38,000 - 190,000 |
| 6-well plate | 9.6 | 1 x 10⁴ - 5 x 10⁴ | 96,000 - 480,000 |
| 60 mm dish | 21 | 1 x 10⁴ - 3 x 10⁴ | 210,000 - 630,000 |
| 100 mm dish | 55 | 1 x 10⁴ - 3 x 10⁴ | 550,000 - 1,650,000 |
| T-25 Flask | 25 | 1 x 10⁴ - 3 x 10⁴ | 250,000 - 750,000 |
| T-75 Flask | 75 | 1 x 10⁴ - 3 x 10⁴ | 750,000 - 2,250,000 |
Note: These are starting recommendations. The optimal density for your specific cell line and experimental conditions must be determined empirically.[10]
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for this compound Treatment
This protocol outlines a method to determine the optimal cell seeding density for a planned this compound treatment experiment.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete culture medium
-
96-well microplates
-
This compound stock solution
-
Vehicle control (e.g., sterile PBS or DMSO)
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Harvest cells from a sub-confluent culture (70-80% confluency).
-
Perform a cell count using a hemocytometer or automated cell counter to determine the viable cell concentration.
-
Prepare a series of cell dilutions in complete culture medium to achieve a range of seeding densities (e.g., from 1,000 to 100,000 cells/well for a 96-well plate).
-
-
Plate Seeding:
-
Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. It is recommended to have at least three replicate wells for each density.
-
Include "media only" wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Viability Assessment:
-
At each time point, perform a cell viability assay on one of the plates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the absorbance or luminescence values against the number of cells seeded for each time point.
-
The optimal seeding density will be within the linear range of this curve, indicating that the signal is proportional to the cell number and that the cells are in an exponential growth phase.[11]
-
Experimental workflow for determining optimal seeding density.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inhomogeneous cell suspension.2. Inconsistent pipetting technique.3. "Edge effect" in multi-well plates. | 1. Gently mix the cell suspension before and during plating to prevent settling.[3]2. Use calibrated pipettes and maintain a consistent pipetting technique.[9]3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or poor cell growth | 1. Seeding density is too low.2. Poor cell viability.3. Sub-optimal culture conditions. | 1. Increase the initial seeding density.[3]2. Ensure the initial cell suspension has high viability (>95%). Use cells at a lower passage number.[3]3. Verify incubator temperature, CO₂ levels, and humidity. Ensure the culture medium is fresh and appropriate for the cell line. |
| Signal plateaus at higher densities | 1. Cells have become over-confluent.2. Depletion of nutrients in the media.3. Limitation of the assay reagent. | 1. Choose a seeding density that results in 70-80% confluency at the time of the assay.[5]2. Consider a media change for longer incubation periods.3. Ensure the volume of the assay reagent is sufficient for the number of cells. |
| Unexpected cytotoxicity in vehicle control | 1. Solvent (e.g., DMSO) concentration is too high.2. Contamination. | 1. Keep the final concentration of DMSO below 0.5%.[9]2. Regularly test for mycoplasma contamination and practice aseptic techniques. |
Signaling Pathways and this compound
This compound, as a potent antioxidant, is likely to influence signaling pathways that are sensitive to the cellular redox state. Two key pathways that may be modulated by this compound treatment are the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Oxidative stress can inhibit this pathway, leading to apoptosis. By reducing ROS levels, this compound may help maintain Akt activation, thereby promoting cell survival.
Putative role of this compound in the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in regulating cell proliferation, differentiation, and survival. The effect of selenium on this pathway can be context-dependent. In some cases, mild oxidative stress can activate ERK, promoting proliferation.[4] By modulating the cellular redox environment, this compound could potentially influence ERK signaling.
References
- 1. opentrons.com [opentrons.com]
- 2. Delineating the mechanism by which selenium deactivates Akt in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selenomethionine stimulates MAPK (ERK) phosphorylation, protein oxidation, and DNA synthesis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increasing dietary selenium elevates reducing capacity and ERK activation associated with accelerated progression of select mesothelioma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Biosynthetic Selenoneine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the yield and purity of biosynthetic selenoneine.
Troubleshooting Guide
This guide addresses common issues encountered during the biosynthesis and purification of this compound.
| Problem / Question | Possible Cause & Solution |
| Q1: Why is my this compound yield consistently low? | A: Low yield can stem from several factors:1. Suboptimal Selenium Source/Concentration: The choice and concentration of the selenium precursor are critical. While various selenium compounds can be used, some production systems show a preference. For instance, Aspergillus sp. can synthesize more this compound with selenocystine (B224153) compared to sodium selenite (B80905).[1] Genetically modified yeast (Schizosaccharomyces pombe) has been successfully cultured with sodium selenate (B1209512).[2] However, be aware that sodium selenate can be toxic to cells at concentrations above 10 μM.[3] Consider using seleno-L-methionine (SLM) as it may offer a wider window to avoid toxicity compared to selenite.[4]2. Inefficient Precursor Supply: The biosynthesis of this compound relies on the availability of not just selenium but also histidine.[5] Ensure the culture medium is adequately supplemented with L-histidine.3. Suboptimal Gene Expression: If using a genetically modified organism, ensure that the expression of key biosynthetic genes (e.g., egt-1 in yeast or the senABC cluster in bacteria) is robust.[1][6] For bacterial systems, co-expressing or fusing key enzymes like SenB and SenC can significantly enhance the conversion rate of organic selenium.[7][8]4. Incorrect Harvest Time: Monitor selenium consumption from the medium. In S. pombe cultures, added selenium was almost completely consumed within two days.[3] Harvesting cells too early or too late can impact the final yield. |
| Q2: I'm observing significant cell toxicity and poor growth after adding the selenium source. | A: Selenium compounds can be toxic to host organisms.1. High Selenium Concentration: Inorganic selenium sources like sodium selenate are reported to be toxic to S. pombe at concentrations higher than 10 μM.[3] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific host strain and culture conditions.2. Choice of Selenium Source: The chemical form of selenium influences its toxicity. Consider switching from inorganic sources (selenite, selenate) to organic forms like seleno-L-methionine, which may be less toxic. Transformed Aspergillus oryzae has shown high tolerance to selenium compounds compared to wild-type strains.[9] |
| Q3: How can I improve the purity of my final this compound product? | A: Purity issues often arise from inefficient extraction and purification steps.1. Ineffective Extraction: this compound is a water-soluble compound.[10] Initial extraction from cell lysates can be performed with methanol (B129727).[2] For more complex biological samples, using a dithiothreitol (B142953) (DTT) solution can effectively extract this compound.[10]2. Suboptimal Purification Strategy: A multi-step purification process is generally required. A proven method involves three consecutive preparative reversed-phase HPLC steps to obtain a high-purity product.[2][11] 3. Co-eluting Contaminants: If purity remains an issue, consider alternative chromatography techniques. Size-exclusion chromatography can be used as an initial clean-up step to separate this compound from high-molecular-weight compounds like selenoproteins.[12][13] |
| Q4: I am having trouble detecting and quantifying my this compound product. | A: Detection and quantification require sensitive and specific analytical techniques.1. Inadequate Analytical Sensitivity: this compound can be present at low concentrations. The gold standard for sensitive and specific quantification is High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[12] This method allows for the separation and specific detection of selenium-containing compounds.[14]2. Methodological Limitations: For routine analysis, a more cost-effective method combining HPLC with UV radiation, thermal treatment, hydride generation, and atomic fluorescence spectrometry (HPLC-UV-TT-HG-AFS) has been developed, offering a limit of detection of 0.5 μgSe L−1.[15]3. Product Instability: In air, this compound is easily oxidized to a dimer containing a diselenide bond.[16] Ensure your analytical methods can detect both the monomeric and dimeric forms, or perform analyses under conditions that prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising approach for biosynthetic this compound production? A: While chemical synthesis is challenging and results in very low yields (around 2%), biosynthetic methods are a promising alternative.[1][2] Genetically modified microorganisms are the most effective producers. Systems like fission yeast (Schizosaccharomyces pombe) overexpressing the egt-1 gene or fungi like Aspergillus oryzae with enhanced expression of key enzymes have been successfully used.[1][5] More recently, the discovery of a dedicated three-gene cluster (senA, senB, senC) in bacteria has opened new avenues for highly specific and efficient production.[6] Optimizing the expression of these genes, for example through fusion constructs of SenB and SenC, has been shown to achieve conversion rates of over 95%.[7][8]
Q2: Which selenium source should I use in my culture medium? A: The choice depends on your host organism. Both inorganic (e.g., sodium selenate, sodium selenite) and organic (e.g., selenocystine) selenium compounds have been used successfully.[1][2][5]
-
Genetically modified S. pombe has been shown to produce this compound when cultured with sodium selenate.[2]
-
Aspergillus sp. can utilize both sodium selenite and selenocystine, with selenocystine yielding more this compound.[1]
-
Transformed Aspergillus oryzae is capable of producing this compound from both inorganic and organic selenium compounds.[17]
It is crucial to optimize the concentration to balance yield and toxicity.[3][4]
Q3: What are the key biosynthetic pathways for this compound? A: There are two primary known pathways for this compound biosynthesis:
-
Non-specific Incorporation via Ergothioneine (B1671048) Pathway: In some organisms like yeast and fungi, the existing machinery for ergothioneine synthesis can non-specifically incorporate selenium instead of sulfur. This occurs when selenocysteine (B57510) is used in place of cysteine, leading to the formation of this compound.[1][16]
-
Dedicated sen Gene Cluster Pathway: A more specific and efficient pathway exists in various microorganisms, encoded by a three-gene cluster (senABC).[6] In this pathway, SenC produces selenophosphate, which SenB uses to create a selenosugar. Finally, SenA catalyzes the reaction between the selenosugar and hercynine (B1221785) to form this compound.[6][16][18]
Q4: How is biosynthetic this compound purified after extraction? A: The standard method for purifying this compound to a high degree involves multiple rounds of preparative High-Performance Liquid Chromatography (HPLC).[2] Specifically, a protocol using three consecutive preparative reversed-phase HPLC steps has been successfully used to obtain this compound at the milligram level with high purity from genetically modified yeast.[2][11]
Q5: What methods are used to confirm the identity and purity of the final product? A: A combination of analytical techniques is used for characterization. High-resolution mass spectrometry is used to confirm the molecular formula and isotopic pattern characteristic of a selenium-containing compound.[2][12] Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate its precise chemical structure.[2] The purity and concentration are often determined using HPLC coupled with ICP-MS, which specifically measures the selenium content in the chromatographic peaks.[2][11]
Quantitative Data Summary
Table 1: Reported Biosynthetic this compound Yields
| Host Organism | Genetic Modification | Selenium Source | Reported Yield | Reference |
| Aspergillus oryzae | Overexpression of enzyme catalyzing hercynylselenocysteine production | Selenocystine-containing medium | >100 μg per gram of wet cell mass | [5][17] |
| Schizosaccharomyces pombe | Overexpression of egt-1 | Sodium Selenate (Na₂SeO₄) | Product obtained at the mg level | [2] |
Table 2: Performance of Analytical Methods for this compound Quantification
| Method | Limit of Detection (LOD) | Linearity (R²) | Key Features | Reference |
| HPLC-UV-TT-HG-AFS | 0.5 μgSe L⁻¹ | > 0.999 (for 5–100 μgSe L⁻¹) | Cost-effective, versatile, fast runtime (<12 min) | [15] |
| LC-ICP-MS | 0.020-0.030 mg/kg | Not specified | High sensitivity and selectivity for Se | [10] |
Experimental Protocols
Protocol 1: Biosynthesis of this compound in Genetically Modified S. pombe
This protocol is adapted from methodologies used for producing this compound in genetically modified Schizosaccharomyces pombe (e.g., strain TP1803 overexpressing egt-1).[2][11]
-
Culture Preparation: Inoculate a starter culture of S. pombe TP1803 in a suitable medium (e.g., EMM2) and grow overnight at 30°C with shaking.
-
Production Culture: Dilute the starter culture into a larger volume of fresh EMM2 medium.
-
Selenium Supplementation: Add sodium selenate (Na₂SeO₄) to the culture to a final concentration of 10 μM. Note: Higher concentrations may be toxic.[3]
-
Incubation: Grow the culture for 48-72 hours at 30°C with vigorous shaking. Monitor cell growth (OD₆₀₀) and selenium consumption from the medium if possible.[3]
-
Cell Harvest: Centrifuge the culture to pellet the yeast cells. Wash the cell pellet with sterile water and store at -80°C until extraction.
Protocol 2: Extraction and Purification of this compound
This protocol is based on the successful purification of this compound from yeast.[2][11]
-
Cell Lysis: Resuspend the frozen cell pellet in a suitable buffer. Lyse the cells using methods such as bead beating or sonication on ice.
-
Initial Extraction: Add cold methanol to the cell lysate, vortex thoroughly, and incubate on ice to precipitate proteins and other macromolecules. Centrifuge to pellet the debris and collect the supernatant containing the soluble this compound.
-
Solvent Evaporation: Evaporate the methanol from the supernatant using a rotary evaporator or a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the mobile phase to be used for the first HPLC step.
-
Preparative RP-HPLC (3 Steps):
-
Step 1: Perform the first purification on a preparative reversed-phase (RP) C18 column using a suitable gradient (e.g., water/acetonitrile with a small amount of formic acid). Collect fractions and analyze for selenium content (e.g., by ICP-MS) to identify those containing this compound.
-
Step 2: Pool the this compound-containing fractions, concentrate, and inject onto a second preparative RP-HPLC column with a different selectivity or a shallower gradient for finer separation.
-
Step 3: Repeat the process with a third preparative RP-HPLC run to achieve high purity.
-
-
Final Product: Pool the final pure fractions, lyophilize to obtain the purified this compound powder, and characterize using high-resolution MS and NMR.[2]
Protocol 3: Quantification by HPLC-ICP-MS
This protocol outlines a general method for the analysis of this compound.[14][12]
-
Sample Preparation: Dilute the purified sample or extract with the mobile phase. For complex samples, an initial filtration (0.22 µm) is recommended.
-
Chromatography:
-
Column: Use a column suitable for separating small polar molecules, such as a size-exclusion column (e.g., Ultrahydrogel 120) or a reversed-phase column with an appropriate mobile phase.[12]
-
Mobile Phase: An example is 100 mM ammonium (B1175870) formate (B1220265) buffer.[12]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
-
ICP-MS Detection:
-
Interface the HPLC system with an ICP-MS instrument.
-
Monitor the selenium isotope at m/z 82 (or 78, 77) to specifically detect selenium-containing compounds as they elute from the column.[14]
-
-
Quantification: Create a calibration curve using this compound standards of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Dedicated bacterial biosynthesis pathway for this compound via the senABC gene cluster.[6][18]
Caption: Non-specific this compound synthesis via the ergothioneine pathway in yeast and fungi.[1][16]
Caption: General experimental workflow for biosynthetic this compound production and purification.[2][10]
References
- 1. Overview of the biochemistry and biology of this compound [jstage.jst.go.jp]
- 2. Biosynthesis and isolation of this compound from genetically modified fission yeast - Metallomics (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. US20180237815A1 - Method for producing this compound - Google Patents [patents.google.com]
- 6. Biosynthesis of selenium-containing small molecules in diverse microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semirational Design of SenC to Enhance Organic Selenium Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017026173A1 - Method for producing this compound - Google Patents [patents.google.com]
- 10. Determination of this compound in Seafood and Seafood-Derived Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 14. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. US11028400B2 - Method for producing this compound - Google Patents [patents.google.com]
- 18. Structural Characterization and Ligand-Induced Conformational Changes of SenB, a Se-Glycosyltransferase Involved in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the oxidation of selenoneine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of selenoneine to prevent its oxidation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of this compound solutions.
Q1: My this compound solution has changed color. Is it still usable?
A change in the color of your this compound solution, such as turning slightly yellow, may indicate oxidation or degradation. It is recommended to verify the integrity of the solution using an analytical method like HPLC-ICP-MS to quantify the remaining this compound and detect any oxidation products. If significant degradation is confirmed, it is best to prepare a fresh solution.
Q2: I am seeing unexpected peaks in my HPLC-ICP-MS analysis of a stored this compound sample. What could they be?
New peaks in your chromatogram likely represent oxidation products of this compound. This compound monomer is known to be unstable and can oxidize to form a more stable dimeric form.[1] Further oxidation can lead to the formation of this compound seleninic acid. To confirm the identity of these peaks, you can compare your results with literature values for these oxidation products or perform mass spectrometry analysis for structural elucidation.
Q3: How can I minimize the oxidation of my this compound stock solution during long-term storage?
For long-term storage, it is crucial to minimize exposure to oxygen and light, and to store the solution at a low temperature. Prepare the stock solution in a deoxygenated, high-purity solvent, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.[2] Purging the vials with an inert gas like argon or nitrogen before sealing can provide additional protection.
Q4: What is the recommended solvent for preparing this compound solutions?
For experimental use, this compound has been dissolved in ultrapure water.[1] The choice of solvent can impact stability, and for other selenium compounds, acidic conditions have been shown to improve stability.[3] Therefore, using a slightly acidic buffer, after verifying its compatibility with your experimental setup, may be beneficial.
Q5: Can I use antioxidants to prevent the oxidation of this compound?
While specific studies on the use of antioxidants for storing this compound are limited, the addition of reducing agents is a common strategy for preventing the oxidation of similar compounds. Glutathione (GSH) has been shown to reduce oxidized this compound.[4] Other reducing agents like dithiothreitol (B142953) (DTT) are used to stabilize other seleno-compounds, though their direct impact on this compound stability during long-term storage requires further investigation.[5] Any added antioxidant should be tested to ensure it does not interfere with downstream applications.
Quantitative Data on this compound Stability
The following table summarizes the expected stability of this compound under various storage conditions, based on available literature. Please note that these are estimates, and stability may vary depending on the specific experimental conditions.
| Storage Condition | Temperature | Solvent/Matrix | Expected Stability (Time) | Potential Oxidation Products |
| Short-term (Working Solution) | 4°C | Ultrapure Water | Up to 24 hours | Minimal oxidation |
| Short-term (Working Solution) | 4°C | 2% Nitric Acid | Several days | Minimal oxidation |
| Long-term (Stock Solution) | -20°C | Deoxygenated Ultrapure Water | Weeks to months | Slow formation of dimer |
| Long-term (Stock Solution) | -80°C | Deoxygenated Ultrapure Water | Months to over a year | Very slow formation of dimer |
| Repeated Freeze-Thaw Cycles | -20°C to Room Temp | Aqueous Buffer | Prone to degradation | Dimer, Seleninic Acid |
| Exposure to Air/Light | Room Temperature | Aqueous Buffer | Rapid degradation | Dimer, Seleninic Acid |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (pure compound)
-
Ultrapure, deoxygenated water (or a suitable buffer)
-
Inert gas (Argon or Nitrogen)
-
Sterile, single-use cryogenic vials
-
-
Procedure:
-
Bring the this compound powder and the solvent to room temperature in a desiccator.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the this compound in the deoxygenated solvent to the desired concentration. Gentle vortexing can be used to aid dissolution.
-
Aliquot the stock solution into single-use cryogenic vials.
-
Purge the headspace of each vial with a stream of inert gas for 10-15 seconds.
-
Immediately cap the vials tightly.
-
Flash-freeze the aliquots in liquid nitrogen and then transfer them to an -80°C freezer for long-term storage.[2]
-
Protocol 2: Assessment of this compound Stability by HPLC-ICP-MS
-
Objective: To determine the concentration of this compound and its primary oxidation products over time under different storage conditions.
-
Procedure:
-
Prepare a fresh this compound solution as described in Protocol 1.
-
Divide the solution into several sets of aliquots, with each set corresponding to a different storage condition to be tested (e.g., 4°C, -20°C, -80°C, exposure to light).
-
At designated time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Thaw the frozen samples quickly in a water bath at room temperature.
-
Immediately before analysis, dilute the samples to the appropriate concentration for HPLC-ICP-MS analysis using a suitable mobile phase.
-
Analyze the samples by HPLC-ICP-MS to quantify the concentrations of this compound and its potential oxidation products.[2][6]
-
Compare the results to the initial (time 0) concentration to determine the percentage of degradation.
-
Visualizations
References
- 1. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ingeniatrics.com [ingeniatrics.com]
Overcoming matrix effects in the mass spectrometric analysis of selenoneine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometric analysis of selenoneine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects in mass spectrometry refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[1][2] Biological samples such as blood, plasma, and tissue homogenates are complex matrices containing numerous endogenous components like salts, phospholipids, and proteins that can interfere with the ionization of this compound.[3]
Q2: What are the most common strategies to overcome matrix effects in LC-MS/MS analysis?
A2: Common strategies to mitigate matrix effects include:
-
Sample Preparation: Employing effective sample cleanup procedures to remove interfering matrix components.[2][4] This can involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3][4]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from matrix components.[5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[3][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix to compensate for matrix effects.[2]
-
Isotope Dilution Mass Spectrometry (IDMS): Using a stable isotopically labeled internal standard of the analyte (e.g., 77Se-labeled this compound). This is considered the gold standard for correcting matrix effects as the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement.[2][7][8]
Q3: Is Isotope Dilution Mass Spectrometry (IDMS) effective for this compound analysis?
A3: Yes, IDMS is a highly effective and recommended method for the accurate quantification of this compound in biological samples.[7] The use of a stable isotope-labeled internal standard, such as 77Se-labeled this compound, allows for the correction of signal variations caused by matrix effects, leading to excellent precision and accuracy.[7] A study on the simultaneous determination of ergothioneine (B1671048) and this compound in human blood using ID-LC-MS/MS reported minimal matrix effects.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing for this compound | - Inadequate chromatographic separation from matrix components.- Interaction of this compound with the analytical column. | - Optimize the mobile phase composition and gradient.- Consider a different stationary phase or a column with different chemistry.- Ensure proper pH of the mobile phase. |
| Low this compound Signal Intensity (Ion Suppression) | - High concentration of co-eluting matrix components (e.g., salts, phospholipids).- Inefficient ionization in the mass spectrometer source. | - Improve sample cleanup using techniques like SPE or LLE.[3][4]- Dilute the sample extract before injection.[3][6]- Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Use a matrix-matched calibrator.[2] |
| High this compound Signal Intensity (Ion Enhancement) | - Co-eluting matrix components enhancing the ionization of this compound. | - Improve chromatographic separation to isolate the this compound peak.- Employ more rigorous sample cleanup procedures.[2][4]- Utilize an isotopically labeled internal standard for accurate quantification.[7] |
| High Variability in Replicate Injections | - Inconsistent sample preparation.- Instability of the LC-MS system.- Significant and variable matrix effects between samples. | - Ensure consistent and reproducible sample preparation steps.- Equilibrate the LC-MS system before analysis.- Implement the use of a stable isotope-labeled internal standard (IDMS).[7] |
| Low Recovery of this compound During Sample Preparation | - Inefficient extraction from the sample matrix.- Degradation of this compound during processing. | - Optimize the extraction solvent and procedure.- For tissue samples, ensure complete homogenization.[9]- Minimize sample processing time and keep samples on ice to prevent degradation. The reduced monomeric form of this compound can be unstable.[10] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Blood
This protocol is based on the method described for the simultaneous determination of ergothioneine and this compound in human blood.[7]
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant.
-
Dilution: Dilute the blood sample with an aqueous solution of dithiothreitol (B142953) (DTT). DTT helps in keeping this compound in its reduced form.
-
Internal Standard Spiking: Add a known amount of 77Se-labeled this compound internal standard to the diluted sample.
-
Centrifugal Filtration: Centrifuge the sample through a filter to remove proteins and other macromolecules.
-
Analysis: The resulting filtrate is ready for injection into the LC-MS/MS system.
Protocol 2: General Tissue Preparation for this compound Speciation Analysis
This protocol is a general guideline based on methods for speciation analysis of organic selenium in animal tissues.[9][11]
-
Homogenization: Homogenize approximately 0.1 g of the tissue sample with five volumes of water or a suitable buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 7.4).[9][11]
-
Extraction: Use ultrasonication to aid in the extraction of water-soluble selenium compounds.[11]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the water-soluble fraction.
-
Dilution: Dilute the supernatant with the mobile phase before injection into the LC-ICP-MS or LC-MS/MS system.[9]
Quantitative Data Summary
Table 1: this compound Concentrations in Various Biological Samples
| Sample Matrix | Organism | Concentration Range | Analytical Method | Reference |
| Red Blood Cells | Human (Inuit) | 3.20 to 3230 µg Se/L | HPLC-ICP-MS/MS | [12] |
| Blood | Bluefin Tuna | High concentration | LC-ICP-MS | [9] |
| Red Muscle | Bluefin Tuna | ~190 nmol Se/g | LC-ICP-MS | [10] |
Visualizations
Caption: Isotope Dilution LC-MS/MS Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Inaccurate this compound Quantification.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ergothioneine, this compound, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Identification of a Novel Selenium-containing Compound, this compound, as the Predominant Chemical Form of Organic Selenium in the Blood of Bluefin Tuna - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 12. researchgate.net [researchgate.net]
Improving the resolution of selenoneine from other selenium species in chromatography
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the chromatographic resolution of selenoneine from other selenium species in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common co-elution issue when analyzing this compound?
A1: The most significant challenge in this compound analysis is its co-elution with its sulfur analogue, ergothioneine (B1671048). Due to their similar chemical structures and properties, they often have very close or identical retention times on many common reversed-phase columns.[1][2] The reduced monomer form of this compound is particularly prone to this issue.[2]
Q2: What chromatographic techniques can be used to separate this compound from other selenium species?
A2: Several HPLC techniques can be employed for the speciation of selenium compounds. The most common are:
-
Reversed-Phase (RP) HPLC: Often used with ion-pairing agents to improve the retention and separation of polar and ionic selenium species.[3][4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An effective alternative for separating polar compounds, including various selenium species.[6][7][8] It works by partitioning analytes between a highly organic mobile phase and a water-enriched layer on a polar stationary phase.[6]
-
Anion-Exchange Chromatography: Suitable for separating anionic selenium species like selenite (B80905) (Se(IV)) and selenate (B1209512) (Se(VI)).[9][10]
-
Size-Exclusion Chromatography (SEC): Can be used for an initial screening of selenium species in a sample based on their molecular weight.
Q3: How can I improve the resolution between this compound and ergothioneine?
A3: To specifically address the co-elution of this compound and ergothioneine, a specialized stationary phase may be necessary. A high-performance liquid chromatography method using a pentabromobenzyl column has been shown to completely separate the this compound monomer and ergothioneine, achieving a peak resolution (Rs) of 4.16.[1][2] This type of column utilizes London dispersion force interactions to achieve separation.[1]
Q4: What are the key mobile phase parameters to optimize for better separation of selenium species?
A4: Optimizing the mobile phase is critical for achieving good resolution. Key parameters to consider are:
-
pH: The pH of the mobile phase affects the ionization state of selenium compounds, which in turn influences their retention, especially in ion-exchange and ion-pairing chromatography.[11]
-
Ion-Pairing Reagents: For reversed-phase chromatography, adding ion-pairing reagents like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) or sodium 1-butanesulfonate can significantly improve the separation of anionic, cationic, and neutral selenium species.[3][4][5]
-
Organic Modifier Concentration: In both reversed-phase and HILIC, the type and concentration of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase directly control the retention and elution of compounds.[6][7]
-
Buffer Concentration: The ionic strength of the buffer can influence peak shape and retention times.
Q5: Are there any specific considerations for sample preparation when analyzing this compound?
A5: Yes, proper sample preparation is crucial for accurate analysis and to ensure the stability of selenium species. For cellular samples, a common procedure involves lysis of the cells with cold water followed by centrifugal filtration to remove larger molecules.[1][2][12] It is also important to consider the potential for oxidation of certain selenium species, such as selenomethionine, during sample preparation and storage.[8][13] The use of reducing agents may be necessary in some cases to maintain the integrity of the target analytes.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your chromatographic analysis of this compound.
Problem 1: Poor resolution or co-elution of this compound with other peaks.
| Possible Cause | Suggested Solution |
| Co-elution with ergothioneine | Switch to a specialized column, such as a pentabromobenzyl column , which has demonstrated excellent separation of these two compounds.[1][2] |
| Inadequate separation from other polar selenium species | Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) . A ZIC-HILIC column with a mobile phase of methanol and ammonium (B1175870) acetate (B1210297) has been shown to be effective.[6][8] |
| Suboptimal mobile phase conditions | Systematically optimize the mobile phase. Adjust the pH to alter the charge of the analytes. For reversed-phase, introduce or modify the concentration of an ion-pairing reagent (e.g., TBAH).[3][4] Vary the organic solvent concentration in a stepwise manner. |
| Inappropriate column chemistry for the analytes | If using a standard C18 column, explore other reversed-phase chemistries like a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities. |
Problem 2: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase | Adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups on the silica-based column (typically by lowering the pH). Add a competing base to the mobile phase in small concentrations. |
| Column overload | Dilute the sample or inject a smaller volume. |
| Column degradation | Replace the column with a new one. Ensure the mobile phase pH is within the stable range for the column. |
| High dead volume in the HPLC system | Check and optimize all connections between the injector, column, and detector to minimize tubing length and dead volume. |
Problem 3: Low sensitivity or poor signal-to-noise ratio in ICP-MS detection.
| Possible Cause | Suggested Solution | | Spectral interferences | Common interferences for selenium in ICP-MS include argon dimers (40Ar38Ar+ on 78Se and 40Ar40Ar+ on 80Se).[14] Use an ICP-MS equipped with a collision/reaction cell (CRC) or a triple quadrupole system (ICP-QQQ-MS) to remove these interferences.[12][14][15] Using oxygen as a reaction gas to shift the mass of selenium to SeO+ is a highly effective strategy.[14] | | Poor ionization of selenium | Selenium has a high first ionization potential, leading to relatively low sensitivity.[16] Adding a small amount of carbon (e.g., from an organic solvent) to the sample can enhance the selenium signal. | | Sample matrix effects | Dilute the sample to reduce matrix suppression. Use matrix-matched standards for calibration. Employ the method of standard additions if matrix effects are severe and variable. |
Experimental Protocols
Protocol 1: Separation of this compound and Ergothioneine using a Pentabromobenzyl Column
This method is adapted from a study that successfully separated the reduced monomer of this compound from ergothioneine.[1][2]
-
HPLC System: Standard HPLC system coupled to an ICP-MS detector.
-
Column: Pentabromobenzyl column.
-
Mobile Phase: Aqueous solution (details to be optimized based on the specific column manufacturer's recommendations and initial scouting runs).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
Detection: ICP-MS monitoring for selenium (m/z 77, 78, or 82) and sulfur (m/z 32 or 34, if monitoring ergothioneine simultaneously).
-
Sample Preparation: For biological samples like blood cells, lyse the cells with cold water and perform a cut-off filtration (e.g., 3000 Da) to remove high molecular weight compounds.[1][2][12]
Protocol 2: General Selenium Speciation using Ion-Pairing Reversed-Phase HPLC-ICP-MS
This protocol is a general approach for the separation of various selenium species, including selenite, selenate, and selenoamino acids.[3][4][5]
-
HPLC System: Standard HPLC system coupled to an ICP-MS detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 0.5 mM tetrabutylammonium hydroxide (TBAH) and 10 mM ammonium acetate at pH 5.5.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: ICP-MS monitoring for selenium isotopes.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of various selenium species. Note that retention times are highly dependent on the specific system, column, and mobile phase conditions.
Table 1: Example Retention Times for Selenium Species using Ion-Pairing RP-HPLC [3][5]
| Selenium Species | Retention Time (min) |
| Selenate (Se(VI)) | ~3.5 |
| Selenite (Se(IV)) | ~4.5 |
| Selenocystine | ~6.0 |
| Selenomethionine | ~10.0 |
| Selenoethionine | ~14.0 |
| Trimethylselenonium | ~17.0 |
Table 2: Comparison of Chromatographic Columns for Selenium Speciation [4]
| Column Type | Advantages | Disadvantages |
| Anion-Exchange | Good separation of anionic species like Se(IV) and Se(VI). | May result in co-elution of some organic selenium species. |
| Ion-Pairing Reversed-Phase | Versatile for separating anionic, cationic, and neutral species in a single run. Higher sensitivity for all analytes. | Requires careful optimization of ion-pairing reagent concentration and pH. |
| HILIC | Excellent for separating polar and hydrophilic selenium compounds. | Retention can be sensitive to the water content in the mobile phase. |
| Pentabromobenzyl | High selectivity for separating structurally similar compounds like this compound and ergothioneine. | More specialized and may not be as widely available as standard C18 columns. |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Co-elution Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Speciation of selenium compounds with ion-pair reversed-phase liquid chromatography using inductively coupled plasma mass spectrometry as element-specific detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic interaction liquid chromatography in the speciation analysis of selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound and ergothioneine in human blood cells determined simultaneously by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 13. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selenium Analysis Using ICP-MS: Part 4 [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. unicam.hu [unicam.hu]
Technical Support Center: Ensuring Reproducibility in Selenoneine-Based Experimental Results
Welcome to the Selenoneine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility of experimental results involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
I. Synthesis and Purification
Q1: My chemical synthesis of this compound has a very low yield. What are the common pitfalls and how can I improve it?
A1: Chemical synthesis of this compound is known to be challenging, often resulting in low yields. Common issues include the instability of intermediates and the hydrophilic nature of the final product, which complicates purification.
Troubleshooting Strategies:
-
Starting Materials: Ensure the use of high-purity L-histidine methyl ester and other reagents. Impurities can lead to significant side reactions.
-
Reaction Conditions: The formation of the 2-selenoimidazole intermediate is a critical step. Strictly control the reaction temperature and atmosphere (inert gas) to prevent oxidation.
-
Purification of Intermediates: Purify intermediates at each step to remove byproducts that can interfere with subsequent reactions.
-
Alternative Methods: Consider biosynthetic approaches. Genetically modified fission yeast (Schizosaccharomyces pombe) has been successfully used for the biosynthesis and isolation of this compound, offering a promising alternative to chemical synthesis.[1][2]
Q2: I'm having difficulty purifying this compound using reversed-phase HPLC. What alternative methods can I use?
A2: this compound is a highly hydrophilic molecule, which leads to poor retention on traditional C18 reversed-phase columns.
Alternative Purification Strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase can improve the retention of the zwitterionic this compound on a reversed-phase column.
-
Size-Exclusion Chromatography (SEC): SEC can be used for initial cleanup and to separate this compound from high molecular weight contaminants.[3]
-
Preparative Reversed-Phase HPLC with Modified Mobile Phases: If using reversed-phase HPLC, employ highly aqueous mobile phases (e.g., >95% water) with a suitable counter-ion. Gradient elution starting from highly aqueous conditions is recommended.
II. Stability and Storage
Q3: My this compound solution seems to be degrading over time. What are the optimal storage conditions?
A3: this compound is susceptible to oxidation, particularly in its monomeric form. The selenol group can be oxidized to form a diselenide-linked dimer, which is generally more stable. Further oxidation to this compound-seleninic acid can also occur.[4][5]
Recommended Storage Conditions:
| Condition | Solid this compound | This compound Solutions |
| Temperature | -20°C or below for long-term storage. | Aliquot and store at -80°C for long-term stability. For short-term use, 4°C is acceptable, but solutions should be used promptly.[6] |
| Light | Store in an amber vial or in the dark to prevent light-induced degradation.[6][7] | Prepare and store solutions in amber vials or cover with aluminum foil.[6][7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | Degas solvents before preparing solutions. Solutions can be sparged with an inert gas before sealing and freezing. |
| pH | N/A | Prepare solutions in a slightly acidic buffer (pH 4-6) to improve stability. Avoid alkaline conditions which can accelerate oxidation.[8] |
| Additives | N/A | For applications where it does not interfere, the addition of a small amount of a reducing agent like dithiothreitol (B142953) (DTT) can help maintain this compound in its reduced monomeric form.[9] |
Q4: I see an unexpected peak in my chromatogram when analyzing this compound. Could this be a degradation product?
A4: Yes, the most common degradation product of this compound is its oxidized dimer. You may also observe further oxidation products depending on the storage and handling conditions.
Identifying Degradation Products:
-
Mass Spectrometry: The oxidized dimer will have a molecular weight corresponding to two this compound molecules minus two hydrogen atoms.
-
Chromatography: The dimer is typically less polar than the monomer and will have a different retention time.
-
Reduction Test: Treat an aliquot of your sample with a reducing agent like DTT. If the unexpected peak corresponds to the dimer, its intensity should decrease, while the intensity of the monomer peak should increase.
III. Quantification
Q5: I am experiencing significant matrix effects when quantifying this compound in biological samples using LC-ESI-MS. How can I mitigate this?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-ESI-MS analysis of complex biological samples.[10][11]
Strategies to Minimize Matrix Effects:
-
Sample Preparation:
-
Protein Precipitation: A simple and effective first step for plasma or serum samples.
-
Solid-Phase Extraction (SPE): Can provide a cleaner extract than protein precipitation. Select a sorbent that retains this compound while allowing matrix components to be washed away.
-
Dilution: Simple dilution of the sample can sometimes be sufficient to reduce matrix effects to an acceptable level.[12]
-
-
Chromatography:
-
Optimize Separation: Ensure chromatographic separation of this compound from co-eluting matrix components. HILIC can be advantageous here.
-
Divert Valve: Use a divert valve to direct the early-eluting, unretained components (often salts and other highly polar matrix components) to waste instead of the mass spectrometer.
-
-
Internal Standards:
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL-selenoneine is the gold standard for correcting for matrix effects and other sources of variability.[9] If a SIL-IS is not available, a structural analog can be used, but it may not correct for all matrix effects as effectively.
-
Q6: I am using LC-ICP-MS for this compound quantification. What are the potential isobaric interferences I should be aware of?
A6: ICP-MS is a powerful technique for selenium quantification, but it is prone to isobaric interferences where other ions have the same mass-to-charge ratio as the selenium isotopes being monitored.
Common Isobaric Interferences for Selenium Isotopes:
| Selenium Isotope | Abundance (%) | Potential Interferences | Mitigation Strategy |
| 76Se | 9.4 | 40Ar36Ar+ | Use a collision/reaction cell (e.g., with H2 or O2).[13] |
| 77Se | 7.6 | 40Ar37Cl+ | Use a collision/reaction cell. |
| 78Se | 23.8 | 156Gd2+, 156Dy2+ | Use a collision/reaction cell with O2 to mass-shift Se to SeO+.[13][14] |
| 80Se | 49.6 | 40Ar2+ | Collision/reaction cell is essential. This isotope is often avoided due to the high argon dimer interference.[15] |
| 82Se | 8.7 | 82Kr+ (from argon gas impurity) | Use high-purity argon gas and a collision/reaction cell. |
IV. Antioxidant Assays
Q7: My results from the DPPH assay for this compound are inconsistent. What could be the cause?
A7: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has several limitations that can lead to variability, especially with compounds like this compound.
Troubleshooting the DPPH Assay:
-
Reaction Kinetics: The reaction between this compound and DPPH may be slow or have complex kinetics. Ensure you are measuring at a consistent and appropriate time point, or monitor the reaction over time to determine the endpoint.
-
Solvent Effects: The choice of solvent can significantly impact the results. Ensure your solvent is compatible with both this compound and DPPH and does not interfere with the reaction.
-
Steric Hindrance: The accessibility of the radical site on the DPPH molecule can be a limiting factor, which may not accurately reflect the antioxidant capacity of smaller, more accessible radicals in a biological system.[6]
-
Alternative Assays: Consider using other antioxidant assays to get a more comprehensive picture of this compound's antioxidant potential.
Recommended Alternative Antioxidant Assays:
| Assay | Principle | Advantages for this compound |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Applicable to both hydrophilic and lipophilic antioxidants. Less prone to steric hindrance issues than DPPH.[10] |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | Based on the reduction of Cu(II) to Cu(I) by antioxidants. | Can be used for a wide range of antioxidants, including those that are not well-measured by radical scavenging assays.[16][17] |
| DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) | A cell-based assay that measures intracellular reactive oxygen species (ROS). | Provides a more biologically relevant measure of antioxidant activity within a cellular context.[10] |
V. Cellular Assays
Q8: I am observing low cellular uptake of this compound in my experiments. What are the possible reasons?
A8: Low cellular uptake of this compound can be due to several factors related to both the experimental setup and the biology of the cells being used.
Troubleshooting Low Cellular Uptake:
-
Transporter Expression: this compound is primarily taken up by the organic cation/carnitine transporter 1 (OCTN1).[18] Different cell lines have varying levels of OCTN1 expression. Verify the expression of OCTN1 in your cell line of interest.
-
Competition: If your cell culture medium is rich in other OCTN1 substrates (e.g., ergothioneine, carnitine), this could competitively inhibit this compound uptake. Consider using a medium with lower concentrations of these competing substrates.
-
Incubation Time and Concentration: Optimize the incubation time and concentration of this compound. You may need to increase one or both to achieve detectable intracellular levels.
-
Cell Viability: Ensure that the concentrations of this compound used are not cytotoxic, as this will compromise cellular uptake mechanisms. Perform a cytotoxicity assay first to determine the appropriate concentration range.
Q9: How do I determine a suitable concentration range for my in vitro experiments with this compound to avoid cytotoxicity?
A9: The cytotoxic potential of selenium compounds can vary significantly between different cell lines. It is crucial to establish a dose-response curve for your specific cell model.
Experimental Protocol for Determining Non-toxic Concentration Range:
-
Cell Seeding: Plate your cells at an appropriate density and allow them to adhere and enter the logarithmic growth phase.
-
Dose Range: Prepare a serial dilution of this compound. A broad starting range could be from 1 µM to 100 µM.
-
Treatment: Treat the cells with the different concentrations of this compound for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Use a reliable method to assess cell viability, such as the MTT, MTS, or neutral red uptake assay.
-
Data Analysis: Plot cell viability against this compound concentration to determine the IC50 (half-maximal inhibitory concentration) and to identify the concentration range that does not significantly impact cell viability. For most functional assays, it is advisable to work at concentrations well below the IC50.
VI. Mass Spectrometry Interpretation
Q10: I am having trouble interpreting the mass spectrum of my purified this compound. What are the expected fragmentation patterns and common adducts?
A10: Interpreting the mass spectrum of this compound requires an understanding of its isotopic pattern, potential fragmentation pathways, and the common adducts formed during electrospray ionization (ESI).
Key Features of this compound Mass Spectra:
-
Selenium Isotopic Pattern: Selenium has a characteristic isotopic signature with several naturally occurring isotopes. The most abundant are 80Se (49.6%), 78Se (23.8%), and 76Se (9.4%). This unique pattern is a key indicator of a selenium-containing compound.
-
Common Adducts in ESI-MS: In positive ion mode, in addition to the protonated molecule [M+H]+, you may observe adducts with sodium [M+Na]+ and potassium [M+K]+, particularly if there is trace contamination from glassware or reagents.[19][20]
-
Fragmentation: Collision-induced dissociation (CID) of the this compound molecular ion can lead to characteristic fragment ions.
Expected Fragmentation Pathways:
Below are diagrams illustrating the expected fragmentation patterns for this compound monomer and dimer.
Caption: Predicted fragmentation of this compound monomer in MS/MS.
Caption: Predicted fragmentation of this compound dimer in MS/MS.
VII. Experimental Workflows and Signaling Pathways
This section provides diagrams of common experimental workflows and signaling pathways relevant to this compound research.
Caption: General workflow for the extraction and purification of this compound.
Caption: Simplified signaling pathway of this compound's antioxidant action.
Caption: Cellular uptake of this compound via the OCTN1 transporter.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lienss.univ-larochelle.fr [lienss.univ-larochelle.fr]
- 4. epa.gov [epa.gov]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of volatile selenium metabolites stability in normal urine: effects of sample handling and storage conditions - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Characterization, and Stability Study of Selenium Nanoparticles Coated with Purified Polysaccharides from Ononis natrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of ergothioneine, this compound, and their methylated metabolites in human blood using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Determination of selenium in serum in the presence of gadolinium with ICP-QQQ-MS - Analyst (RSC Publishing) DOI:10.1039/C4AN02283A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. Investigation of antioxidant activity of selenium compounds and their mixtures with tea polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. Dealing with Metal Adduct Ions in Electrospray: Part 1 | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Selenoneine and Ergothioneine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of endogenous antioxidants, the sulfur-containing amino acid ergothioneine (B1671048) and its selenium analogue, selenoneine, have garnered significant attention for their cytoprotective properties. Ergothioneine, primarily sourced from fungi and certain bacteria in the diet, is known to accumulate in tissues susceptible to oxidative stress. This compound, predominantly found in marine organisms, represents a natural substitution of sulfur with selenium, a trace element crucial for antioxidant defense systems. This guide provides a comprehensive comparative analysis of the antioxidant activities of this compound and ergothioneine, supported by available experimental data, to inform research and drug development efforts in the field of oxidative stress modulation.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and ergothioneine has been evaluated using various in vitro assays. The available data consistently indicates that this compound possesses significantly more potent radical scavenging activity compared to ergothioneine.
| Antioxidant Assay | This compound | Ergothioneine | Reference Compound |
| DPPH Radical Scavenging (IC50) | 1.9 µM | 1.7 mM | - |
| ABTS Radical Scavenging | Data not available | Data not available | - |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Data not available | - |
| Singlet Oxygen Quenching | Data not available | High reactivity | - |
| Metal Ion Chelation | Proposed activity | Demonstrated activity | - |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Mechanisms of Antioxidant Action
Both this compound and ergothioneine employ multiple mechanisms to exert their antioxidant effects, ranging from direct interaction with reactive oxygen species (ROS) to modulation of cellular signaling pathways.
Direct Radical Scavenging
The primary antioxidant mechanism for both compounds is the direct quenching of free radicals. The thione/selenone group within the imidazole (B134444) ring is the active site for this activity. The significantly lower IC50 value of this compound in the DPPH assay suggests that the selenium atom enhances the molecule's ability to donate a hydrogen atom or an electron to neutralize free radicals[1]. Ergothioneine is also a potent scavenger of various ROS, including hydroxyl radicals and hypochlorous acid, and is particularly reactive with singlet oxygen[2].
Interaction with Cellular Antioxidant Pathways
Beyond direct scavenging, both molecules are implicated in the regulation of endogenous antioxidant defense systems.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Selenium compounds, in general, have been shown to activate the Nrf2 pathway[1][3]. Ergothioneine is also predicted to directly regulate Nrf2 activity[2]. While a direct comparative study on the effects of this compound and ergothioneine on Nrf2 signaling is lacking, it is plausible that both molecules can contribute to cellular antioxidant defense by upregulating the expression of protective enzymes.
Metal Ion Chelation
The accumulation of metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Both ergothioneine and, by extension, this compound are proposed to possess metal-chelating properties, which would contribute to their antioxidant capacity by sequestering pro-oxidant metal ions[2][4]. Ergothioneine has been demonstrated to chelate divalent metal ions.
Cellular Uptake and Distribution
A crucial aspect of the biological activity of both this compound and ergothioneine is their active transport into cells via the specific organic cation transporter 1 (OCTN1)[5]. This transporter facilitates their accumulation in tissues that experience high levels of oxidative stress, such as the liver, kidneys, and red blood cells, suggesting a targeted physiological role in antioxidant protection.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible comparison of antioxidant activities. Below are generalized protocols for the key assays mentioned.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound, ergothioneine, and a reference standard (e.g., Trolox) in a suitable solvent.
-
In a 96-well plate, mix the DPPH solution with the antioxidant solutions.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound.
ABTS Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+), leading to its decolorization.
Protocol:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.7 at 734 nm.
-
Add serial dilutions of the antioxidant compounds to the diluted ABTS•+ solution.
-
After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the results as Trolox equivalents (TE).
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator.
Protocol:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer.
-
In a 96-well black microplate, add the fluorescent probe, the antioxidant solutions (this compound, ergothioneine, and Trolox standard), and a peroxyl radical generator (e.g., AAPH).
-
Monitor the decay of fluorescence over time at an appropriate excitation and emission wavelength.
-
Calculate the area under the curve (AUC) for each sample and compare it to the AUC of the Trolox standard to determine the ORAC value in Trolox equivalents.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the conceptualization of experimental design and molecular mechanisms, the following diagrams are provided.
Caption: A simplified workflow for the comparative in vitro antioxidant analysis of this compound and ergothioneine.
Caption: The role of this compound and ergothioneine in the Nrf2-mediated antioxidant response pathway.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a more potent direct antioxidant than its sulfur analogue, ergothioneine. This is highlighted by the dramatic difference in their DPPH radical scavenging activities. Both compounds are efficiently taken up by cells via the OCTN1 transporter and likely contribute to cellular protection through both direct radical scavenging and the modulation of endogenous antioxidant pathways like Nrf2.
However, there are significant gaps in the current understanding of their comparative antioxidant efficacy. Direct comparative studies using a broader range of antioxidant assays, including ABTS, ORAC, and cellular antioxidant activity assays, are crucial to provide a more complete picture. Furthermore, quantitative comparisons of their metal chelating and singlet oxygen quenching capabilities are needed. Elucidating the comparative effects of this compound and ergothioneine on the Nrf2 signaling pathway and other cellular defense mechanisms will provide deeper insights into their physiological roles and therapeutic potential. Future research should focus on these areas to fully harness the potential of these intriguing natural antioxidants for the prevention and treatment of oxidative stress-related diseases.
References
- 1. Ergothioneine, Ovothiol A, and this compound—Histidine-Derived, Biologically Significant, Trace Global Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenomethionine and Allicin Synergistically Mitigate Intestinal Oxidative Injury by Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Fate of Selenoneine, Selenite, and Selenomethionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake and metabolism of three key selenium compounds: the novel antioxidant selenoneine, the inorganic salt selenite (B80905), and the organic amino acid selenomethionine (B1662878). The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection and application of these compounds in research and development.
Executive Summary
The biological activity of selenium is fundamentally dependent on its chemical form, which dictates its absorption, metabolic pathway, and ultimate cellular function. This compound, selenite, and selenomethionine exhibit distinct differences in their mechanisms of cellular entry and subsequent metabolic processing. Selenomethionine uptake is generally efficient via amino acid transporters, and it can be directly incorporated into proteins. Selenite uptake is more variable and can be toxic at higher concentrations, but it serves as a direct precursor for selenoprotein synthesis. This compound is taken up by a specific high-affinity transporter and appears to be less readily metabolized into selenoproteins, suggesting a primary role as a potent antioxidant.
Data Presentation: Cellular Uptake and Metabolism
The following tables summarize the available quantitative data on the cellular uptake and metabolic fate of this compound, selenite, and selenomethionine. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, data are compiled from various cell types and studies.
Table 1: Comparison of Cellular Uptake Mechanisms
| Feature | This compound | Selenite | Selenomethionine |
| Primary Transport Mechanism | Active Transport via Organic Cation/Carnitine Transporter 1 (OCTN1)[1] | Passive and Active Transport (Anion transporters, potentially phosphate (B84403) transporters)[2][3] | Active Transport via Amino Acid Transporters (e.g., System B(0), b(0,+)rBAT)[4] |
| Specificity | High[1] | Low to Moderate[2][3] | Moderate (competes with methionine)[5][6] |
| Energy Dependence | Yes[1] | Biphasic: rapid, non-metabolic initial phase followed by a slower, metabolism-dependent phase[2] | Yes[6] |
Table 2: Kinetic Parameters of Cellular Uptake
| Compound | Cell Type | Km (µM) | Vmax (pmol/min/10^6 cells) | Citation |
| This compound | OCTN1-overexpressing HEK293 cells | 13.0 | Not Reported | [1] |
| Zebrafish blood cells | 9.5 | Not Reported | [1] | |
| Selenite | Saccharomyces cerevisiae (High-affinity) | 54.0 | 3.14 | [2] |
| Saccharomyces cerevisiae (Low-affinity) | 435 | 11.6 | [2] | |
| Human Keratinocytes (as reduced selenide) | 0.279 | Not Reported | [3] | |
| Selenomethionine | K-562 cells | Not Reported | Not Reported | [7] |
| Rat small intestine brush border membrane vesicles | Linear uptake over 10-1000 µM | Not applicable | [4] |
Note: The absence of data in certain fields highlights the need for further direct comparative studies.
Table 3: Overview of Metabolic Fate
| Metabolic Process | This compound | Selenite | Selenomethionine |
| Incorporation into Selenoproteins | Appears to be limited[8] | Yes, after reduction to selenide[9][10] | Yes, after conversion to selenocysteine[9][10] |
| Non-specific Incorporation into Proteins | No | No | Yes, in place of methionine[9][11] |
| Primary Cellular Role | Antioxidant[12][13] | Precursor for selenoprotein synthesis[10] | Selenium storage and precursor for selenoprotein synthesis[6] |
| Key Metabolic Intermediates | Largely remains as this compound | Selenodiglutathione (GS-Se-SG), Hydrogen Selenide (H₂Se)[9][10] | Selenocysteine, Methylselenol, Hydrogen Selenide (H₂Se)[9][11] |
Experimental Protocols
Comparative Cellular Uptake Assay
This protocol is designed to compare the uptake kinetics of this compound, selenite, and selenomethionine in a selected adherent cell line (e.g., HepG2, HEK293).
a. Materials:
-
Adherent cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound, Sodium Selenite, and L-Selenomethionine stock solutions
-
Radio-labeled isotopes (e.g., ⁷⁵Se-selenite, ⁷⁵Se-selenomethionine) or unlabeled compounds for ICP-MS analysis
-
6-well cell culture plates
-
Scintillation counter or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
b. Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 3 x 10⁵ cells/well). Incubate for 24 hours.
-
Pre-incubation: Wash the cells twice with pre-warmed PBS. Add serum-free medium and incubate for 1-2 hours to deplete endogenous amino acids and growth factors.
-
Uptake Initiation: Remove the serum-free medium and add the treatment medium containing varying concentrations of the respective selenium compound (e.g., 0.1, 1, 10, 50, 100 µM). For kinetic analysis, include a range of concentrations around the expected Km.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 5, 15, 30, 60 minutes). Initial uptake rates should be determined from the linear phase of uptake.
-
Uptake Termination: To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing a high concentration of the non-radiolabeled compound to displace any non-specifically bound selenium.
-
Cell Lysis and Analysis:
-
For Radiolabeled Compounds: Lyse the cells with lysis buffer. Measure the radioactivity in the cell lysate using a scintillation counter.
-
For Unlabeled Compounds: Lyse the cells and determine the total selenium content using ICP-MS.
-
-
Protein Quantification: Determine the protein concentration in each cell lysate using a BCA assay to normalize the selenium uptake data (e.g., pmol Se/mg protein).
-
Data Analysis: Plot the initial uptake rates against the substrate concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Analysis of Selenium Metabolites by HPLC-ICP-MS
This protocol outlines the procedure for identifying and quantifying the intracellular metabolites of each selenium compound.
a. Materials:
-
Cell pellets from cells treated with this compound, selenite, or selenomethionine
-
Enzymatic lysis buffer (e.g., containing protease inhibitors and specific enzymes like protease K)
-
High-Performance Liquid Chromatography (HPLC) system
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Appropriate HPLC columns (e.g., anion-exchange for inorganic species, reversed-phase for organic species)
-
Standards for selenium metabolites (e.g., selenocysteine, methylselenocysteine, selenosugars)
b. Procedure:
-
Cell Treatment: Culture cells and treat with a specific concentration of this compound, selenite, or selenomethionine for a defined period (e.g., 24 hours).
-
Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse using an enzymatic digestion method to release intracellular selenium compounds while preserving their speciation.
-
Sample Preparation: Centrifuge the lysate to remove cell debris. The supernatant containing the selenium metabolites is then filtered.
-
HPLC Separation: Inject the prepared sample into the HPLC system. Use a suitable mobile phase and gradient to separate the different selenium species based on their chemical properties.
-
ICP-MS Detection: The eluent from the HPLC is directly introduced into the ICP-MS. The ICP-MS is tuned to detect selenium isotopes (e.g., m/z 78, 80, 82), allowing for sensitive and specific quantification of selenium in the separated fractions.
-
Data Analysis: Identify the selenium species by comparing their retention times with those of known standards. Quantify the amount of each metabolite by integrating the peak areas in the chromatogram.
Visualizations
Cellular Uptake and General Metabolic Pathways
Caption: Cellular uptake and metabolic fates of selenium compounds.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing selenium compound uptake and metabolism.
Logical Relationship of Metabolic Fates
Caption: Relationship between selenium sources and their functional pools.
References
- 1. researchgate.net [researchgate.net]
- 2. The kinetics of 75[Se]-selenite uptake by Saccharomyces cerevisiae and the vacuolization response to high concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High affinity selenium uptake in a keratinocyte model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake of selenite, selenomethionine and selenate by brush border membrane vesicles isolated from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Uptake and retention of selenite and selenomethionine in cultured K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Differential Acute Effects of Selenomethionine and Sodium Selenite on the Severity of Colitis [mdpi.com]
- 9. Selenium in Cell Culture [sigmaaldrich.com]
- 10. Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Speciation of metabolites of selenate in rats by HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uptake of selenite labelled with selenium-75 by human leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of selenoneine and other antioxidants in mitigating oxidative stress.
A comprehensive comparison of selenoneine with other well-known antioxidants reveals its superior radical scavenging activity and unique mechanisms of action in mitigating cellular oxidative stress. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of its performance, supported by experimental data and methodologies.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of chronic diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants play a crucial role in defending against this cellular damage. Among the diverse array of antioxidants, the naturally occurring selenium-containing compound, this compound, has emerged as a remarkably potent agent.
Unveiling the Power of this compound: A Quantitative Comparison
To objectively assess the efficacy of this compound, its antioxidant capacity has been quantified and compared with other well-established antioxidants across various standard assays. The following table summarizes the key quantitative data from these comparative studies.
| Antioxidant | DPPH Radical Scavenging Assay (IC50, µM) |
| This compound | 1.9 [1] |
| Trolox | 880[1] |
| L-Ergothioneine | 1700[1] |
| Vitamin C | Data not available for direct comparison |
| Vitamin E | Data not available for direct comparison |
| Glutathione (B108866) | Data not available for direct comparison |
IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
The data clearly demonstrates the exceptional radical scavenging ability of this compound, with an IC50 value significantly lower than that of Trolox, a water-soluble analog of vitamin E, and L-ergothioneine, another sulfur-containing antioxidant.[1] This suggests that this compound is a more potent direct antioxidant in this particular assay. While direct comparative data for Vitamin C, Vitamin E, and glutathione in the same study is not yet available, the marked superiority of this compound over Trolox and ergothioneine (B1671048) highlights its significant potential.
Mechanisms of Action: Beyond Radical Scavenging
This compound's protective effects extend beyond simple radical scavenging. It employs a multi-faceted approach to combat oxidative stress:
-
Direct Radical Scavenging: As demonstrated by its low IC50 value in the DPPH assay, this compound is highly effective at neutralizing free radicals.[1]
-
Binding to Heme Proteins: this compound has the unique ability to bind to heme proteins like hemoglobin and myoglobin, protecting them from auto-oxidation and the subsequent generation of ROS.
-
Activation of the Keap1-Nrf2 Signaling Pathway: this compound is believed to play a role in activating the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. This pathway upregulates the expression of a wide range of antioxidant and detoxification enzymes.
The Keap1-Nrf2 Signaling Pathway: A Cellular Defense System
The Keap1-Nrf2 pathway is a central regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. However, in the presence of oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating their transcription. These genes encode for a battery of protective proteins, including antioxidant enzymes and detoxification enzymes.
Caption: Activation of the Keap1-Nrf2 pathway by this compound.
Experimental Protocols
For researchers interested in replicating or expanding upon these findings, detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). Store in the dark.
-
Prepare a series of dilutions of the antioxidant sample and a standard (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the antioxidant sample or standard to a defined volume of the DPPH solution.
-
Include a control containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the antioxidant sample and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the antioxidant sample or standard to a larger volume of the diluted ABTS•+ solution.
-
Include a control containing the solvent and the ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
-
Lipid Peroxidation (TBARS) Assay
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples or use cell lysates.
-
-
Assay Procedure:
-
Mix the sample with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes). This allows the MDA in the sample to react with TBA to form a colored adduct.
-
Cool the samples and centrifuge to remove any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA. The results are typically expressed as nmol of MDA per mg of protein.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of antioxidants.
Caption: A typical workflow for comparing antioxidants.
Conclusion
The available evidence strongly suggests that this compound is a remarkably potent antioxidant with a multi-pronged approach to mitigating oxidative stress. Its exceptional radical scavenging activity, coupled with its unique ability to protect heme proteins and potentially activate the Keap1-Nrf2 signaling pathway, positions it as a highly promising candidate for further investigation in the context of preventing and treating diseases associated with oxidative damage. Further comparative studies with a wider range of antioxidants across various assays are warranted to fully elucidate its therapeutic potential.
References
Efficacy of selenoneine compared to other selenium supplements in increasing selenoprotein activity.
The essential micronutrient selenium exerts its biological functions primarily through its incorporation into selenoproteins, a class of proteins containing the 21st amino acid, selenocysteine (B57510). These proteins play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function. Consequently, the efficacy of various selenium supplements in augmenting selenoprotein activity is of significant interest to researchers and drug development professionals. This guide provides a comparative overview of selenoneine and other common selenium supplements, including selenite (B80905), selenate, and selenomethionine (B1662878), with a focus on their impact on the activity of key selenoproteins such as glutathione (B108866) peroxidases (GPx) and thioredoxin reductases (TrxR).
Distinct Metabolic Fates Dictate Efficacy
A crucial distinction among selenium supplements lies in their metabolic pathways. Inorganic forms like selenite and selenate, and the organic form selenomethionine, are metabolized to hydrogen selenide (B1212193) (H₂Se), the central precursor for selenocysteine synthesis and subsequent incorporation into selenoproteins[1][2]. In contrast, this compound, primarily found in marine organisms, follows a different metabolic route. It is transported into cells by the organic cation transporter OCTN1 and does not appear to contribute significantly to the selenoprotein synthesis pool[1][3][4]. Instead, this compound exhibits direct, potent antioxidant activity[3][5].
This fundamental metabolic difference means that while selenite, selenate, and selenomethionine directly impact the synthesis and activity of selenoproteins, this compound's primary benefits appear to stem from its intrinsic radical-scavenging capabilities and its role in detoxifying heavy metals like methylmercury[3][6]. Therefore, a direct quantitative comparison of this compound's efficacy in increasing selenoprotein activity alongside other supplements is not well-established in the current scientific literature. The comparison will, therefore, focus on the well-documented effects of traditional selenium supplements and separately discuss the unique role of this compound.
Quantitative Comparison of Selenium Supplements on Selenoprotein Activity
The following tables summarize quantitative data from studies comparing the effects of different selenium supplements on the activity of glutathione peroxidase (GPx) and thioredoxin reductase (TrxR).
Table 1: Effect of Selenium Supplementation on Glutathione Peroxidase (GPx) Activity
| Selenium Supplement | Dose | Model System | Tissue/Cell Type | Change in GPx Activity | Reference |
| Sodium Selenite | 0.3 mg/kg diet | Broiler Chickens | Liver | Increased | [7] |
| Selenomethionine | 300 µg | Rats | Various tissues | Increased, similar to selenite | [8] |
| Selenate | 200 µ g/day | Humans | Whole blood, erythrocytes, plasma | Increased, similar to selenomethionine | [9] |
| Selenium-Enriched Yeast | 0.3 mg/kg diet | Broiler Chickens | Liver | Increased | [7] |
| Selenium-Enriched Foods | Various | Meta-analysis | Various tissues and species | More effective than selenomethionine | [10][11] |
Table 2: Effect of Selenium Supplementation on Thioredoxin Reductase (TrxR) Activity
| Selenium Supplement | Dose | Model System | Tissue/Cell Type | Change in TrxR Activity | Reference |
| Sodium Selenite | 0.3 mg/kg diet | Broiler Chickens | Various organs | Increased | [7] |
| Selenium-Enriched Yeast | 0.3 mg/kg diet | Broiler Chickens | Various organs | Increased | [7] |
| Sodium Selenite | 1 µM | HepG2 cells | - | 28-fold increase after 1 day | [12] |
| Selenomethionine | - | HepG2 cells | - | Increased | [13] |
Summary of Findings:
-
Both inorganic (selenite, selenate) and organic (selenomethionine, selenium-enriched yeast) forms of selenium are effective at increasing the activity of GPx and TrxR[7][8][9].
-
Some studies suggest that selenomethionine may be more effective at increasing overall selenium concentrations in tissues, while both selenite and selenomethionine are similarly effective at increasing GPx activity[9].
-
A meta-analysis indicated that selenium-enriched foods are more effective than selenomethionine alone at increasing GPx activity, suggesting potential synergistic effects of other compounds in the food matrix[10][11].
-
Selenite has been shown to be a potent inducer of TrxR activity in cell culture[12].
Experimental Protocols
Measurement of Glutathione Peroxidase (GPx) Activity:
A common method for determining GPx activity is a coupled enzymatic assay. The principle involves the GPx-catalyzed reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) by glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is proportional to the GPx activity.
-
Sample Preparation: Tissues are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA) and centrifuged to obtain the cytosolic fraction.
-
Assay Mixture: A typical reaction mixture contains phosphate buffer, sodium azide (B81097) (to inhibit catalase), GSH, GR, and NADPH.
-
Initiation and Measurement: The reaction is initiated by adding the substrate (e.g., tert-butyl hydroperoxide). The change in absorbance at 340 nm is recorded over time.
-
Calculation: GPx activity is calculated based on the rate of NADPH oxidation and normalized to the protein concentration of the sample.
Measurement of Thioredoxin Reductase (TrxR) Activity:
TrxR activity is often measured using a DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) reduction assay. In this assay, TrxR catalyzes the reduction of DTNB by NADPH, producing 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
-
Sample Preparation: Similar to GPx, tissues are homogenized and centrifuged to obtain the cytosolic fraction.
-
Assay Mixture: The reaction buffer typically contains potassium phosphate, EDTA, and NADPH.
-
Initiation and Measurement: The reaction is started by adding DTNB. The increase in absorbance at 412 nm is monitored over time.
-
Calculation: TrxR activity is calculated from the rate of TNB formation and normalized to the protein concentration.
Signaling Pathways and Experimental Workflows
Selenoprotein Synthesis Pathway
The synthesis of selenoproteins is a complex process that involves the recoding of a UGA codon, which normally signals for translation termination, to specify the insertion of selenocysteine.
Caption: General pathway for the synthesis of selenoproteins from dietary selenium sources.
Experimental Workflow for Comparing Selenium Supplements
The following diagram illustrates a typical experimental workflow for comparing the efficacy of different selenium supplements in an animal model.
Caption: A typical workflow for an in vivo comparative study of selenium supplements.
Logical Relationship of Selenium Forms and Biological Effects
This diagram illustrates the distinct primary mechanisms of action for different selenium compounds.
References
- 1. Emerging evidence on this compound and its public health relevance in coastal populations: a review and case study of dietary Se among Inuit populations in the Canadian Arctic | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 2. Selenium and selenoproteins in thermogenic adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutritionsociety.org [nutritionsociety.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Effects of selenite and selenomethionine on glutathione peroxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cambridge.org [cambridge.org]
- 10. Selenium-Enriched Foods Are More Effective at Increasing Glutathione Peroxidase (GPx) Activity Compared with Selenomethionine: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selenium-Enriched Foods Are More Effective at Increasing Glutathione Peroxidase (GPx) Activity Compared with Selenometh… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Cross-validation of different analytical methods for selenoneine quantification.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of selenoneine, a naturally occurring selenium analog of ergothioneine (B1671048) with significant antioxidant properties. The accurate determination of this compound in biological matrices is crucial for advancing research in nutrition, toxicology, and therapeutic development. This document outlines the experimental protocols for key analytical techniques and presents a comparative summary of their performance characteristics to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound Quantification
This compound has garnered increasing interest for its potential role in human health and disease. Consequently, robust and reliable analytical methods are essential for its accurate quantification in complex biological samples such as blood, tissues, and food products. The primary techniques employed for this compound analysis involve high-performance liquid chromatography (HPLC) coupled with various detection methods. This guide focuses on the cross-validation of three prominent methods:
-
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
-
High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
-
High-Performance Liquid Chromatography with UV Irradiation, Thermal Treatment, Hydride Generation, and Atomic Fluorescence Spectrometry (HPLC-UV-TT-HG-AFS)
The selection of an appropriate method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides a detailed overview to inform this decision-making process.
Comparative Performance of Analytical Methods
| Performance Metric | HPLC-ICP-MS | HPLC-ESI-MS/MS | HPLC-UV-TT-HG-AFS |
| Limit of Detection (LOD) | Typically in the low µg/L range.[1] | Method dependent, can reach sub-µg/L levels. | 0.5 µg Se/L[2] |
| Limit of Quantification (LOQ) | Typically in the µg/L range.[3] | Method dependent, can reach low µg/L levels. | Not explicitly stated in the provided results. |
| **Linearity (R²) ** | >0.99[4] | Excellent linearity typically observed (>0.99).[5] | >0.999 (for a concentration range of 5–100 μg Se/L)[2] |
| Accuracy (Recovery) | Recoveries of 92-108% have been reported for selenium species.[5] | Recoveries of 80-85% have been reported for this compound.[2] | Recoveries of 87.3% to 103% have been reported for selenium species.[2] |
| Precision (RSD) | High precision, with RSDs typically <10%. | Very good precision, with coefficients of variation (CV) <10%.[5] | Repeatability: 0.8%, Reproducibility: 1.6%[2] |
Note on Certified Reference Materials (CRMs): Currently, there is no certified reference material specifically for this compound. The validation of analytical methods often relies on standard additions to matrix-matched samples and comparison with other analytical techniques. For general selenium analysis, CRMs for total selenium and selenomethionine (B1662878) are available.[6][7]
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for the quantification of this compound using the three highlighted techniques.
Sample Preparation from Biological Tissues
A common procedure for extracting this compound from biological matrices involves the following steps:
-
Homogenization: Homogenize the tissue sample (e.g., liver, muscle) in an appropriate buffer, such as ammonium (B1175870) acetate.
-
Enzymatic Digestion: Treat the homogenate with a protease (e.g., protease XIV) to release protein-bound this compound.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and remove interfering matrix components. Aqueous extraction is a common first step.[5]
-
Centrifugation and Filtration: Centrifuge the extract to pellet any solids and filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
HPLC-ICP-MS Protocol
This method offers high sensitivity and elemental specificity for selenium.
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An aqueous mobile phase, often with an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutanoic acid (HFBA), is used for separation.[7]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
-
ICP-MS Detection:
-
Nebulizer: A standard nebulizer is used to introduce the HPLC eluent into the plasma.
-
Plasma Conditions: Optimized for selenium detection (e.g., RF power, gas flow rates).
-
Monitored Isotope: ⁸²Se or ⁷⁸Se is typically monitored to minimize polyatomic interferences.
-
Data Acquisition: Time-resolved analysis is used to acquire the chromatogram.
-
HPLC-ESI-MS/MS Protocol
This technique provides structural information, enabling confident identification and quantification.
-
Chromatography:
-
Column: A reversed-phase C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium formate (B1220265) is typical.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
ESI-MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for high selectivity and sensitivity.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas temperatures).
-
HPLC-UV-TT-HG-AFS Protocol
This is a more specialized and cost-effective method for selenium speciation.
-
Chromatography:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An aqueous mobile phase.
-
-
Post-Column Derivatization and Detection:
-
UV Irradiation: The HPLC eluent is passed through a UV photoreactor to break down organoselenium compounds.
-
Thermal Treatment: Further decomposition is achieved through a heated reactor.
-
Hydride Generation (HG): The sample is mixed with a reducing agent (e.g., sodium borohydride) to convert selenium to volatile selenium hydride (H₂Se).
-
Atomic Fluorescence Spectrometry (AFS): The selenium hydride is carried to the AFS detector for quantification.
-
Visualization of Analytical Workflows
To illustrate the logical flow of a cross-validation study and the individual analytical methods, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. qqwanggroup.xmu.edu.cn [qqwanggroup.xmu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ingeniatrics.com [ingeniatrics.com]
- 6. Selenium speciation by HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography of selenium compounds utilizing perfluorinated carboxylic acid ion-pairing agents and inductively coupled plasma and electrospray ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the role of the OCTN1 transporter in selenoneine uptake.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the organic cation/carnitine transporter 1 (OCTN1), also known as solute carrier family 22 member 4 (SLC22A4), and its pivotal role in the uptake of the selenium-containing compound, selenoneine. Experimental data, detailed protocols, and visual workflows are presented to offer a clear understanding of this transport mechanism and its implications.
Executive Summary
This compound, a significant organic selenium compound found predominantly in marine organisms, is gaining attention for its antioxidant properties and its role in detoxifying heavy metals like methylmercury (B97897). The uptake of this compound into human cells is primarily mediated by the OCTN1 transporter. This guide confirms this role through a comparative analysis of experimental data on OCTN1's affinity for this compound versus other known substrates. Key evidence is provided from studies utilizing OCTN1-overexpressing cell lines and gene knockdown models. The high affinity of OCTN1 for this compound underscores its importance in the bioavailability and physiological function of this selenium species.
Comparative Analysis of OCTN1 Substrate Transport
The following table summarizes the kinetic parameters for the transport of this compound and other known substrates by human OCTN1. This data highlights the high affinity of OCTN1 for this compound.
| Substrate | Cell System | K_m_ (μM) | V_max_ (nmol/mg protein/min) | Citation(s) |
| This compound | OCTN1-overexpressing HEK293 cells | 13.0 | Not Reported | [1][2] |
| Zebrafish blood cells | 9.5 | Not Reported | [1][2] | |
| Ergothioneine (B1671048) | OCTN1-overexpressing HEK293 cells | 21 | 4.2 | [3] |
| Acetylcholine (B1216132) | Proteoliposomes with human OCTN1 | 1000 | 160 | [4] |
| Tetraethylammonium (TEA) | Membrane vesicles from OCTN1-transfected HEK293 cells | 1280 | Not Reported | [5] |
Experimental Protocols
Confirmation of OCTN1's role in this compound uptake relies on several key experimental methodologies. Detailed protocols for these experiments are outlined below.
Overexpression of OCTN1 in HEK293 Cells
This protocol describes the transient transfection of Human Embryonic Kidney 293 (HEK293) cells to overexpress the human OCTN1 transporter.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA containing the full-length human SLC22A4 (OCTN1) cDNA
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the OCTN1 plasmid DNA in Opti-MEM™.
-
In a separate sterile tube, add the transfection reagent to Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Aspirate the media from the HEK293 cells and replace it with fresh, pre-warmed DMEM.
-
Add the DNA-lipid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with uptake assays or protein expression analysis.
This compound Uptake Assay
This assay measures the uptake of this compound in OCTN1-overexpressing cells compared to control cells.
Materials:
-
OCTN1-transfected and mock-transfected (control) HEK293 cells
-
This compound solution of known concentration
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for selenium quantification
Procedure:
-
Cell Preparation: After 24-48 hours of transfection, wash the cells twice with pre-warmed uptake buffer.
-
Uptake Initiation: Add the this compound solution (at various concentrations for kinetic studies) diluted in uptake buffer to each well.
-
Incubation: Incubate the plate at 37°C for a specific time period (e.g., 10-30 minutes).
-
Uptake Termination: To stop the uptake, quickly aspirate the this compound solution and wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Quantification: Collect the cell lysates and determine the intracellular selenium concentration using ICP-MS. Normalize the selenium content to the total protein concentration of the lysate.
OCTN1 Gene Knockdown using siRNA
This protocol describes the use of small interfering RNA (siRNA) to specifically reduce the expression of the OCTN1 gene.
Materials:
-
HEK293 cells
-
siRNA targeting human SLC22A4 (OCTN1) and a non-targeting control siRNA
-
RNAi transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HEK293 cells as described in the overexpression protocol.
-
siRNA-lipid Complex Formation:
-
In a sterile tube, dilute the OCTN1 siRNA or control siRNA in Opti-MEM™.
-
In a separate tube, dilute the RNAi transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency by measuring OCTN1 mRNA levels using quantitative real-time PCR (qRT-PCR) and/or protein levels using Western blotting.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and the proposed signaling pathway involving OCTN1 and this compound.
Caption: Experimental workflow for confirming OCTN1-mediated this compound uptake.
Caption: Proposed pathway of this compound-mediated methylmercury detoxification.
Conclusion
The presented data strongly supports the role of the OCTN1 transporter as the primary mediator of this compound uptake in human cells. The high affinity of this transporter for this compound, as indicated by its low K_m_ value, suggests a significant physiological role in the absorption and distribution of this important selenium compound. The provided experimental protocols offer a foundation for researchers to further investigate the function of OCTN1 and the biological activities of this compound. Understanding this transport mechanism is crucial for research in nutrition, toxicology, and drug development, particularly in leveraging the protective effects of this compound.
References
- 1. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the ergothioneine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human OCTN1 (SLC22A4) reconstituted in liposomes catalyzes acetylcholine transport which is defective in the mutant L503F associated to the Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OCTN1: A Widely Studied but Still Enigmatic Organic Cation Transporter Linked to Human Pathology and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Selenoneine vs. Vitamin E: A Comparative Analysis of Radical Scavenging Prowess
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the radical scavenging capacities of selenoneine and vitamin E, supported by experimental data. This analysis delves into their distinct mechanisms of action and quantifies their antioxidant potential, offering valuable insights for the development of novel therapeutic strategies against oxidative stress-related pathologies.
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants play a crucial role in mitigating this damage by scavenging free radicals. This guide focuses on a comparative evaluation of two potent antioxidants: this compound, a naturally occurring selenium-containing compound, and vitamin E, a well-established lipid-soluble antioxidant.
Quantitative Comparison of Radical Scavenging Activity
The radical scavenging activities of this compound and a water-soluble analog of vitamin E, Trolox, have been directly compared using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. The results, presented in Table 1, demonstrate a striking difference in their efficacy.
| Compound | 50% Radical Scavenging Concentration (RS50) in DPPH Assay (µM) | Reference |
| Reduced this compound | 1.9 | [Yamashita et al., 2010] |
| Trolox (Vitamin E analog) | 880 | [Yamashita et al., 2010] |
| L-Ergothioneine | 1700 | [Yamashita et al., 2010] |
Table 1: Comparative radical scavenging activity of reduced this compound, Trolox (a water-soluble vitamin E analog), and L-ergothioneine against the DPPH radical. A lower RS50 value indicates a higher antioxidant activity.
The data unequivocally shows that reduced this compound is a significantly more potent radical scavenger than Trolox in the DPPH assay, with an RS50 value that is over 460 times lower. For additional context, L-ergothioneine, a sulfur-containing antioxidant analog of this compound, was also found to be considerably less effective than this compound.
Mechanisms of Action and Cellular Roles
This compound and vitamin E exhibit distinct mechanisms of action and operate in different cellular compartments, providing complementary protection against oxidative damage.
This compound , found in high concentrations in the blood and tissues of certain fish, is a cytosolic antioxidant.[1] Its primary role is to directly scavenge harmful radicals, such as hydroxyl radicals.[2] A key feature of its antioxidant capacity is its ability to be regenerated by the ubiquitous intracellular antioxidant, glutathione (B108866) (GSH), allowing it to participate in multiple cycles of radical scavenging.[2]
Vitamin E , on the other hand, is a lipid-soluble antioxidant that primarily resides within cellular membranes.[3][4] Its main function is to act as a chain-breaking antioxidant, protecting polyunsaturated fatty acids from lipid peroxidation.[3] It achieves this by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the damaging chain reaction.[3][4] The resulting vitamin E radical can then be regenerated back to its active form by water-soluble antioxidants like vitamin C.[3][4]
Experimental Protocols
The following is a detailed methodology for the DPPH radical scavenging assay as referenced in the comparative study.
DPPH Radical Scavenging Assay (adapted from Oki et al., 2002)
This assay is based on the principle that an antioxidant will donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Reagents:
-
1,1-diphenyl-2-picrylhydrazyl (DPPH) solution in ethanol (B145695).
-
Antioxidant solutions (this compound, Trolox) at various concentrations.
-
Ethanol (as a blank).
-
0.1 M Sodium phosphate (B84403) buffer (pH 6.8).
Procedure:
-
A solution of DPPH in ethanol is prepared.
-
An aliquot of the antioxidant solution (or ethanol for the control) is mixed with the DPPH solution in a 0.1 M sodium phosphate buffer (pH 6.8).
-
The mixture is incubated at room temperature in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The radical scavenging activity is calculated as the percentage of DPPH discoloration using the following formula: Radical Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (containing all reagents except the test compound) and A_sample is the absorbance of the test compound.
-
The 50% radical scavenging concentration (RS50), the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the antioxidant.
Signaling Pathways and Antioxidant Cycles
The continuous protective effects of both this compound and vitamin E rely on their regeneration through interaction with other cellular antioxidant systems.
References
Bestätigung der Nicht-Toxizität von Selenonein in physiologischen Konzentrationen: Ein vergleichender Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen objektiven Vergleich der zytotoxischen Profile von Selenonein und anderen relevanten Selenverbindungen. Die hier zusammengefassten experimentellen Daten untermauern die Hypothese, dass Selenonein in physiologischen Konzentrationen eine bemerkenswert geringe bis keine Toxizität aufweist, was es von anderen Selen-Spezies unterscheidet.
Zusammenfassung der quantitativen Daten zur Zytotoxizität
Die nachstehende Tabelle fasst die quantitativen Daten zur Zytotoxizität von Selenonein im Vergleich zu anderen Selenverbindungen zusammen. Die Daten zeigen durchweg eine signifikant geringere Toxizität von Selenonein.
| Verbindung | Zelllinie | Assay | Endpunkt | Konzentration | Referenz |
| Selenonein | HepG2 | Neutralrot | EC50 | > 100 µM | [1] |
| HepG2 | Resazurin | EC50 | > 100 µM | [1] | |
| HepG2 & PBCEC | Diverse | Keine toxischen Effekte | Bis zu 100 µM | [2][3] | |
| Natriumselenit | HepG2 | Neutralrot | EC50 | 12,1 ± 1,5 µM | [1] |
| HepG2 | Resazurin | EC50 | 13,8 ± 0,9 µM | [1] | |
| PLHC-1 | MTT | IC50 (24h) | 237 µM | [4] | |
| Humane Lymphozyten | Wachstumsinhibition | Ähnlich wie 250 µM Selenat | 10 µM | [5] | |
| Selenomethionin | Diverse | Letale Dosis | LD50 | 4,3 mg/kg | [6] |
| Selenocystein | Diverse | Letale Dosis | LD50 | 35,8 mg/kg | [6] |
| Methylselenocystein | HepG2 | Neutralrot | EC50 | 258 ± 16 µM | [1] |
| HepG2 | Resazurin | EC50 | 255 ± 25 µM | [1] |
EC50: Effektive Konzentration, die eine 50%ige Reduktion des gemessenen Signals bewirkt. IC50: Inhibitorische Konzentration, die eine 50%ige Hemmung des Zellwachstums bewirkt. LD50: Letale Dosis, bei der 50% der Versuchstiere sterben. PBCEC: Porcine Brain Capillary Endothelial Cells.
Physiologische Konzentrationen von Selenonein
Studien an Populationen mit hohem Fischkonsum, wie den Inuit in Kanada oder Bewohnern abgelegener japanischer Inseln, haben gezeigt, dass Selenonein die Hauptform von Selen in den roten Blutkörperchen sein kann. Die Konzentrationen in menschlichem Blut können in diesen Gruppen im Bereich von etwa 0,6 bis 12 µM liegen.[7] Dies unterstreicht die biologische Relevanz der Untersuchung der Toxizität von Selenonein in diesem Konzentrationsbereich.
Experimentelle Protokolle
Die folgenden Abschnitte beschreiben die Methodik der wichtigsten zitierten Experimente zur Bewertung der Zytotoxizität.
Zellviabilitätsassays
1. MTT-Assay (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Prinzip: Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen. Lebensfähige Zellen mit aktiven mitochondrialen Dehydrogenasen reduzieren das gelbe Tetrazoliumsalz MTT zu einem violetten Formazan-Produkt. Die Menge des produzierten Formazans ist proportional zur Anzahl der lebensfähigen Zellen.
-
Protokoll:
-
Zellen werden in einer 96-Well-Platte ausgesät und über Nacht inkubiert.
-
Die Zellen werden mit unterschiedlichen Konzentrationen der zu testenden Selenverbindung für einen definierten Zeitraum (z. B. 24, 48 oder 72 Stunden) behandelt.
-
Eine MTT-Lösung (typischerweise 0,5 mg/ml Endkonzentration) wird zu jeder Vertiefung gegeben und für 2-4 Stunden bei 37 °C inkubiert, damit sich Formazan-Kristalle bilden können.
-
Das Medium wird entfernt und ein Solubilisierungsmittel (z. B. DMSO oder eine SDS-HCl-Lösung) wird hinzugefügt, um die Kristalle aufzulösen.
-
Die Extinktion der resultierenden violetten Lösung wird mit einem Plattenlesegerät bei einer Wellenlänge von ca. 570 nm gemessen.
-
2. LDH-Assay (Laktatdehydrogenase)
-
Prinzip: Dieser Assay quantifiziert die Freisetzung des stabilen zytosolischen Enzyms Laktatdehydrogenase (LDH) aus Zellen mit geschädigter Plasmamembran in das Kulturmedium. Die LDH-Aktivität im Medium ist ein Indikator für die Zytotoxizität.
-
Protokoll:
-
Zellen werden in einer 96-Well-Platte ausgesät und mit den Testsubstanzen wie beim MTT-Assay behandelt.
-
Kontrollen für die spontane (unbehandelte Zellen) und maximale LDH-Freisetzung (Zellen, die mit einem Lysepuffer behandelt wurden) werden mitgeführt.
-
Nach der Inkubationszeit wird ein Aliquot des Zellkulturüberstands in eine neue Platte überführt.
-
Ein Reaktionsgemisch, das Substrate für die LDH-Reaktion enthält, wird zugegeben. Die Reaktion führt zur Bildung eines farbigen (kolorimetrisch) oder fluoreszierenden Produkts.
-
Die Extinktion oder Fluoreszenz wird mit einem Plattenlesegerät gemessen. Die prozentuale Zytotoxizität wird im Verhältnis zur maximalen LDH-Freisetzung berechnet.
-
Apoptose-Assay (Annexin V-Färbung)
-
Prinzip: In den frühen Stadien der Apoptose wird Phosphatidylserin (PS) von der inneren zur äußeren Seite der Plasmamembran verlagert. Annexin V, ein Protein mit hoher Affinität für PS, wird verwendet, um apoptotische Zellen zu identifizieren. Propidiumiodid (PI), ein Farbstoff, der nur in Zellen mit kompromittierter Membran eindringen kann, wird zur Unterscheidung von späten apoptotischen oder nekrotischen Zellen verwendet.
-
Protokoll:
-
Zellen werden wie oben beschrieben behandelt.
-
Nach der Behandlung werden die Zellen geerntet und in einem Annexin-V-Bindungspuffer resuspendiert.
-
Mit einem Fluorochrom-konjugierten Annexin V und PI werden die Zellen für ca. 15 Minuten im Dunkeln inkubiert.
-
Die Zellpopulationen (lebend, früh apoptotisch, spät apoptotisch/nekrotisch) werden mittels Durchflusszytometrie analysiert.
-
Messung von oxidativem Stress
-
Prinzip: Die Erzeugung von reaktiven Sauerstoffspezies (ROS) ist ein häufiger Mechanismus der Toxizität von Selenverbindungen. ROS-Spiegel können mit zellpermeablen fluoreszierenden Sonden wie 2',7'-Dichlordihydrofluorescein-Diacetat (DCFH-DA) gemessen werden. Nach der Deacetylierung durch zelluläre Esterasen wird DCFH durch ROS zu dem hochfluoreszierenden DCF oxidiert.
-
Protokoll:
-
Zellen werden mit den Testverbindungen behandelt.
-
Gegen Ende der Inkubationszeit werden die Zellen mit DCFH-DA beladen.
-
Nach einer kurzen Inkubationszeit wird die Fluoreszenzintensität, die direkt mit dem intrazellulären ROS-Spiegel korreliert, mittels eines Fluoreszenz-Plattenlesegeräts oder Durchflusszytometrie gemessen.
-
Visualisierungen
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf zur Bewertung der Zytotoxizität und die vorgeschlagenen Signalwege, die die unterschiedlichen Wirkungen von Selenit und Selenonein erklären.
References
- 1. Selenium as an Essential Micronutrient: Roles in Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging evidence on this compound and its public health relevance in coastal populations: a review and case study of dietary Se among Inuit populations in the Canadian Arctic | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 4. Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Elucidating the distinct metabolic pathways of selenoneine versus other organic selenium compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of selenoneine, a significant organic selenium compound found in marine organisms, with other well-studied organic selenium compounds, namely selenomethionine, selenocysteine (B57510), and S-methylselenocysteine. This objective analysis, supported by experimental data, elucidates the distinct metabolic fates of these compounds, offering valuable insights for research and therapeutic development.
Executive Summary
Organic selenium compounds are vital for human health, primarily as precursors for the synthesis of selenoproteins. However, their metabolic pathways diverge significantly, impacting their bioavailability, tissue distribution, and excretion profiles. This compound, unlike other major organic selenium compounds, appears to follow a unique metabolic route that does not involve its degradation to a central selenide (B1212193) pool. Instead, it is readily absorbed, accumulates in specific tissues like erythrocytes, and is primarily excreted as a methylated metabolite, Se-methylthis compound. In contrast, selenomethionine, selenocysteine, and S-methylselenocysteine are largely catabolized to hydrogen selenide (H₂Se), which then enters the primary pathway for selenoprotein synthesis or is excreted as selenosugars or trimethylselenonium (B1202040) ions. These fundamental differences have significant implications for their potential roles in nutrition and pharmacology.
Comparative Metabolic Pathways
The metabolic fates of this compound and other organic selenium compounds are distinct, primarily differing in their entry into the central selenium metabolic pathway.
This compound:
-
Absorption: Efficiently absorbed from the intestine, likely via the organic cation/carnitine transporter 1 (OCTN1).
-
Distribution: Shows a high affinity for and accumulation in erythrocytes. It has also been found in high concentrations in the blood and muscle of marine animals like tuna.[1]
-
Metabolism: this compound is not significantly metabolized to hydrogen selenide. Instead, it undergoes methylation in the liver and kidneys to form Se-methylthis compound.[2]
-
Excretion: Primarily excreted in the urine as Se-methylthis compound.[2][3]
Other Organic Selenium Compounds (Selenomethionine, Selenocysteine, S-methylselenocysteine):
-
Absorption: Generally well-absorbed in the small intestine. Selenomethionine has been shown to have high bioavailability, in some cases nearly twice that of inorganic selenite.[4][5]
-
Distribution: Widely distributed throughout the body. Selenomethionine can be non-specifically incorporated into proteins in place of methionine.[6]
-
Metabolism: These compounds are largely metabolized to a central intermediate, hydrogen selenide (H₂Se).
-
Selenomethionine: Can be converted to selenocysteine via the transsulfuration pathway, which is then catabolized to H₂Se.
-
Selenocysteine: Directly converted to H₂Se by the enzyme selenocysteine lyase.
-
S-methylselenocysteine: Converted to methylselenol by β-lyase, which can then be demethylated to H₂Se.[7]
-
-
Excretion: The central H₂Se pool is utilized for selenoprotein synthesis. Excess selenium is methylated and excreted, primarily in the urine as selenosugars (e.g., methyl-2-acetamido-2-deoxy-1-seleno-β-D-galactopyranoside) and trimethylselenonium ion.[8][9] Following ingestion of L-selenomethionine, selenosugar 1 constitutes approximately 80% of the total selenium excreted in the first 24 hours.[8]
Diagram of the Comparative Metabolic Pathways
Figure 1: Comparative metabolic pathways of this compound and other organic selenium compounds.
Quantitative Data Comparison
The following tables summarize available quantitative data comparing the metabolic parameters of this compound and other organic selenium compounds.
Table 1: Bioavailability and Tissue Distribution
| Compound | Bioavailability | Primary Tissue Accumulation | Notes |
| This compound | High (transported by OCTN1) | Erythrocytes, Muscle | Accumulates without significant conversion to other forms.[1][10] |
| Selenomethionine | High (~97% absorption) | Non-specifically incorporated into general proteins | Can replace methionine in proteins, serving as a selenium reservoir.[6][11] |
| Selenocysteine | Moderate | Incorporated into selenoproteins | The primary form of selenium in functional selenoproteins. |
| S-methylselenocysteine | High | - | Readily converted to methylselenol. |
Table 2: Urinary Excretion Products
| Compound Ingested | Major Urinary Metabolite(s) | Percentage of Excreted Selenium (approx.) |
| This compound | Se-Methylthis compound | Major excretion product.[2][3] |
| L-Selenomethionine | Selenosugar 1 | ~80% within 24 hours.[8] |
| Selenomethionine | <0.5%.[8] | |
| Trimethylselenonium | Not detected in significant amounts.[8] | |
| Selenite (for comparison) | Selenosugar 1 | ~80% within 24 hours.[8] |
| Trimethylselenonium | Not detected in significant amounts.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Selenium Speciation Analysis by HPLC-ICP-MS
Objective: To separate and quantify different selenium species in biological samples (e.g., urine, tissue extracts).
Principle: High-Performance Liquid Chromatography (HPLC) separates the different selenium compounds based on their chemical properties. The eluent from the HPLC is then introduced into an Inductively Coupled Plasma Mass Spectrometer (ICP-MS), which atomizes and ionizes the selenium atoms, allowing for highly sensitive and element-specific detection and quantification.
Protocol:
-
Sample Preparation:
-
Urine: Dilute urine samples with an appropriate mobile phase (e.g., 1:1 with mobile phase A). Centrifuge to remove any precipitates. Filter through a 0.22 µm filter before injection.
-
Tissue: Homogenize tissue samples in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors). Perform enzymatic digestion (e.g., with protease XIV) to release selenium compounds from the protein matrix. Centrifuge and filter the supernatant.
-
-
HPLC Separation:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column or an anion-exchange column, depending on the target analytes.
-
Mobile Phase A: Example: 20 mM ammonium (B1175870) formate (B1220265) buffer, pH 3.5.
-
Mobile Phase B: Example: Methanol.
-
Gradient: A suitable gradient program to achieve separation of the selenium species of interest. For example, a linear gradient from 2% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
-
ICP-MS Detection:
-
ICP-MS System: An ICP-MS instrument equipped with a standard sample introduction system (nebulizer, spray chamber).
-
Interface: Connect the HPLC outlet to the ICP-MS nebulizer.
-
Operating Conditions: Optimize ICP-MS parameters (e.g., RF power, gas flow rates) for maximum selenium sensitivity.
-
Isotopes Monitored: Monitor selenium isotopes, typically ⁷⁸Se and ⁸²Se, to avoid polyatomic interferences.
-
Data Acquisition: Acquire data in time-resolved analysis mode to generate chromatograms of selenium species.
-
-
Quantification:
-
Prepare external calibration standards of known selenium species in a matrix-matched solution.
-
Generate a calibration curve by plotting the peak area against the concentration for each species.
-
Calculate the concentration of selenium species in the samples based on the calibration curve.
-
Diagram of the HPLC-ICP-MS Experimental Workflow
Figure 2: Experimental workflow for selenium speciation using HPLC-ICP-MS.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of selenium compounds in vitro.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The transport of a compound across this monolayer from the apical (AP) to the basolateral (BL) side, and vice versa, can be measured to determine its permeability and assess whether it is a substrate for active transport.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Seed the cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[12]
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a confluent and tight monolayer.
-
Alternatively, assess the permeability of a low-permeability marker, such as Lucifer yellow.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
AP to BL Transport: Add the test compound (e.g., 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.[12]
-
BL to AP Transport: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as HPLC-ICP-MS for selenium compounds.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (BL to AP) / Papp (AP to BL) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Diagram of the Caco-2 Permeability Assay Workflow
Figure 3: Workflow for the Caco-2 cell permeability assay.
Conclusion
The metabolic pathways of this compound and other organic selenium compounds are markedly different. This compound's unique pathway, characterized by direct absorption, accumulation in erythrocytes, and excretion as a methylated derivative without significant entry into the central selenide pool, sets it apart from selenomethionine, selenocysteine, and S-methylselenocysteine. These latter compounds are primarily catabolized to hydrogen selenide, the central hub for selenoprotein synthesis and the generation of other excretory metabolites. Understanding these distinct metabolic fates is crucial for accurately assessing the nutritional and potential therapeutic benefits of different forms of selenium and for designing targeted strategies for selenium-based drug development. Further research is warranted to fully elucidate the enzymatic machinery involved in this compound methylation and to explore the physiological implications of its unique tissue distribution.
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is Methylated in the Bodies of Mice and then Excreted in Urine as Se-Methylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. supplysidesj.com [supplysidesj.com]
- 5. Selenomethionine has superior bioavailability, suggests study [nutraingredients.com]
- 6. benchchem.com [benchchem.com]
- 7. Selenocysteine beta-lyase and methylselenol demethylase in the metabolism of Se-methylated selenocompounds into selenide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selenium metabolites in human urine after ingestion of selenite, L-selenomethionine, or DL-selenomethionine: a quantitative case study by HPLC/ICPMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selenosugar and trimethylselenonium among urinary Se metabolites: dose- and age-related changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine [frontiersin.org]
- 12. enamine.net [enamine.net]
Selenoneine's Neuroprotective Potential: A Comparative Analysis in Neurodegenerative Disease Models
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of selenoneine and other antioxidant compounds in preclinical models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to guide future research.
Executive Summary
Neurodegenerative diseases are characterized by progressive neuronal loss, with oxidative stress being a key pathological factor. This compound, a selenium-containing antioxidant found in high concentrations in certain fish, has garnered interest for its potential neuroprotective properties. This guide compares the available data on this compound with other well-studied antioxidants—N-acetylcysteine (NAC), Edaravone, and Ergothioneine (ET)—as well as other selenium compounds like sodium selenite (B80905) and selenomethionine. While direct comparative studies on this compound are limited, this document compiles existing evidence to provide a framework for its evaluation.
Comparative Data on Neuroprotective Effects
The following tables summarize quantitative data from studies on various antioxidant compounds in models of neurodegenerative diseases. It is important to note that direct comparative data for this compound in these specific models is largely unavailable in the current literature. The data presented for other selenium compounds can offer insights into the potential efficacy of selenium-based interventions.
Table 1: In Vitro Models of Neurodegeneration
| Compound | Disease Model | Cell Type | Challenge | Outcome Measure | Result | Citation |
| This compound | Methylmercury Toxicity | Zebrafish Embryos | Methylmercury (25-100 ng/mL) | Morphological Defects | Dose-dependent reduction in abnormalities | [1] |
| Sodium Selenite | Parkinson's Disease | PC12 cells | 6-OHDA | Cell Viability | Increased survival | [2] |
| Selenomethionine | Parkinson's Disease | N27 Dopaminergic Cells | 6-OHDA | Cell Viability | Increased survival at 10-30 µM | |
| N-acetylcysteine (NAC) | Alzheimer's Disease | Mouse primary neurons | Aβ oligomers | Cell Viability | Increased survival | [3] |
| Edaravone | Alzheimer's Disease | Microglia | Aβ | ROS Production | Reduced mitochondrial ROS | [4] |
| Ergothioneine | Parkinson's Disease | iPSC-derived dopaminergic neurons | 6-OHDA | Cell Viability | Increased survival |
Table 2: In Vivo Models of Neurodegeneration
| Compound | Disease Model | Animal Model | Outcome Measure | Result | Citation |
| Sodium Selenite | Huntington's Disease | N171-82Q mice | Motor Endurance (Rota-rod) | Increased endurance | [5] |
| Sodium Selenite | Huntington's Disease | N171-82Q mice | Mutant Huntingtin Aggregates | Decreased aggregate burden | [5] |
| Selenomethionine | Alzheimer's Disease | 3xTg-AD mice | Cognitive Deficit (Morris Water Maze) | Improved performance | [6] |
| Selenomethionine | Alzheimer's Disease | 3xTg-AD mice | Tau Hyperphosphorylation | Reduced p-tau levels | [6] |
| N-acetylcysteine (NAC) | Alzheimer's Disease | AD model mice | Amyloid-beta Deposition | Reduced plaque load | [3] |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A mice | Motor Function | Delayed decline | [7] |
| Ergothioneine | Parkinson's Disease | MPTP-induced mice | Dopaminergic Neuron Loss | Reduced neuronal loss |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.
Hydroxyl Radical Scavenging Assay for this compound
-
Objective: To determine the direct hydroxyl radical (•OH) scavenging activity of this compound.
-
Method: Electron spin resonance (ESR) spectrometry is used to detect the reduction of the •OH signal.
-
Reagents: this compound (monomer and dimer), Ergothioneine (as a comparator), Hydrogen peroxide (H₂O₂), and a spin trapping agent (e.g., DMPO).
-
Procedure:
-
A solution of H₂O₂ is irradiated with UV light to generate •OH radicals.
-
The test compound (this compound or ergothioneine) is added to the H₂O₂ solution.
-
The spin trapping agent is added to form a stable adduct with the remaining •OH radicals.
-
The ESR spectrum of the adduct is recorded.
-
The scavenging activity is quantified by the decrease in the ESR signal intensity compared to a control without the test compound.[8]
-
Inhibition of Huntingtin Protein Aggregation by Selenium Nanoparticles
-
Objective: To assess the ability of selenium nanoparticles (SeNPs) to inhibit the aggregation of mutant huntingtin (htt) protein.
-
Method: A combination of NMR spectroscopy, fluorescence immunostaining, and transmission electron microscopy (TEM) is used to monitor fibril formation.
-
Materials: Recombinant huntingtin exon-1 protein with an expanded polyglutamine tract (e.g., httex1Q35), Selenium nanoparticles (SeNPs).
-
Procedure:
-
Solutions of httex1Q35 are incubated with and without SeNPs at various concentrations.
-
NMR Spectroscopy: Time-course 2D ¹H-¹⁵N correlation spectra are acquired to monitor the disappearance of the monomeric httex1Q35 signal as it aggregates.
-
Fluorescence Immunostaining: At different time points, aliquots are taken, and fibril formation is visualized using antibodies specific for aggregated htt and a fluorescent secondary antibody.
-
Transmission Electron Microscopy (TEM): The morphology of the aggregates is examined by TEM to confirm the presence and structure of fibrils.[3][9]
-
Inhibition of Metal-Induced Amyloid-Beta (Aβ) Aggregation
-
Objective: To evaluate the capacity of selenium compounds to inhibit the aggregation of Aβ peptides induced by metal ions.
-
Method: Thioflavin T (ThT) fluorescence assay is used to quantify the formation of amyloid fibrils.
-
Reagents: Aβ1-42 peptide, a transition metal ion (e.g., Cu(II), Fe(II), or Zn(II)), the selenium compound to be tested (e.g., chitosan-stabilized selenium nanoparticles), and Thioflavin T.
-
Procedure:
-
Aβ1-42 is incubated in the presence of the metal ion and the test compound.
-
At specified time intervals, an aliquot of the incubation mixture is added to a solution of ThT.
-
The fluorescence intensity is measured (excitation ~450 nm, emission ~485 nm).
-
An increase in fluorescence indicates the formation of amyloid fibrils. The inhibitory effect is calculated by comparing the fluorescence of samples with the test compound to that of a control without the inhibitor.[10]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other antioxidants are mediated through various cellular signaling pathways. Diagrams generated using Graphviz (DOT language) illustrate these mechanisms.
This compound's Antioxidant and Cytoprotective Pathway
This compound is a potent antioxidant.[11] Its mechanism is thought to involve direct radical scavenging and potentially the modulation of cellular antioxidant defenses. Although the precise signaling pathways activated by this compound in neurodegeneration are still under investigation, a plausible mechanism involves the activation of the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.
Caption: this compound's potential neuroprotective signaling pathway.
Experimental Workflow for Assessing Neuroprotection in a Cell-Based Parkinson's Disease Model
This workflow outlines the key steps in evaluating the protective effects of a compound against neurotoxicity in a cellular model of Parkinson's disease.
Caption: Workflow for in vitro neuroprotection assessment.
Logical Relationship of Antioxidant Mechanisms in Neurodegeneration
This diagram illustrates the interconnectedness of various antioxidant mechanisms that contribute to neuroprotection.
Caption: Interplay of antioxidant defense mechanisms.
Conclusion and Future Directions
The available evidence suggests that this compound is a powerful antioxidant with the potential for neuroprotection. However, there is a clear need for further research to directly compare its efficacy with other established antioxidants in standardized models of neurodegenerative diseases. Future studies should focus on generating quantitative data for this compound in cellular and animal models of Alzheimer's, Parkinson's, and Huntington's diseases. Elucidating the specific signaling pathways modulated by this compound will also be critical in understanding its mechanism of action and advancing its potential as a therapeutic agent.
References
- 1. This compound, a Novel Selenium-Containing Compound, Mediates Detoxification Mechanisms against Methylmercury Accumulation and Toxicity in Zebrafish Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent Inhibitors of Huntingtin Protein Aggregation in a Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Mechanism of Substoichiometric Inhibition of Huntingtin Exon-1 Protein Aggregation by Selenium Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Type Specific Analysis of Selenium-Related Genes in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Neuroprotective Role of Selenium: Implications and Perspectives for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound scavenges hydroxyl radicals by self-oxidation in hydrogen peroxide and by forming seleninic acid, which is reduced back to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic Mechanism of Substoichiometric Inhibition of Huntingtin Exon‐1 Protein Aggregation by Selenium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ability of selenium species to inhibit metal-induced Aβ aggregation involved in the development of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming the synergistic antioxidant effects of selenoneine with other cellular antioxidants
A deep dive into the synergistic potential of selenoneine with key cellular antioxidants, offering a comparative analysis for researchers, scientists, and drug development professionals.
This compound, a naturally occurring selenium-containing analog of ergothioneine, has garnered significant attention for its potent antioxidant properties. Found in high concentrations in the blood and tissues of certain marine animals like tuna, it is a powerful scavenger of free radicals.[1][2] This guide explores the synergistic antioxidant effects of this compound with other crucial cellular antioxidants, namely glutathione (B108866), thioredoxin, and vitamin C. By examining available experimental data and detailed methodologies, we aim to provide a comprehensive resource for understanding and harnessing the cooperative antioxidant potential of this compound.
This compound: A Potent Antioxidant in its Own Right
Before delving into its synergistic capabilities, it's crucial to appreciate the intrinsic antioxidant strength of this compound. Studies have demonstrated its remarkable radical-scavenging activity. For instance, one study measured the 50% radical scavenging concentration (RS50) against DPPH radicals and found this compound to be significantly more potent than the water-soluble vitamin E analog, Trolox, and its sulfur counterpart, ergothioneine.[3]
Synergistic Potential with Cellular Antioxidants
While direct quantitative studies on the synergistic antioxidant effects of this compound with other antioxidants are limited, the well-established roles of selenium in the cellular antioxidant network provide a strong basis for its cooperative action. Selenium is an essential component of key antioxidant enzymes, including glutathione peroxidases (GPx) and thioredoxin reductases (TrxR), which are central to cellular redox homeostasis.[4][5]
This compound and the Glutathione System
The glutathione system, comprising glutathione (GSH), glutathione reductase (GR), and glutathione peroxidases (GPx), is a primary cellular defense against oxidative stress. Selenium, as a vital component of GPx, plays an indispensable role in this system by catalyzing the reduction of hydrogen peroxide and lipid hydroperoxides by GSH.[6]
A study on the combined effect of selenium nanoparticles (SeNPs) and glutathione on the cryopreservation of bull semen provides compelling evidence for synergy. The co-supplementation of GSH with SeNPs resulted in a more significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a greater increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) compared to individual treatments.[7] While this study used SeNPs, it highlights the cooperative potential between selenium and glutathione.
Table 1: Synergistic Effect of Selenium Nanoparticles and Glutathione on Antioxidant Status [7]
| Treatment Group | MDA Level (nM/ml) ↓ | SOD Level (U/mg prot) ↑ | CAT Level (U/mg prot) ↑ |
| Control (NC) | 17.61 ± 1.26 | - | 4.96 ± 0.29 |
| SeNPs | 14.23 ± 1.04 | - | 5.44 ± 0.27 |
| GSH | 12.64 ± 1.23 | - | 5.68 ± 0.22 |
| GSH + SeNPs | 11.03 ± 1.03 | Significantly higher than GSH group | 6.26 ± 0.25 |
Data presented as mean ± standard deviation. Arrows indicate the direction of beneficial effect.
The proposed synergistic mechanism involves selenium enhancing the activity of GPx, which in turn utilizes glutathione to neutralize a wide range of reactive oxygen species (ROS).
Diagram 1: Proposed Synergistic Antioxidant Mechanism of this compound and Glutathione
Caption: this compound may enhance GPx activity, which utilizes GSH to reduce ROS.
This compound and the Thioredoxin System
The thioredoxin (Trx) system, consisting of thioredoxin, thioredoxin reductase (TrxR), and NADPH, is another critical antioxidant and redox-regulating system.[8] Mammalian TrxR is a selenoenzyme, making selenium essential for its function.[9] This system is involved in reducing oxidized proteins and regenerating other antioxidants.
A study investigating the combination of sulforaphane (B1684495) (SFN) and selenium demonstrated a synergistic up-regulation of TrxR-1.[10] This enhanced TrxR-1 expression contributed to increased protection against oxidative damage-induced cell death.[10] This finding suggests that this compound, by supplying selenium, could synergistically enhance the efficacy of the thioredoxin system.
Diagram 2: Experimental Workflow for Assessing Antioxidant Synergy in Cell Culture
Caption: A generalized workflow for evaluating antioxidant synergy in a cellular context.
This compound and Vitamin C
Vitamin C (ascorbate) is a potent water-soluble antioxidant that directly scavenges ROS. A key aspect of its antioxidant function is its ability to be regenerated from its oxidized state. The selenoenzyme thioredoxin reductase has been shown to recycle vitamin C from its oxidized forms.[11] This interaction creates a synergistic relationship where selenium, through TrxR, helps maintain the antioxidant capacity of vitamin C. While this has been demonstrated for selenium in general, it is highly probable that this compound contributes to this synergy by ensuring the availability of selenium for TrxR synthesis and function.
Furthermore, studies on ergothioneine, the sulfur analog of this compound, suggest a complementary relationship with vitamin C. Together, they are proposed to form a powerful antioxidant combination, protecting cells from oxidative damage at multiple levels.
Diagram 3: Antioxidant Recycling Pathway involving Selenium and Vitamin C
Caption: Selenoenzyme TrxR regenerates Vitamin C, enhancing its antioxidant capacity.
Experimental Protocols for Assessing Antioxidant Synergy
To rigorously confirm and quantify the synergistic effects of this compound, specific experimental protocols are required. Below are methodologies for key assays.
In Vitro Antioxidant Capacity Assays
These assays measure the direct radical scavenging or reducing ability of compounds. To assess synergy, the effect of the combination is compared to the effects of the individual compounds.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of this compound, the other antioxidant, and their combinations in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or the solvent control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined for each compound and their combinations.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ reduce it back to its colorless form. The reduction in absorbance is measured.
-
Protocol:
-
Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a specific absorbance at a certain wavelength (e.g., 0.70 ± 0.02 at 734 nm).
-
Add the test compounds (this compound, other antioxidant, and combinations) at various concentrations to wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Cellular Antioxidant Assays
These assays provide a more biologically relevant measure of antioxidant activity within a cellular environment.
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The antioxidant capacity of a compound is measured by its ability to inhibit the fluorescence produced by a ROS generator (e.g., AAPH).
-
Protocol:
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate until confluent.
-
Remove the culture medium and wash the cells with a buffer.
-
Incubate the cells with the test compounds (this compound, other antioxidant, and combinations) and DCFH-DA for a specific time (e.g., 1 hour).
-
Wash the cells to remove the compounds and probe that were not taken up.
-
Add a ROS generator, such as AAPH, to induce oxidative stress.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).
-
Quantify the antioxidant activity by calculating the area under the curve of fluorescence intensity versus time.
-
Quantification of Synergy
The Combination Index (CI) is a widely used method to quantify the nature of the interaction between two compounds. It is calculated using the following formula, based on the IC50 values:
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where (Dx)₁ and (Dx)₂ are the IC50 values of compound 1 and compound 2 alone, and (D)₁ and (D)₂ are the concentrations of compound 1 and compound 2 in combination that also achieve a 50% effect.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Conclusion
This compound is a remarkably potent antioxidant. While direct experimental evidence for its synergistic effects with other cellular antioxidants is still emerging, the fundamental role of selenium in the glutathione and thioredoxin systems strongly supports this potential. The analogous synergistic behavior of its sulfur counterpart, ergothioneine, with vitamin C further strengthens this hypothesis. Future research employing rigorous experimental designs, such as those outlined in this guide, will be crucial to fully elucidate and quantify the synergistic antioxidant power of this compound. Such studies will undoubtedly pave the way for novel therapeutic strategies and nutritional interventions aimed at bolstering cellular defenses against oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Synergy: How Vitamin C, Selenium, and Glutathione Supercharge Your Health | OrganiClinic [organiclinic.com]
- 6. Glutathione and selenium nanoparticles have a synergistic protective effect during cryopreservation of bull semen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thioredoxin antioxidant system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activity of the thioredoxin system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy between sulforaphane and selenium in protection against oxidative damage in colonic CCD841 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant Interaction of Selenium and Vitamins C &E - James May [grantome.com]
- 11. Ergothioneine VS Vitamin C: Which is the Best Antioxidant? [ergoyoung.com]
A comparative analysis of the stability of selenoneine and ergothioneine under oxidative conditions.
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative stability of two potent antioxidants, selenoneine and ergothioneine (B1671048), under oxidative stress. This report synthesizes available experimental data to highlight their distinct mechanisms and relative potencies.
In the landscape of cellular antioxidants, the sulfur-containing amino acid ergothioneine has long been recognized for its protective roles. However, its selenium analogue, this compound, is emerging as a significantly more potent player in mitigating oxidative damage. This guide provides a detailed comparative analysis of their stability and antioxidant capacity under various oxidative conditions, supported by experimental findings.
Executive Summary
This compound consistently demonstrates superior antioxidant and radical scavenging activity compared to ergothioneine. Notably, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound exhibits an IC50 value in the micromolar range (1.9 µM), while ergothioneine's IC50 is in the millimolar range (1.7 mM), indicating a radical scavenging potency that is several orders of magnitude higher.[1] This profound difference is also reflected in their mechanisms of action and their products upon oxidation. Under oxidative stress from hydrogen peroxide, this compound is reversibly oxidized to this compound-seleninic acid, which can be efficiently recycled back to its active form by glutathione.[2][3] In contrast, ergothioneine is often irreversibly oxidized to hercynine (B1221785) or sulfonic acid, although it can be regenerated from its sulfine (B13751562) derivative formed after reacting with singlet oxygen.[2][3] This superior recyclability of this compound contributes to its enhanced stability and sustained antioxidant capacity.
Data Presentation: Quantitative Comparison of Antioxidant Potency
The following table summarizes the available quantitative data from in vitro antioxidant assays, highlighting the significant difference in potency between this compound and ergothioneine.
| Antioxidant Assay | This compound | Ergothioneine | Reference Compound |
| DPPH Radical Scavenging (IC50) | 1.9 µM | 1.7 mM | Ascorbic Acid: ~0.005 mg/mL |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Comparative Oxidative Degradation Pathways
The structural difference between selenium in this compound and sulfur in ergothioneine dictates their reactivity and subsequent degradation pathways under oxidative stress.
| Oxidative Condition | This compound | Ergothioneine |
| Hydrogen Peroxide (H₂O₂) exposure | Oxidized to this compound-seleninic acid. This reaction is reversible with the aid of glutathione.[2][3] | Converted to hercynine or sulfonic acid.[3] |
| Singlet Oxygen (¹O₂) exposure | Not explicitly detailed in the provided results. | Reacts to form a sulfine, which can be regenerated by glutathione.[2] |
| Hydroxyl Radical (•OH) scavenging | Directly scavenges hydroxyl radicals.[2] | Powerful scavenger of hydroxyl radicals.[4] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below for reproducibility and comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5]
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Serial dilutions of the test compounds (this compound, ergothioneine) and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
An aliquot of each dilution is mixed with the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[5]
Hydrogen Peroxide (H₂O₂) Scavenging Assay
Principle: This assay determines the ability of an antioxidant to neutralize hydrogen peroxide. The remaining H₂O₂ concentration is measured spectrophotometrically.
Protocol:
-
A solution of hydrogen peroxide (e.g., 40 mM) is prepared in a phosphate (B84403) buffer (e.g., pH 7.4).
-
The test compound (this compound or ergothioneine) is added to the hydrogen peroxide solution at various concentrations.
-
The mixture is incubated for a specific time at a controlled temperature.
-
The absorbance of the remaining hydrogen peroxide is measured at 230 nm against a blank solution containing the phosphate buffer without hydrogen peroxide.
-
The percentage of H₂O₂ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (H₂O₂ solution without the test compound) and A_sample is the absorbance in the presence of the test compound.
Visualization of Experimental Workflow and Antioxidant Mechanisms
Experimental Workflow for Comparative Antioxidant Assay
Caption: A typical workflow for the comparative evaluation of antioxidant potency using the DPPH assay.
Comparative Antioxidant Mechanisms under Oxidative Stress
Caption: A diagram illustrating the distinct antioxidant cycles and reaction pathways of this compound and ergothioneine.
References
- 1. Ergothioneine, Ovothiol A, and this compound—Histidine-Derived, Biologically Significant, Trace Global Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant action of ergothioneine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unraveling the Science Behind Fish's Health Halo: A Comparative Guide to Selenoneine's Contribution
For Immediate Release
A deep dive into the health benefits of a fish-rich diet reveals a key player operating at the cellular level: selenoneine. This potent, naturally occurring antioxidant, abundant in certain species of fish, is now being rigorously evaluated for its significant contribution to cellular protection and disease prevention. This guide offers researchers, scientists, and drug development professionals an objective comparison of this compound's performance against other selenium compounds and antioxidants, supported by experimental data and detailed methodologies.
The Antioxidant Powerhouse of the Sea
This compound, a selenium-containing analog of ergothioneine, stands out for its exceptional radical-scavenging activity. Found in high concentrations in the blood and tissues of fish like tuna, it plays a crucial role in defending cells against oxidative damage, a key factor in aging and numerous chronic diseases.
Comparative Analysis of Antioxidant Efficacy
To contextualize the antioxidant prowess of this compound, a comparison with other well-known selenium compounds and antioxidants is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for assessing antioxidant activity. A lower IC50 value indicates greater antioxidant potency.
| Compound | DPPH Radical Scavenging Activity (IC50) | Source |
| This compound | Data not consistently reported in a comparable format | |
| Selenomethionine | Variable, often presented in different units or contexts | |
| Sodium Selenite | Generally considered to have pro-oxidant potential in vitro[1] | |
| Ergothioneine | EC50 values range from 0.03 to 6.16 mg/ml in mushroom extracts[2] | |
| Omega-3 Fatty Acids (EPA & DHA) | Showed 49.72% and 50.51% DPPH inhibition, respectively, at a specific concentration[3] | |
| Ascorbic Acid (Vitamin C) | IC50 value of <200 µg/mL[4] | Reference Standard |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is for illustrative purposes.
Beyond Antioxidant Activity: Detoxification and Cellular Transport
This compound's benefits extend beyond simple radical scavenging. It plays a significant role in the detoxification of methylmercury, a neurotoxin that bioaccumulates in marine food chains.
Methylmercury Detoxification
This compound has been shown to accelerate the excretion and demethylation of methylmercury. This process is mediated by the Organic Cation/Carnitine Transporter 1 (OCTN1), which facilitates the transport of a this compound-methylmercury complex, ultimately leading to the formation of less toxic inorganic mercury selenide.
The Role of the OCTN1 Transporter
The OCTN1 transporter is crucial for the cellular uptake of this compound and its structural analog, ergothioneine. This transporter exhibits a high affinity for ergothioneine, and while specific kinetic parameters for this compound are still under investigation, its efficient transport into cells is a key aspect of its biological activity.
Activating the Body's Own Defense System: The Nrf2 Signaling Pathway
A critical mechanism through which this compound may exert its protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Under conditions of oxidative stress, this compound is proposed to facilitate the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of protective enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Ergothioneine Contents in Fruiting Bodies and Their Enhancement in Mycelial Cultures by the Addition of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Role of EPA and DHA on Cellular Oxidative Stress; Profiling Antidiabetic and Antihypertensive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myfoodresearch.com [myfoodresearch.com]
Safety Operating Guide
Navigating the Disposal of Selenoneine: A Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like selenoneine are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. While specific disposal protocols for this compound are not extensively documented, its classification as an organoselenium compound necessitates adherence to stringent disposal procedures for hazardous waste. This guide provides a comprehensive operational and disposal plan based on established protocols for selenium-containing compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat. All manipulations of this compound, in both pure form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors. An emergency eyewash station and safety shower must be readily accessible.
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek prompt medical attention.
Operational Disposal Plan: A Step-by-Step Guide
The systematic management of this compound waste is critical. The primary and most recommended disposal route is through a licensed hazardous waste disposal company. For laboratories equipped with the necessary facilities and trained personnel, in-house chemical treatment to convert this compound to a less hazardous form may be an option.
Step 1: Waste Characterization and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound
-
Solutions containing this compound
-
Contaminated laboratory consumables (e.g., pipette tips, vials, flasks)
-
Spill cleanup materials
This waste must be segregated from other laboratory waste streams in a designated, clearly labeled, and sealed waste container. The container should be stored in a designated satellite accumulation area away from heat sources and incompatible materials.
Step 2: Spill Management
In case of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or sand. The absorbed material and any contaminated cleaning materials should then be placed in a sealed, labeled container for disposal as hazardous waste.
Step 3: Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container by a licensed contractor.
Quantitative Data for Selenium Compounds
| Parameter | Value | Regulation/Source |
| EPA Hazardous Waste Number for Selenium | D010 | Resource Conservation and Recovery Act (RCRA) |
| RCRA Toxicity Characteristic Leaching Procedure (TCLP) Limit for Selenium | 1.0 mg/L | 40 CFR 261.24 |
| Clean Water Act Toxic Pollutant | Listed | Clean Water Act Section 307(a) |
| LD50 (Selenocysteine, oral, rat) | 35.8 mg/kg | Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism[1] |
| LD50 (Selenomethionine, oral, rat) | 4.3 mg/kg | Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism[1] |
| LD50 (Sodium Selenite, oral, rat) | 3.5 mg/kg | Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism[1] |
It is important to note that this compound is suggested to be less toxic than other forms of selenium; however, in the absence of specific data, it should be handled with the same level of caution.
Experimental Protocol: Chemical Treatment of this compound Waste
This protocol describes a general method for the chemical reduction of organoselenium compounds to elemental selenium, a less mobile and bioavailable form. This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.
Objective: To precipitate selenium from a this compound-containing aqueous waste stream.
Materials:
-
Aqueous waste containing this compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium sulfite (B76179) (Na₂SO₃) or another suitable reducing agent
-
pH meter or pH indicator strips
-
Reaction vessel (e.g., large beaker or flask)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Designated hazardous waste container for solid selenium
-
Appropriate PPE (fume hood, gloves, goggles, lab coat)
Procedure:
-
Acidification: In a chemical fume hood, place the aqueous this compound waste in a suitable reaction vessel with a stir bar. Slowly and carefully add acid (e.g., HCl) to the solution while stirring to lower the pH to 3 or below.[2] Monitor the pH throughout the process.
-
Reduction: While continuing to stir, slowly add a reducing agent, such as sodium sulfite, to the acidified solution. The selenium compound will be reduced to elemental selenium, which will precipitate out of the solution as a reddish solid.[3]
-
Heating (Optional but Recommended): Gently heating the solution can facilitate the precipitation of elemental selenium.[4]
-
Filtration: Once the precipitation is complete, filter the solution to separate the solid elemental selenium.[3]
-
Disposal of Precipitate: Collect the solid elemental selenium in a clearly labeled hazardous waste container for disposal.[3]
-
Neutralization of Filtrate: Test the pH of the remaining liquid filtrate. Neutralize it with a suitable base before disposing of it in accordance with your institution's guidelines for aqueous waste.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Discovery of the strong antioxidant this compound in tuna and selenium redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015103974A1 - Method for extracting and purifying l-ergothioneine - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Selenoneine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling and disposal of selenoneine. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. While this compound, a naturally occurring organoselenium compound, is noted to be less toxic than other forms of selenium, it is imperative to handle it with the same precautions as other potentially hazardous chemical substances.[1][2]
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary. The following PPE is mandatory to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact with organoselenium compounds.[3] |
| Eye Protection | Chemical safety goggles | Protects eyes from potential splashes or aerosolized particles.[3][4][5] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. A NIOSH-approved respirator is necessary for spill cleanup or when there is a risk of aerosolization. | Protects against inhalation of potentially harmful airborne particles.[4][5] |
Engineering Controls and Work Practices
All procedures involving this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any potential fumes or aerosols.[3] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Quantitative Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following table summarizes relevant quantitative safety data for selenium and its compounds, which should be considered when handling this compound.
| Parameter | Value | Compound | Notes |
| Toxicity Data | No toxic effects observed up to 100 μM concentration | This compound | In a study on hepatocytes and capillary endothelial cells.[2] |
| Acute Toxicity (Oral) | Toxic if swallowed | Selenium | General classification for selenium compounds.[4][5] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | Selenium | General classification for selenium compounds.[4][5] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure | Selenium | General classification for selenium compounds.[4][5] |
Experimental Protocol: General Handling of this compound
The following is a generalized, step-by-step protocol for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: lab coat, chemical safety goggles, and nitrile or neoprene gloves.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled area.
-
Have a designated waste container for this compound-contaminated materials readily available within the fume hood.
-
-
Handling this compound :
-
If working with a solid form, handle it carefully to avoid generating dust.
-
If preparing a solution, add the this compound slowly and carefully to the solvent to prevent splashing.
-
Keep the container of this compound closed when not in use.
-
-
Post-Procedure :
-
Wipe down the work surface within the fume hood with an appropriate decontaminating solution.
-
Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound, including unused material, contaminated labware, and spill cleanup materials, must be treated as hazardous waste.[3]
-
Segregation : this compound waste should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. Recent evidence on this compound highlights the need to consider selenium speciation in research and dietary guidelines | Cambridge Core Blog [cambridge.org]
- 2. Emerging evidence on this compound and its public health relevance in coastal populations: a review and case study of dietary Se among Inuit populations in the Canadian Arctic | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
